molecular formula C20H12O6 B2819862 Hortein CAS No. 346610-88-6

Hortein

カタログ番号: B2819862
CAS番号: 346610-88-6
分子量: 348.31
InChIキー: HSKHNTITGMOIAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hortein is a polyketide fungal metabolite originally isolated from H. werneckii.>

特性

CAS番号

346610-88-6

分子式

C20H12O6

分子量

348.31

IUPAC名

7,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2,7,10,12,14,16,18-octaene-4,9-dione

InChI

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,21-22,24-25H,5-6H2

InChIキー

HSKHNTITGMOIAJ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C3C4=C5C(=CC=C(C5=C(C=C4)O)O)C3=C(C(=O)C2=C1O)O

溶解性

not available

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Hordenine

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "Hortein" is not commonly found in chemical literature. It is possible that this is a misspelling of Hordenine (B123053) , a well-researched phenethylamine (B48288) alkaloid. There is also a distinct, less common fungal metabolite named this compound.[1][2][3] This guide will focus on Hordenine, given the extensive available data aligning with the request for an in-depth technical guide.

Introduction to Hordenine

Hordenine is a naturally occurring alkaloid belonging to the phenethylamine class.[4][5] It is found in a variety of plants, most notably in germinating barley (Hordeum vulgare), from which its name is derived.[4][6] Chemically, hordenine is the N,N-dimethyl derivative of the biogenic amine tyramine (B21549).[4] It is of significant interest to researchers due to its pharmacological activities, including its role as a selective substrate for monoamine oxidase B (MAO-B) and its effects on the central nervous system.[4]

Chemical Structure and Identification

Hordenine is a relatively simple molecule characterized by a phenol (B47542) group attached to an ethylamine (B1201723) backbone with two methyl groups on the amine nitrogen.

  • IUPAC Name: 4-[2-(dimethylamino)ethyl]phenol[7][8]

  • Molecular Formula: C₁₀H₁₅NO[8][9]

  • Molecular Weight: 165.23 g/mol [8][9]

  • CAS Number: 539-15-1[8][9]

Table 1: Chemical Identifiers for Hordenine

IdentifierValue
SMILES CN(C)CCC1=CC=C(C=C1)O[8]
InChI InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3[4][8]
InChIKey KUBCEEMXQZUPDQ-UHFFFAOYSA-N[4][8]
Synonyms N,N-dimethyltyramine, Anhaline, Cactine, p-Hydroxy-N,N-dimethylphenethylamine[5][8]

Physicochemical Properties

Hordenine is a crystalline solid that is soluble in water and alcohol.[5][10] Being amphoteric, it contains both a basic amine group and an acidic phenol group.[4]

Table 2: Quantitative Physicochemical Data for Hordenine

PropertyValue
Melting Point 117-118 °C[10]
Boiling Point 173-174 °C[10]
pKa (phenolic H) 9.78[4]
pKa (ammonium H) 10.02[4]
Solubility in Water 7 mg/mL[8]
Solubility in DMSO ≥52 mg/mL[11]
Solubility in Ethanol ≥49.9 mg/mL[11]

Biosynthesis Pathway

Hordenine is biosynthesized from the amino acid L-tyrosine, primarily in the roots of germinating barley seedlings.[6][12] The pathway involves a decarboxylation step followed by two successive N-methylation steps.[12][13]

  • Decarboxylation: L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (TyrDC).[6][12]

  • First N-methylation: Tyramine is then methylated to form N-methyltyramine, a reaction catalyzed by a specific N-methyltransferase (NMT).[4][12]

  • Second N-methylation: Finally, N-methyltyramine undergoes a second methylation to yield hordenine, which may be catalyzed by the same NMT enzyme.[4][12]

Hordenine Biosynthesis Pathway L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase (TyrDC) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine N-Methyltransferase (NMT) Hordenine Hordenine N_Methyltyramine->Hordenine N-Methyltransferase (NMT)

Figure 1: The hordenine biosynthesis pathway from L-Tyrosine.

Experimental Protocols

This protocol outlines a general method for the extraction of hordenine from germinated barley seedlings, adapted from established literature.[14][15][16]

Materials and Reagents:

Procedure:

  • Extraction: Macerate the powdered barley root material in methanol (1:10 w/v ratio) and stir for 24 hours at room temperature.[14] Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.[14][15]

  • Acid-Base Purification:

    • Dissolve the crude extract in 1 M HCl to protonate the hordenine, making it water-soluble.[15]

    • Wash the acidic solution with a non-polar solvent like dichloromethane to remove lipids and other neutral impurities. Discard the organic layer.[15]

    • Adjust the pH of the aqueous layer to >9 with 1 M NaOH to deprotonate the hordenine, making it soluble in organic solvents.[15]

    • Perform a liquid-liquid extraction by adding dichloromethane to the basic aqueous solution. Mix vigorously and allow the layers to separate.

    • Collect the organic (dichloromethane) layer. Repeat the extraction on the aqueous layer multiple times to ensure complete recovery.[16]

  • Isolation:

    • Combine all organic extracts and dry over anhydrous sodium sulfate.[16]

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude hordenine isolate.[16]

    • Further purification can be achieved through column chromatography or crystallization.[14]

This protocol provides a standard method for the quantification of hordenine using High-Performance Liquid Chromatography (HPLC).[14][17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid in water (e.g., 30:70 v/v).[14]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 224 nm.[17]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure hordenine standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the extracted hordenine sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[17]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the hordenine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of hordenine in the sample by correlating its peak area with the calibration curve.[17]

Experimental Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Start Barley Roots Methanol_Extract Methanol Extraction Start->Methanol_Extract Acidify Acidification (HCl) Methanol_Extract->Acidify Wash Wash (Dichloromethane) Acidify->Wash Basify Basification (NaOH) Wash->Basify LLE Liquid-Liquid Extraction Basify->LLE Dry Dry & Evaporate LLE->Dry Crude_Hordenine Crude Hordenine Dry->Crude_Hordenine Dissolve Dissolve in Mobile Phase Crude_Hordenine->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject HPLC Injection Filter->Inject Quantify Quantification Inject->Quantify

Figure 2: Workflow for Hordenine extraction and HPLC analysis.

References

Hortein: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hortein is a novel fungal metabolite first isolated from the marine-derived fungus Hortaea werneckii. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. Detailed experimental protocols for the fermentation of the source organism, and the extraction, isolation, and characterization of this compound are presented. All available quantitative data, including yield and spectroscopic information, are summarized. While initial bioactivity screenings have been conducted, this compound has not demonstrated significant antimicrobial or insecticidal properties. To date, its biosynthetic pathway and mechanism of action remain unelucidated. This document aims to serve as a foundational resource for researchers interested in this compound and the secondary metabolites of Hortaea werneckii.

Discovery and Origin

This compound was first reported in 2001 by Brauers et al. as a new natural product with a unique acenaphtho[1',2':7,8]naphthalene ring system, previously unknown in nature. It was isolated from a strain of the black yeast Hortaea werneckii. This fungal strain was itself isolated from the Mediterranean sponge Aplysina aerophoba, collected in Banyuls-sur-Mer, southern France. Hortaea werneckii is an extremely halotolerant fungus, capable of growing in a wide range of salt concentrations, from freshwater to near-saturated NaCl solutions.

The discovery of this compound is a notable example of exploring symbiotic organisms, such as sponge-associated fungi, for novel secondary metabolites.

Quantitative Data

The following tables summarize the available quantitative data for this compound, as reported in the primary literature.

Table 1: Physicochemical and Yield Data for this compound
ParameterValueReference
Yield 42 mg from 20 L culture
Molecular Formula C₂₄H₁₂O₄
Molecular Weight 364 g/mol
Appearance Yellowish solid
Optical Rotation [α]²⁵_D_ +80 (c 0.1, MeOH)
Table 2: Bioactivity Data for this compound

This compound was evaluated for its antimicrobial and insecticidal activities. The compound did not show significant activity in the tested assays up to a concentration of 100 µg/mL.

BioassayTest Organism(s)Result (at 100 µg/mL)Reference
Antibacterial Bacillus subtilis, Escherichia coliNo significant activity
Antifungal Candida albicans, Mucor mieheiNo significant activity
Insecticidal Brine Shrimp (Artemia salina)No significant activity
Table 3: NMR Spectroscopic Data for this compound (in CDCl₃)

The structure of this compound was elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. The key NMR data are presented below.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1129.18.01 (d, 8.0)
2127.97.55 (t, 8.0)
3124.77.62 (t, 8.0)
4121.57.91 (d, 8.0)
4a131.9
5129.88.65 (s)
6108.27.01 (s)
6a145.8
7181.1
8110.1
8a159.9
9102.16.55 (s)
10157.2
10a112.5
11148.1
11a119.8
12129.28.33 (s)
13125.1
13a133.2
13b130.9
14181.9
OMe-1056.44.11 (s)
OMe-1156.44.15 (s)

Experimental Protocols

The following are detailed methodologies for the key experiments related to the discovery and characterization of this compound. As the original publication provides a summary of the methods, these protocols have been elaborated with standard laboratory practices for fungal metabolite research.

Fungal Culture and Fermentation

Objective: To cultivate Hortaea werneckii for the production of secondary metabolites, including this compound.

Materials:

  • Pure culture of Hortaea werneckii

  • Malt (B15192052) extract agar (B569324) slants

  • Malt extract broth (25 g/L malt extract in distilled water)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Incubator shaker

Procedure:

  • Strain Maintenance: Maintain pure cultures of Hortaea werneckii on malt extract agar slants at 27 °C.

  • Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of malt extract broth with a loopful of H. werneckii from an agar slant.

  • Incubate the seed culture at 27 °C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient growth is observed.

  • Production Culture: Aseptically transfer the seed culture into a 20 L production culture of malt extract broth.

  • Incubate the production culture under the same conditions (27 °C, 150 rpm) for 14-21 days to allow for the biosynthesis of secondary metabolites.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Sephadex LH-20

  • Glass chromatography column

  • Rotary evaporator

  • Semipreparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Separate the mycelium from the culture filtrate by filtration.

    • Extract both the mycelium and the culture filtrate with an equal volume of ethyl acetate (EtOAc).

    • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Purification (Size-Exclusion Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol (MeOH).

    • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with MeOH.

    • Elute the column with MeOH, collecting fractions of approximately 15-20 mL.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Purification (Semipreparative HPLC):

    • Combine the this compound-containing fractions from the Sephadex LH-20 column and concentrate them.

    • Further purify the concentrated fraction by semipreparative reversed-phase HPLC. A C18 column is typically used for such separations.

    • A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Bioactivity Assays (Representative Protocols)

As the original publication did not detail the bioassay protocols, the following are representative methods for the types of screening performed.

Objective: To assess the ability of this compound to inhibit the growth of bacteria and fungi.

Materials:

  • Test organisms (Bacillus subtilis, Escherichia coli, Candida albicans, Mucor miehei)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of test concentrations.

  • Prepare an inoculum of the test organism and adjust the concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (a known antibiotic/antifungal) and negative controls (medium with solvent only).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of this compound that prevents visible growth. This can be done visually or by measuring the optical density with a plate reader.

Objective: To evaluate the general toxicity of this compound.

Materials:

  • Brine shrimp eggs (Artemia salina)

  • Artificial seawater

  • Small vials or a 24-well plate

  • Light source

  • This compound stock solution

Procedure:

  • Hatch the brine shrimp eggs in artificial seawater under a constant light source for 24-48 hours.

  • Prepare a series of dilutions of the this compound stock solution in artificial seawater in vials or wells of a 24-well plate.

  • Using a pipette, transfer 10-15 nauplii (larval brine shrimp) into each vial/well.

  • Include a positive control (e.g., potassium dichromate) and a negative control (seawater with solvent).

  • Incubate the plates for 24 hours under a light source.

  • After 24 hours, count the number of dead and surviving nauplii in each vial/well.

  • Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality).

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the mechanism of action of this compound or any signaling pathways it may modulate. The lack of significant bioactivity in initial screenings has likely precluded further investigation into these aspects.

Biosynthesis

The biosynthetic pathway for this compound in Hortaea werneckii has not yet been elucidated. The unique chemical structure of this compound suggests a complex and potentially novel biosynthetic route, which could be a subject for future research.

Visualizations

Diagram 1: this compound Discovery and Isolation Workflow

Hortein_Discovery_Workflow A Sponge Aplysina aerophoba (Mediterranean Sea) B Isolation of Fungus Hortaea werneckii A->B Symbiont Isolation C Fermentation (20L Malt Extract Broth) B->C Inoculation D Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Sephadex LH-20 Chromatography (Methanol) E->F Purification Step 1 G This compound-Containing Fractions F->G H Semipreparative HPLC G->H Purification Step 2 I Pure this compound (42 mg) H->I J Structure Elucidation (NMR, MS) I->J K Bioactivity Screening (Antibacterial, Antifungal, Insecticidal) I->K L Result: No Significant Activity K->L

Caption: Workflow for the discovery and isolation of this compound.

Diagram 2: Logical Relationship in this compound Research

Hortein_Research_Logic Source Source Organism (Hortaea werneckii) Metabolite This compound Source->Metabolite Produces Structure Unique Chemical Structure Metabolite->Structure Characterized by Bioactivity Bioactivity Assessment Metabolite->Bioactivity Tested for Biosynthesis Biosynthetic Pathway (Unknown) Metabolite->Biosynthesis Pathway to be determined Result Lack of Potent Activity Bioactivity->Result MoA Mechanism of Action (Unknown) Result->MoA Leads to lack of data on Future Future Research Areas Biosynthesis->Future MoA->Future

Caption: Logical flow of this compound research and knowledge gaps.

Conclusion

This compound is a structurally unique fungal metabolite isolated from the marine sponge-associated fungus Hortaea werneckii. While its discovery highlights the potential of symbiotic microorganisms as a source of novel chemistry, this compound itself has not demonstrated significant bioactivity in preliminary screenings. This technical guide provides a comprehensive summary of the existing knowledge on this compound, including detailed experimental protocols and quantitative data. The lack of information on its biosynthesis and mechanism of action presents opportunities for future research in fungal genetics, enzymology, and natural product biosynthesis.

An In-depth Technical Guide to the Hortaea werneckii Secondary Metabolite Hortein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hortein is a novel polyketide secondary metabolite first isolated from the extremely halotolerant black yeast Hortaea werneckii. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, what is known about its discovery, and a detailed (though reconstructed) guide to the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery who are interested in exploring the potential of this unique fungal metabolite.

Introduction

Hortaea werneckii is a dematiaceous yeast-like fungus renowned for its remarkable ability to thrive in hypersaline environments, making it a model organism for studying halotolerance in eukaryotes.[1][2] While much of the research on this organism has focused on its physiological and genetic adaptations to high salt concentrations, including the role of the high osmolarity glycerol (B35011) (HOG) signaling pathway, the secondary metabolome of H. werneckii remains a largely untapped resource for novel bioactive compounds.[1]

In 2001, a research group led by Proksch first reported the isolation and structure elucidation of a new secondary metabolite from a strain of Hortaea werneckii associated with the Mediterranean sponge Aplysina aerophoba.[3] This compound, named this compound, possesses a unique chemical scaffold that was previously unknown among natural products.[3] Despite its novel structure, this compound has been the subject of very limited follow-up research, and its full biological potential is yet to be explored.

This guide aims to consolidate all available information on this compound, with a focus on providing the detailed technical information required for its further investigation.

Physicochemical Properties and Structure of this compound

This compound is a polyketide metabolite characterized by a unique acenaphtho[1',2':7,8]naphthalene ring system.[3] Its structure was determined through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and various mass spectrometry techniques.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₂O₆Commercial Suppliers
Molecular Weight 348.3 g/mol Commercial Suppliers
CAS Number 346610-88-6Commercial Suppliers
Appearance Brown solidCommercial Suppliers
Solubility Soluble in methanol (B129727) and DMSOCommercial Suppliers
UV max (λmax) 257, 357 nmCommercial Suppliers
Chemical Name 3,4,7,8-Tetrahydroxy-10,11-dihydrobenzo[j]fluoranthene-9,12-dioneCommercial Suppliers

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the original publication by Brauers et al. (2001) and standard practices in natural product isolation from fungal cultures.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient biomass of Hortaea werneckii for the extraction of this compound.

Materials:

  • Strain of Hortaea werneckii (originally isolated from the sponge Aplysina aerophoba)

  • Appropriate culture medium (e.g., Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), potentially supplemented with sea salt to mimic its natural habitat)

  • Shaker incubator

  • Sterile flasks and other labware

Protocol:

  • Prepare a sterile liquid culture medium in Erlenmeyer flasks. The original study likely used a medium conducive to secondary metabolite production, which may include specific nutrient limitations or additions.

  • Inoculate the medium with a starter culture of Hortaea werneckii.

  • Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-28°C) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.

  • Monitor the culture for growth and pigmentation, as the production of secondary metabolites is often associated with specific growth phases.

Extraction of this compound

Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fungal culture from step 3.1

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol, dichloromethane)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the fungal mycelium and the culture broth separately with an organic solvent such as ethyl acetate. This is typically done by liquid-liquid extraction in a separatory funnel for the broth and by soaking and sonicating the mycelium in the solvent.

  • Combine the organic extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

Extraction_Workflow Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Mycelium Fungal Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Solvent_Extraction_Mycelium Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Solvent_Extraction_Mycelium Solvent_Extraction_Broth Solvent Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction_Broth Organic_Extract_M Mycelium Extract Solvent_Extraction_Mycelium->Organic_Extract_M Organic_Extract_B Broth Extract Solvent_Extraction_Broth->Organic_Extract_B Combine_Extracts Combine Extracts Organic_Extract_M->Combine_Extracts Organic_Extract_B->Combine_Extracts Concentration Concentration (Rotary Evaporator) Combine_Extracts->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Diagram 1: this compound Extraction Workflow
Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

  • Crude extract from step 3.2

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile, water)

Protocol:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-containing fractions and further purify them using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent like methanol.

  • Perform a final purification step using preparative or semi-preparative HPLC to obtain pure this compound (>95% purity).

Structure Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Methods:

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra to determine the proton and carbon framework.

  • 2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons.

  • Mass Spectrometry: Electrospray Ionization (ESI), Chemical Ionization (CI), Fast Atom Bombardment (FAB), and Electron Impact (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.

Biological Activity

The initial investigation by Brauers et al. (2001) reported that this compound did not exhibit antibacterial or insecticidal activity in their assays.[3] To date, there have been no subsequent published studies exploring other potential biological activities of this compound. This represents a significant knowledge gap and a promising area for future research. Given its polyketide origin, this compound could potentially possess other activities, such as antifungal, antiviral, cytotoxic, or enzyme-inhibitory effects, which are common for this class of compounds.[4][5]

Biosynthesis and Signaling Pathways

Currently, there is no specific information available on the biosynthetic pathway of this compound in Hortaea werneckii. As a polyketide, its biosynthesis is expected to be catalyzed by a polyketide synthase (PKS) enzyme.[6] Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors to form a polyketide chain, which then undergoes various modifications such as cyclization, reduction, and aromatization to yield the final product.[6][7] The genome of H. werneckii is known to be relatively large and contains numerous gene duplications, which may include a variety of PKS genes responsible for the production of a diverse array of secondary metabolites.[8]

Polyketide_Biosynthesis cluster_0 Polyketide Synthase (PKS) Mediated cluster_1 Post-PKS Modifications Acyl_CoA Acyl-CoA Precursors PKS Polyketide Synthase (PKS) Acyl_CoA->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Modifications Cyclization, Aromatization, Reduction, etc. Polyketide_Chain->Modifications This compound This compound Modifications->this compound

Diagram 2: General Polyketide Biosynthesis Pathway

There is no information available regarding any signaling pathways that may be affected by this compound. The primary signaling pathway studied in H. werneckii is the High Osmolarity Glycerol (HOG) pathway, which is crucial for its adaptation to high-salt environments.[1] Future research could investigate whether this compound plays a role in the chemical ecology of H. werneckii, for example, in its interaction with the host sponge or other microorganisms, which might involve the modulation of specific signaling pathways.

Conclusion and Future Directions

This compound remains an intriguing and underexplored secondary metabolite from the extremophilic fungus Hortaea werneckii. Its unique chemical structure makes it a compelling target for further investigation. The lack of known biological activity presents a significant opportunity for drug discovery efforts. Future research should focus on:

  • Comprehensive Biological Screening: Testing pure this compound in a wide range of bioassays to identify potential cytotoxic, antimicrobial, antiviral, anti-inflammatory, or enzyme-inhibitory activities.

  • Biosynthetic Pathway Elucidation: Using genomic and transcriptomic approaches to identify the PKS gene cluster responsible for this compound biosynthesis in H. werneckii. This could enable the heterologous expression and production of this compound and its analogs.

  • Total Synthesis: Developing a synthetic route to this compound would not only confirm its structure but also allow for the synthesis of derivatives with potentially improved biological activities.

  • Ecological Role: Investigating the role of this compound in the interaction between H. werneckii and its sponge host, which could provide insights into its natural function and potential applications.

This technical guide provides a foundation for researchers to build upon in their efforts to unlock the full potential of this unique fungal natural product.

References

The Enigmatic Biosynthesis of Hortein: A Polyketide Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continually searching for novel bioactive compounds. One such molecule, Hortein, presents a compelling yet unresolved puzzle. While its chemical structure suggests a polyketide origin, the biosynthetic pathway responsible for its creation remains largely uncharacterized in publicly available scientific literature. This guide serves to consolidate the known information about this compound and highlight the significant knowledge gaps that present opportunities for future research.

A Molecule of Interest: The Chemical Identity of this compound

This compound is cataloged with the CAS number 346610-88-6 and possesses a chemical formula of C20H12O6. Its systematic IUPAC name is 3,4,11,12-tetrahydroxy-8,9-dihydrobenzo[j]fluoranthene-7,10-dione[1]. Commercial suppliers have classified this compound as a "polyketide fungal metabolite," hinting at its natural product origins[1]. Polyketides are a diverse class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines construct complex carbon skeletons from simple acyl-CoA precursors, which are then often modified by tailoring enzymes to yield the final bioactive molecule.

Contradictory information exists, however, as this compound is also described as a synthetic small-molecule inhibitor of histone deacetylase (HDAC) activity, which suggests an artificial origin[1]. This ambiguity underscores the need for definitive research to elucidate its natural source and biosynthetic machinery.

The Uncharted Territory: The this compound Polyketide Biosynthesis Pathway

Despite the tantalizing classification of this compound as a polyketide, extensive searches of scientific databases have not revealed any published research detailing its biosynthesis. Key aspects that remain unknown include:

  • The Producing Organism: The specific fungus or other microorganism that naturally produces this compound has not been identified.

  • The this compound Gene Cluster: The genes encoding the polyketide synthase and the associated tailoring enzymes responsible for this compound's synthesis are yet to be discovered. In bacteria and fungi, genes for secondary metabolite biosynthesis are typically organized in contiguous clusters, facilitating their identification through genome mining.

  • The Enzymatic Machinery: The specific type of polyketide synthase (Type I, II, or III) and the sequence of enzymatic domains involved in the assembly of the this compound backbone are unknown.

  • Regulatory Mechanisms: The signaling pathways and transcription factors that control the expression of the this compound biosynthetic genes have not been studied.

A Call to Research: Future Directions

The absence of information on the this compound polyketide biosynthesis pathway presents a significant opportunity for the scientific community. The discovery and characterization of this pathway would not only provide fundamental insights into the biosynthesis of novel polyketides but could also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications.

Key research efforts required to illuminate the this compound biosynthesis pathway include:

  • Isolation and Identification of the Producing Organism: Screening of fungal and other microbial libraries for the production of this compound.

  • Genome Sequencing and Bioinformatic Analysis: Sequencing the genome of the identified producer to locate the putative this compound biosynthetic gene cluster.

  • Gene Inactivation and Heterologous Expression: Functional characterization of the identified genes through knockout experiments and expression in a model host to confirm their role in this compound biosynthesis.

  • In Vitro Enzymatic Assays: Biochemical characterization of the PKS and tailoring enzymes to elucidate the step-by-step assembly of the this compound molecule.

Conclusion

This compound stands as a molecule of interest with a chemical structure indicative of a polyketide origin. However, the complete absence of scientific literature on its biosynthesis pathway renders a detailed technical guide on this topic impossible at present. The conflicting information regarding its natural versus synthetic origin further complicates the picture. The elucidation of the this compound biosynthesis pathway represents a greenfield area of research with the potential to uncover novel enzymatic mechanisms and expand the repertoire of known polyketide natural products. For researchers in natural product discovery and biosynthesis, the story of this compound is one that is yet to be written.

References

In-depth Technical Guide on the Biological Activity of Hortein from Marine Fungus

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This document serves to address the current state of scientific knowledge regarding the biological activity of Hortein, a natural product isolated from a marine-derived fungus. Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published data detailing the biological activity of this compound. The initial discovery and structural elucidation of this compound were reported in 2001, but subsequent pharmacological or biological studies appear to be absent from the scientific record.

Therefore, the creation of an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathways for this compound is not feasible at this time. This document will instead summarize the existing information on this compound and its source organism, providing context for future research endeavors.

Introduction to this compound

This compound is a polyketide metabolite with a unique pentacyclic ring system, which was first isolated from the marine fungus Hortaea werneckii.[1][2] This fungus was found as a symbiont of the Mediterranean sponge Aplysina aerophoba.[1] The structure of this compound was established using 1D and 2D NMR spectroscopy and mass spectrometry.[1]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₀H₁₂O₆[2]
Molecular Weight 348.3 g/mol [2]
CAS Number 346610-88-6[2]
Class Polyketide[2]
Solubility Soluble in DMSO[2]

The Source Organism: Hortaea werneckii

Hortaea werneckii is a black yeast known for its remarkable halotolerance, meaning it can thrive in high-salt environments.[3][4] While this compound is a metabolite of this fungus, research on the biological activities of compounds from H. werneckii has primarily focused on other constituents, such as melanin (B1238610).

Biological Activities of Melanin from Hortaea werneckii

Recent studies have investigated the properties of melanin extracted from H. werneckii. These studies have revealed:

  • Antioxidant Activity: Melanin from H. werneckii has demonstrated significant radical scavenging effects. In one study, the IC₅₀ value for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging was 61.38 μg/ml.[4] Another investigation reported an IC₅₀ of 222.56 ± 43.49 µg ml⁻¹ for the inhibition of non-enzymatic lipid peroxidation.[5]

  • Photoprotective Properties: The melanin pigment has been shown to have photoprotective capabilities.[5]

  • Biocompatibility: Melanin from H. werneckii has been found to be non-cytotoxic towards human skin fibroblast cell lines (HSF), with an IC₅₀ value above 0.1 mg/ml.[4]

It is crucial to reiterate that these findings pertain to the melanin pigment and not to this compound. The biological activities of this compound remain an open area for investigation.

Future Directions and Unexplored Potential

The unique chemical structure of this compound suggests that it may possess novel biological activities. The absence of published research on its pharmacological properties presents a significant opportunity for natural product researchers and drug discovery professionals.

Potential areas of investigation for this compound could include:

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Cytotoxicity assays against various cancer cell lines.

  • Anti-inflammatory Activity: Evaluation in cellular and animal models of inflammation.

  • Enzyme Inhibition: Testing against key enzymes involved in various disease pathways.

Methodologies for Future Research

Should this compound become available for biological screening, the following general experimental protocols could be adapted.

General Workflow for Bioactivity Screening

To systematically evaluate the biological potential of this compound, a tiered screening approach would be beneficial. The following workflow illustrates a logical progression from initial broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (if activity detected) cluster_2 Phase 3: Mechanism of Action Studies This compound This compound Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) This compound->Cytotoxicity Broad Spectrum Screening Antimicrobial Antimicrobial Screening (e.g., MIC, Disc Diffusion) This compound->Antimicrobial Broad Spectrum Screening Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->Antioxidant Broad Spectrum Screening DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse Hit Confirmation Antimicrobial->DoseResponse Hit Confirmation Antioxidant->DoseResponse Hit Confirmation CellBased Cell-Based Assays (e.g., Anti-inflammatory, Apoptosis) DoseResponse->CellBased SignalingPathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) CellBased->SignalingPathways InVivo In Vivo Model Testing SignalingPathways->InVivo

Caption: A potential workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway Diagram

While no signaling pathways have been associated with this compound, for illustrative purposes, the following diagram depicts a generic apoptosis signaling cascade, a common pathway investigated for novel anticancer compounds. This is a generalized representation and is not based on any experimental data for this compound.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Hordenine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Hortein" did not yield any relevant scientific data. It is presumed that the intended subject of inquiry is Hordenine (B123053) , a structurally similar and well-documented alkaloid. This document proceeds on that assumption.

Introduction: Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in a variety of plants, most notably barley (Hordeum vulgare), from which it derives its name.[1][2] Structurally related to the biogenic amine tyramine, hordenine is investigated for its multi-target pharmacological profile.[1] It is commonly included in dietary supplements marketed for athletic performance and weight loss due to its stimulant properties.[3][4] This guide provides a technical overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Core Mechanisms of Action

Hordenine's physiological effects are attributed to its interaction with several key biological targets:

  • Monoamine Oxidase B (MAO-B) Substrate: Hordenine acts as a selective substrate for MAO-B, an enzyme that metabolizes monoamine neurotransmitters.[1][5] By competing for the enzyme's active site, it can inhibit the degradation of other MAO-B substrates. Studies show hordenine is a highly selective substrate for MAO-B in the liver and is not deaminated by the MAO-A found in the intestinal epithelium.[6]

  • Adrenergic System Modulation: Hordenine functions as an indirect-acting sympathomimetic agent. Its primary mechanism in this regard is the inhibition of norepinephrine (B1679862) reuptake from the synaptic cleft.[1][5][6] This action increases the concentration and prolongs the effect of norepinephrine, leading to stimulant effects such as increased heart rate and blood pressure.[3][7] Additionally, recent in-vitro studies have shown that hordenine can act as a direct, albeit low-potency, agonist at the α2A-adrenergic receptor.[8]

  • Dopaminergic Activity: Hordenine has been identified as a biased agonist of the dopamine (B1211576) D2 receptor, which may contribute to its effects on mood and reward pathways.[5][9]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: It is also an agonist of TAAR1, a G-protein coupled receptor that modulates dopamine and serotonin (B10506) systems, suggesting a role in regulating mood and behavior.[5]

  • Anti-Inflammatory and Mucosal Healing Effects: In a model of ulcerative colitis, hordenine demonstrated therapeutic potential by reducing the expression of pro-inflammatory cytokines.[10] This effect appears to be mediated through the regulation of the S1P/S1PR1/STAT3 signaling pathway.[10][11] It also promoted the healing of colonic ulcers by increasing the expression of tight junction proteins.[10][11]

  • Melanogenesis Inhibition: Hordenine has been shown to inhibit melanin (B1238610) synthesis in human melanocytes by suppressing cyclic AMP (cAMP) production, which in turn down-regulates the expression of microphthalmia-associated transcription factor (MITF) and other melanogenesis-related proteins.[12][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters for hordenine from various in-vitro and in-vivo studies.

Table 1: Enzyme and Receptor Interaction Data

Parameter Target Value Species / Tissue
K_m_ MAO-B 479 µM Rat Liver
V_max_ MAO-B 128 nmol/mg protein/h Rat Liver
EC_50_ Adrenergic Receptor α_2A_ 690 µM Human (in vitro)

| E_max_ | Adrenergic Receptor α_2A_ | 12% | Human (in vitro) |

[1][5][6][8]

Table 2: Pharmacokinetic Parameters of Hordenine

Species Route Dose C_max_ T_max_ Half-life (t_½_) Bioavailability
Human Oral (from beer) 0.075 mg/kg 12.0-17.3 nM 0-60 min 52.7-66.4 min -
Horse Intravenous (IV) 2.0 mg/kg ~1.0 µg/mL 5 min α-phase: ~3 min, β-phase: ~35 min -

| Horse | Oral | 2.0 mg/kg | ~0.15-0.17 µg/mL | ~1 h | Slower than IV | ~100% |

[1][9][14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway Visualizations

Hordenine_GPCR_Signaling Hordenine Hordenine Receptor GPCR Target (e.g., Dopamine D2, Adrenergic α2A) Hordenine->Receptor Binds G_Protein G-Protein (e.g., Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects (e.g., ↓ Melanogenesis) cAMP->Downstream Modulates

Fig. 1: Hordenine's inhibitory action on a Gi-coupled GPCR pathway.
Experimental Workflow Visualizations

MAO_B_Assay_Workflow prep Reagent Preparation 1. Prepare MAO-B enzyme solution 2. Prepare Hordenine dilutions 3. Prepare fluorogenic substrate (e.g., Kynuramine) 4. Prepare positive control (e.g., Selegiline) plate Plate Setup (96-well) 1. Add enzyme to wells 2. Add Hordenine dilutions, controls prep->plate incubate Pre-incubation (e.g., 15 min at 37°C) plate->incubate react Reaction Initiation (Add substrate to all wells) incubate->react measure Fluorescence Measurement (Monitor increase over time) react->measure analyze Data Analysis 1. Calculate reaction rates 2. Determine % inhibition 3. Plot dose-response curve to find IC50 measure->analyze

Fig. 2: Workflow for a fluorometric MAO-B inhibition assay.

Radioligand_Binding_Workflow prep Component Preparation 1. Isolate cell membranes expressing target receptor 2. Prepare radioligand (e.g., [3H]-prazosin) 3. Prepare dilutions of unlabeled test compound (Hordenine) incubate Incubation Combine membrane prep, fixed concentration of radioligand, and increasing concentrations of Hordenine prep->incubate separate Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate quantify Quantification (Use scintillation counting to measure radioactivity on filters) separate->quantify analyze Data Analysis 1. Plot % specific binding vs. log[Hordenine] 2. Determine IC50 3. Calculate binding affinity (Ki) using Cheng-Prusoff equation quantify->analyze

Fig. 3: Workflow for an adrenergic receptor radioligand binding assay.

Experimental Protocols

Fluorometric Monoamine Oxidase-B (MAO-B) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of hordenine on MAO-B activity.[5][16]

  • Objective: To quantify the potency of hordenine as an inhibitor or substrate of MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme.

    • Fluorogenic MAO-B substrate (e.g., kynuramine).

    • Test Compound: Hordenine hydrochloride.

    • Positive Control: Selegiline (B1681611).

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Methodology:

    • Reagent Preparation: Prepare stock solutions of hordenine and selegiline in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer. Prepare working solutions of the MAO-B enzyme and substrate in assay buffer.

    • Assay Procedure: a. To the wells of a 96-well plate, add 50 µL of the MAO-B enzyme solution. b. Add 25 µL of the hordenine dilutions, positive control, or a solvent control to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[17] d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the increase in fluorescence (e.g., Ex/Em for kynuramine (B1673886) product: ~310/400 nm) over 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence over time). Determine the percentage of inhibition for each hordenine concentration relative to the solvent control. Plot the percent inhibition against the logarithm of hordenine concentration to calculate the IC50 value.[18]

Adrenergic Receptor Radioligand Binding Assay

This protocol details a method to assess the binding affinity of hordenine for a specific adrenergic receptor subtype.[19][20]

  • Objective: To determine the binding affinity (K_i_) of hordenine for a specific adrenergic receptor.

  • Materials:

    • Membrane preparations from cells engineered to express a specific human adrenergic receptor (e.g., ADRA2A).

    • Radioligand specific to the receptor (e.g., [3H]-yohimbine for α2 receptors).

    • Test Compound: Hordenine.

    • Non-specific binding control (e.g., a high concentration of an unlabeled agonist/antagonist).

    • Assay Buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and fluid.

  • Methodology:

    • Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of hordenine in assay buffer. Include tubes for total binding (no hordenine) and non-specific binding (with excess unlabeled ligand).

    • Equilibration: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[21]

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of hordenine to generate a competition curve. Determine the IC50 value from the curve and calculate the binding affinity constant (K_i_) using the Cheng-Prusoff equation.[19]

Safety and Regulatory Status

Hordenine is considered "Possibly Unsafe" when taken orally.[3] Due to its stimulant properties, it may cause side effects such as rapid heart rate and high blood pressure, particularly at high doses or when combined with other stimulants.[3][22] The U.S. Food & Drug Administration (FDA) has determined that hordenine is a new dietary ingredient (NDI) for which a required NDI notification has not been submitted, rendering any supplement containing it as "adulterated".[22] It is also on the Department of Defense (DoD) Prohibited Dietary Supplement Ingredients list.[22]

Conclusion

Hordenine is a multi-target alkaloid with a range of demonstrable pharmacological activities. Its ability to act as a MAO-B substrate, an indirect sympathomimetic, and an agonist at several GPCRs underpins its potential therapeutic applications in cognitive enhancement, weight management, and inflammatory conditions. However, the available quantitative data, particularly from human studies, is limited.[23] Furthermore, its safety profile is not well-established, and its regulatory status is contentious.[3][22] Further rigorous, controlled clinical trials are necessary to fully elucidate its therapeutic efficacy and long-term safety in humans.

References

Hortein mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

Due to the inability to find any publicly available scientific information or preliminary studies on a compound or mechanism referred to as "Hortein," it is not possible to provide an in-depth technical guide or whitepaper as requested. The term "this compound" does not appear in the scientific literature databases searched.

This suggests that "this compound" may be:

  • A very new or proprietary compound/concept not yet disclosed in public research.

  • An internal codename for a project that has not been published.

  • A potential misspelling of a different scientific term.

Without any foundational data, the creation of data tables, experimental protocols, and signaling pathway diagrams is not feasible.

If "this compound" is a specific, non-public entity, access to internal research and development documentation would be necessary to fulfill this request. If it is a misspelling, providing the correct terminology will allow for a comprehensive search and the subsequent generation of the requested technical guide.

Hortein (CAS 346610-88-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hortein is a polyketide fungal metabolite, first identified in 2001, with the CAS number 346610-88-6.[1] It is distinguished by its unique acenaphtho[1',2':7,8]naphthalene ring system, a structure previously unknown in natural products.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, the experimental protocol for its isolation and purification, and the spectroscopic data used for its structural elucidation. To date, extensive research into the biological activity and mechanism of action of this compound is limited.

Physicochemical Properties

This compound is a brown solid with a molecular formula of C₂₀H₁₂O₆ and a molecular weight of 348.3 g/mol .[1] It is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] The compound is a polyketide of fungal origin, produced by the marine fungus Hortea werneckii.[2] This fungus was isolated from the Mediterranean sponge Aplysina aerophoba.[3]

PropertyValueSource
CAS Number 346610-88-6[1]
Molecular Formula C₂₀H₁₂O₆[1]
Molecular Weight 348.3 g/mol [1]
Appearance Brown solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in methanol or DMSO[1]
UV max (in MeOH) 257, 357 nm[2]
Storage -20°C for long-term storage[1]

Biological Activity

Initial studies on this compound showed no antibacterial or insecticidal activity.[1] Beyond this initial screening, its biological properties and potential pharmacological applications have not been extensively explored.[1] One commercial supplier has anecdotally described this compound as a synthetic histone deacetylase (HDAC) inhibitor; however, this claim is not substantiated by the primary scientific literature and contradicts its documented natural origin.

Experimental Protocols

The following protocols are based on the original research by Brauers et al. (2001) which first described the isolation and characterization of this compound.

Fungal Cultivation and Extraction

The fungus Hortea werneckii was isolated from the marine sponge Aplysina aerophoba, collected from the Mediterranean Sea.

  • Cultivation: The fungus was cultivated in a liquid medium containing glucose, peptone, and yeast extract in artificial seawater. Cultures were incubated at room temperature with shaking for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium was separated from the culture broth by filtration. The mycelium was then extracted with ethyl acetate. The culture filtrate was also extracted with ethyl acetate. The organic extracts were combined and evaporated to dryness under reduced pressure to yield a crude extract.

Isolation and Purification of this compound
  • Chromatography: The crude extract was subjected to column chromatography on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate.

  • Fraction Collection: Fractions were collected and analyzed by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments were conducted to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI), chemical ionization (CI), fast atom bombardment (FAB), and electron ionization (EI) mass spectrometry were used to determine the molecular weight and elemental composition of this compound.[3]

Visualizations

Experimental Workflow for this compound Isolation and Characterization

Hortein_Workflow cluster_collection Fungal Source cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_analysis Structure Elucidation Sponge Aplysina aerophoba (Mediterranean Sponge) Isolation Isolation of Hortea werneckii Sponge->Isolation Isolation Cultivation Liquid Culture (Glucose, Peptone, Yeast Extract) Isolation->Cultivation Inoculation Extraction Ethyl Acetate Extraction Cultivation->Extraction Harvest & Extract SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract HPLC Preparative HPLC SilicaGel->HPLC Enriched Fractions Purethis compound Pure this compound (CAS 346610-88-6) HPLC->Purethis compound Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) MS Mass Spectrometry (ESI, CI, FAB, EI) Purethis compound->NMR Analysis Purethis compound->MS Analysis

Caption: Workflow for the isolation and structural analysis of this compound.

Future Directions

The unique chemical structure of this compound warrants further investigation into its biological activities. Modern high-throughput screening methods could be employed to assess its potential as a therapeutic agent in various disease models. Further research is needed to explore its mechanism of action and potential molecular targets. The discrepancy regarding its potential as an HDAC inhibitor should be clarified through direct experimental testing.

Disclaimer: This document is intended for research and informational purposes only. This compound is a chemical compound for laboratory research use and is not intended for human or veterinary use.

References

Hortein molecular formula and formula weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fungal Metabolite Hortein

This technical guide provides a comprehensive overview of the currently available information on this compound, a polyketide fungal metabolite. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this natural product. Due to the limited extent of published biological studies on this compound, this guide also outlines a proposed experimental workflow and hypothetical signaling pathways to encourage and facilitate future research into its therapeutic potential.

Chemical and Physical Properties of this compound

This compound is a natural product first isolated from the fungus Hortaea werneckii, which was found in association with the Mediterranean sponge Aplysina aerophoba.[1][2] It possesses a unique and previously unknown acenaphtho[1',2':7,8]naphthalene ring system.[3][4] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₂O₆[2][3]
Formula Weight 348.3 g/mol [2][3]
CAS Number 346610-88-6[3]
Appearance Brown solid[3]
Purity >95% by HPLC[3]
Solubility Soluble in DMSO and methanol[2][3]
Storage Temperature -20°C[2][3]
Formal Name 2,3-dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione[2]

Biological Activity of this compound: Current Knowledge

Initial biological screenings of this compound did not show any significant antibacterial or insecticidal activity.[3][4] To date, there is a lack of extensive published research detailing other biological activities or elucidating its mechanism of action.

Proposed Experimental Workflow for Biological Characterization

Given the limited biological data on this compound, a systematic investigation is warranted to uncover its potential therapeutic properties. The following experimental workflow is proposed as a standard approach for the biological characterization of a novel natural product like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation & Pathway Analysis cluster_3 In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., NCI-60 panel) HDAC_Inhibition_Assay HDAC Inhibition Assay Cytotoxicity_Screening->HDAC_Inhibition_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) HDAC_Inhibition_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation, etc.) Apoptosis_Assay->Western_Blot Gene_Expression_Analysis Gene Expression Analysis (qPCR/RNA-seq) Western_Blot->Gene_Expression_Analysis Animal_Model Animal Model Studies (e.g., Xenograft) Gene_Expression_Analysis->Animal_Model If promising in vitro results

A proposed experimental workflow for the biological characterization of this compound.

Hypothetical Signaling Pathway of this compound as an HDAC Inhibitor

Based on its polyketide structure, a common feature among many anticancer agents including histone deacetylase (HDAC) inhibitors, it is plausible that this compound could exert its effects through the modulation of chromatin structure and gene expression. The following diagram illustrates a hypothetical signaling pathway for this compound as a potential HDAC inhibitor leading to apoptosis.

Hypothetical_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Histones Histones HDAC->Histones Deacetylation Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Acetylation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, Bax) Gene_Expression->Tumor_Suppressor_Genes Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Hypothetical signaling pathway of this compound as an HDAC inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key experiments that would be integral to the proposed workflow for characterizing the biological activity of this compound. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

HDAC Inhibition Assay (Fluorometric Assay)

This protocol describes a method to determine the inhibitory activity of this compound against histone deacetylases.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • This compound stock solution (in DMSO)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and TSA in HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and either this compound, TSA, or vehicle control.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the fluorogenic signal. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This protocol details a method to assess the effect of this compound on the acetylation status of histones in cells.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.

Conclusion

This compound is a structurally unique fungal metabolite with largely unexplored biological potential. This guide provides the foundational chemical information available for this compound and proposes a systematic approach for its biological characterization. The suggested experimental workflow, hypothetical signaling pathway, and detailed protocols offer a roadmap for researchers to investigate the therapeutic promise of this intriguing natural product, particularly in the context of cancer research and epigenetic modulation. Further studies are essential to elucidate the true biological functions and potential applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hortein is a novel polycyclic aromatic hydrocarbon exhibiting a unique ring system, first isolated from the halotolerant black yeast Hortaea werneckii. As a fungal polyketide, it represents a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive review of this compound, including its discovery, structural elucidation, and the biological context of its producing organism. It details experimental protocols for the isolation and characterization of this compound and explores its putative biosynthetic pathway through genomic analysis of H. werneckii. Furthermore, this document discusses potential regulatory mechanisms governing its production and presents all available quantitative data in a structured format. Diagrams illustrating key experimental and biosynthetic pathways are provided to facilitate a deeper understanding of this unique fungal metabolite.

Introduction to this compound and Fungal Polyketides

Fungal polyketides are a large and structurally diverse family of natural products synthesized by polyketide synthases (PKSs). These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, a polycyclic aromatic hydrocarbon, was first discovered as a secondary metabolite of the fungus Hortaea werneckii, which was isolated from the Mediterranean sponge Aplysina aerophoba[1][2][3]. Its unique ring system, previously unknown in natural products, makes it a molecule of significant interest for natural product chemistry and drug discovery[1][2][3].

Hortaea werneckii is a black yeast belonging to the phylum Ascomycota, renowned for its remarkable tolerance to high salt concentrations[4][5][6]. The fungus is also known to cause a superficial human skin infection called tinea nigra[4][6][7]. The genome of H. werneckii has been sequenced, revealing a diploid nature likely resulting from intraspecific hybridization and a genome size of approximately 50 Mb with around 16,000 predicted genes[1][2][8][9]. This genomic data provides a valuable resource for exploring the biosynthetic potential of this fungus, including the pathways leading to the production of this compound and other secondary metabolites.

Quantitative Data

The available quantitative data for this compound production is limited to the initial isolation study. The yield of this compound from the fermentation of Hortaea werneckii is summarized in the table below.

CompoundProducing OrganismFermentation VolumeExtraction SolventPurification MethodFinal YieldReference
This compoundHortaea werneckiiNot SpecifiedEthyl Acetate (B1210297)Sephadex LH-20 Chromatography, Semipreparative HPLC42 mg[2]

Experimental Protocols

Isolation and Cultivation of Hortaea werneckii

A detailed protocol for the isolation of Hortaea werneckii from its marine sponge host and its subsequent cultivation for the production of this compound is outlined below.

Materials:

  • Fresh samples of the marine sponge Aplysina aerophoba

  • Sterile scalpels and forceps

  • Malt (B15192052) agar (B569324) slants (15 g/L malt extract, 15 g/L agar in a 74% natural salinity seawater/distilled water mixture)

  • Petri dishes with malt agar

  • Liquid malt extract medium

  • Incubator set at 27 °C

Procedure:

  • Under sterile conditions, take tissue samples from the interior of the fresh sponge.

  • Inoculate the tissue samples onto malt agar slants.

  • Incubate the slants at 27 °C until fungal growth is observed.

  • Isolate pure strains of H. werneckii by repeated reinoculation on malt agar plates from the growing cultures.

  • For secondary metabolite production, inoculate the pure fungal strain into flasks containing liquid malt extract medium.

  • Incubate the liquid cultures under appropriate conditions (e.g., shaking or static, at 27 °C) for a sufficient period to allow for the production of this compound.

Extraction and Purification of this compound

The following protocol describes the extraction of this compound from the fungal culture and its purification.

Materials:

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Sephadex LH-20 column

  • Methanol (B129727) (MeOH)

  • Semipreparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separate the fungal mycelia from the culture filtrate.

  • Extract the mycelia and the culture filtrate separately with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Apply the crude extract to a Sephadex LH-20 column packed in methanol.

  • Elute the column with methanol and collect fractions.

  • Monitor the fractions (e.g., by thin-layer chromatography) and pool those containing this compound.

  • Further purify the this compound-containing fraction by semipreparative HPLC to yield the pure compound.

Structure Elucidation of this compound

The structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2][3].

Instrumentation:

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra were recorded on a Bruker DRX 500 spectrometer.

  • Mass Spectrometry: High-resolution mass spectra were obtained using Electrospray Ionization (ESI), Chemical Ionization (CI), Fast Atom Bombardment (FAB), and Electron Impact (EI) mass spectrometry.

Methodology:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire 1D and 2D NMR spectra to determine the proton and carbon framework and their connectivities.

  • Obtain high-resolution mass spectra to determine the elemental composition of the molecule.

  • Analyze the combined spectroscopic data to deduce the planar structure and relative stereochemistry of this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation and Characterization

Experimental_Workflow cluster_isolation Isolation of Hortaea werneckii cluster_fermentation Fermentation and Extraction cluster_purification Purification cluster_analysis Structure Elucidation Sponge Aplysina aerophoba sponge sample Inoculation Inoculation on Malt Agar Slants Sponge->Inoculation Incubation Incubation at 27°C Inoculation->Incubation PureCulture Isolation of Pure Culture Incubation->PureCulture LiquidCulture Liquid Culture in Malt Extract Medium PureCulture->LiquidCulture Extraction Ethyl Acetate Extraction of Mycelia and Filtrate LiquidCulture->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Sephadex Sephadex LH-20 Chromatography CrudeExtract->Sephadex HPLC Semipreparative HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound NMR NMR Spectroscopy (1D & 2D) Purethis compound->NMR MS Mass Spectrometry (HR-ESI, CI, FAB, EI) Purethis compound->MS Structure This compound Structure NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation, purification, and structural elucidation of this compound.

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic pathway of this compound has not been elucidated, a putative pathway can be proposed based on its polyketide nature and the genomic information of Hortaea werneckii. The fungus is known to possess non-reducing polyketide synthase (NR-PKS) genes, such as PKS1-1 and PKS1-2, which are involved in the synthesis of the polycyclic aromatic precursor for melanin[5][10]. It is plausible that a similar NR-PKS is responsible for the synthesis of the polyketide backbone of this compound.

Hortein_Biosynthesis cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications Starter Acetyl-CoA (Starter Unit) PKS Non-Reducing Polyketide Synthase (NR-PKS) Starter->PKS Extender Malonyl-CoA (Extender Units) Extender->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization/Aromatization Polyketide->Cyclization Tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) Cyclization->Tailoring This compound This compound Tailoring->this compound

Caption: Putative biosynthetic pathway for this compound via a non-reducing polyketide synthase.

Regulation of Secondary Metabolism in Hortaea werneckii

The regulation of secondary metabolism in fungi is a complex process involving global regulators and pathway-specific transcription factors. In Hortaea werneckii, the production of secondary metabolites like this compound is likely influenced by environmental cues such as nutrient availability and osmotic stress, given the fungus's extremophilic nature. The High Osmolarity Glycerol (HOG) signaling pathway, which is well-studied in H. werneckii for its role in halotolerance, may also play a role in regulating secondary metabolism[4].

Secondary_Metabolism_Regulation cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_response Cellular Response OsmoticStress Osmotic Stress HOG_Pathway HOG Pathway OsmoticStress->HOG_Pathway NutrientLimitation Nutrient Limitation Global_Regulators Global Regulators (e.g., LaeA, VeA) NutrientLimitation->Global_Regulators pH pH Other_MAPK Other MAPK Pathways pH->Other_MAPK Temperature Temperature Temperature->Global_Regulators HOG_Pathway->Global_Regulators Other_MAPK->Global_Regulators PKS_Expression PKS Gene Expression Global_Regulators->PKS_Expression Hortein_Biosynthesis This compound Biosynthesis PKS_Expression->Hortein_Biosynthesis

Caption: Proposed regulatory network for this compound biosynthesis in Hortaea werneckii.

Related Fungal Polyketides

This compound belongs to a class of polycyclic aromatic polyketides. While its specific ring system is unique, other fungal metabolites share structural similarities or biosynthetic origins. For instance, benzo[j]fluoranthene derivatives have been isolated from other fungi and are also products of polyketide pathways[7]. Studying these related compounds can provide insights into the potential biological activities and biosynthetic logic of this compound.

Conclusion and Future Perspectives

This compound represents a fascinating and unique fungal polyketide with a novel chemical scaffold. The availability of the Hortaea werneckii genome sequence opens up exciting avenues for elucidating its complete biosynthetic pathway through gene knockout and heterologous expression studies. Further research is warranted to explore the biological activity of this compound, which could lead to the development of new therapeutic agents. Understanding the regulatory networks that control its production may also enable the enhancement of its yield through metabolic engineering. This technical guide provides a solid foundation for researchers to delve into the chemistry, biology, and biotechnology of this intriguing fungal metabolite.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hordein from Barley

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordeins are the primary storage proteins found in barley (Hordeum vulgare), classified as prolamins due to their high content of proline and glutamine residues.[1] They constitute a significant portion, up to 50%, of the total protein in mature barley grains.[2] Hordeins are categorized into four main fractions based on their molecular weight and amino acid composition: B-, C-, D-, and γ-hordeins.[3][4] The B- and C-hordeins are the most abundant, together accounting for over 90% of the total hordein content.[3]

The isolation and purification of hordeins are crucial for various research and development applications, including studies on celiac disease, food science, and brewing technology. These protocols provide detailed methodologies for the extraction, fractionation, and purification of hordein from barley, along with methods for their subsequent analysis.

Data Presentation

Table 1: Relative Abundance of Hordein Fractions in Barley
Hordein FractionRelative Abundance (% of Total Hordein)
B-Hordein70 - 80%[2]
C-Hordein10 - 20%[5]
D-Hordein2 - 4%[4]
γ-Hordein1 - 2%[4]
Table 2: Protein Content in Barley and Extracted Fractions
SampleProtein ContentReference
Barley Grain (general)8 - 30% of total mass[1]
Barley Cultivar 'Klages'14.57%[2]
Barley Cultivar 'Logan'12.56%[2]
Extracted Gliadin Fraction64.94 - 70.26%[6]
Extracted Secalin Fraction47.50 - 60.70%[6]
Extracted Hordein Fraction34.06 - 45.17%[6]

Experimental Protocols

Protocol 1: Osborne Fractionation for Sequential Extraction of Barley Proteins

This protocol describes a classical method for the sequential extraction of albumin, globulin, hordein (prolamin), and glutelin fractions from barley flour based on their differential solubility.

Materials:

Procedure:

  • Defatting (Optional but Recommended):

    • Suspend barley flour in a suitable organic solvent (e.g., petroleum ether, n-hexane) to remove lipids.

    • Stir for 1-2 hours at room temperature.

    • Centrifuge and discard the supernatant.

    • Air-dry the pellet to remove residual solvent.

  • Albumin and Globulin Extraction:

    • Suspend the defatted barley flour in 0.5 M NaCl solution (1:10 w/v).

    • Stir for 1 hour at room temperature.

    • Centrifuge at 10,000 x g for 20 minutes.

    • Collect the supernatant containing albumins and globulins.

    • To separate albumins from globulins, dialyze the supernatant against deionized water. Globulins will precipitate and can be collected by centrifugation.

  • Hordein (Prolamin) Extraction:

    • Resuspend the pellet from step 2 in 55-75% (v/v) ethanol or 50% (v/v) isopropanol (1:10 w/v).

    • Stir for 2 hours at room temperature or 1 hour at 60°C for improved extraction efficiency.[7]

    • Centrifuge at 12,000 x g for 20 minutes.

    • Collect the supernatant containing the hordein fraction.

    • The hordein can be concentrated by evaporating the alcohol using a rotary evaporator.[5][8]

  • Glutelin Extraction:

    • Resuspend the pellet from step 3 in an alkaline solution, such as 0.1 M NaOH (pH 9-11.5) (1:10 w/v).[5]

    • Stir for 2 hours at room temperature.

    • Centrifuge at 12,000 x g for 20 minutes.

    • Collect the supernatant containing the glutelin fraction.

    • Precipitate the glutelins by adjusting the pH to the isoelectric point (around pH 5) with an acid.[5]

Protocol 2: Direct Extraction of Total Hordein with a Reducing Agent

This protocol is a more direct method for extracting the total hordein fraction, which is particularly useful when sub-fractionation of other protein classes is not required. The inclusion of a reducing agent helps to break disulfide bonds and improve the solubility of certain hordein components.

Materials:

Procedure:

  • Pre-extraction of Albumins and Globulins:

    • Suspend the defatted barley flour in a salt solution (e.g., 0.5 M NaCl) as described in Protocol 1, step 2, to remove albumins and globulins.[9]

    • Centrifuge and discard the supernatant.

  • Hordein Extraction:

    • Resuspend the pellet in the Extraction Buffer (1:10 w/v).

    • Vortex thoroughly and incubate with shaking for 5 to 60 minutes at room temperature. A 5-minute extraction is often sufficient to dissolve enough hordein for analysis.[9]

    • Centrifuge at 15,000 x g for 15 minutes.

    • Carefully collect the supernatant containing the total hordein fraction.

Protocol 3: Purification of Hordein Fractions by Fast Protein Liquid Chromatography (FPLC)

This protocol outlines a method for the separation and purification of different hordein fractions from a crude extract using FPLC.

Materials:

  • Crude hordein extract (from Protocol 1 or 2)

  • FPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Ensure the crude hordein extract is free of particulate matter by centrifugation or filtration through a 0.45 µm filter.

    • If the sample is in a high concentration of alcohol, it may need to be diluted or the solvent exchanged to be compatible with the initial mobile phase conditions.

  • FPLC Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the filtered hordein sample onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the different peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify the different hordein classes (B, C, D, and γ) based on their molecular weights.

    • Fractions can be lyophilized for long-term storage or further analysis.

Mandatory Visualization

Experimental_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_osborne Osborne Fractions cluster_purification Purification cluster_analysis Analysis Barley Grain Barley Grain Milling Milling Barley Grain->Milling Defatting Defatting Milling->Defatting Osborne Fractionation Osborne Fractionation Defatting->Osborne Fractionation Direct Hordein Extraction Direct Hordein Extraction Defatting->Direct Hordein Extraction Albumin/Globulin Albumin/Globulin Osborne Fractionation->Albumin/Globulin Hordein Hordein Osborne Fractionation->Hordein Glutelin Glutelin Osborne Fractionation->Glutelin Direct Hordein Extraction->Hordein FPLC FPLC Hordein->FPLC SDS-PAGE SDS-PAGE FPLC->SDS-PAGE ELISA ELISA FPLC->ELISA LC-MS/MS LC-MS/MS FPLC->LC-MS/MS

Caption: Experimental workflow for hordein isolation and purification.

Osborne_Fractionation Barley Flour Barley Flour Extraction with Salt Solution Extraction with 0.5 M NaCl Barley Flour->Extraction with Salt Solution Supernatant 1 (Albumins & Globulins) Supernatant 1 (Albumins & Globulins) Extraction with Salt Solution->Supernatant 1 (Albumins & Globulins) Soluble Pellet 1 Pellet 1 Extraction with Salt Solution->Pellet 1 Insoluble Extraction with Aqueous Alcohol Extraction with 55-75% Ethanol Pellet 1->Extraction with Aqueous Alcohol Supernatant 2 (Hordeins) Supernatant 2 (Hordeins) Extraction with Aqueous Alcohol->Supernatant 2 (Hordeins) Soluble Pellet 2 Pellet 2 Extraction with Aqueous Alcohol->Pellet 2 Insoluble Extraction with Alkaline Solution Extraction with 0.1 M NaOH Pellet 2->Extraction with Alkaline Solution Supernatant 3 (Glutelins) Supernatant 3 (Glutelins) Extraction with Alkaline Solution->Supernatant 3 (Glutelins) Soluble Final Pellet (Insoluble Proteins) Final Pellet (Insoluble Proteins) Extraction with Alkaline Solution->Final Pellet (Insoluble Proteins) Insoluble

Caption: Osborne fractionation scheme for barley proteins.

References

Application Notes and Protocols for Protein Extraction from Hortaea werneckii Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hortaea werneckii is a halotolerant black yeast known for its remarkable ability to thrive in high-salt environments.[1][2] This extremophilic characteristic makes it a subject of interest for discovering novel proteins and bioactive compounds with potential applications in biotechnology and pharmacology. This document provides detailed protocols for the cultivation of Hortaea werneckii, extraction of intracellular proteins, and subsequent purification. While the user requested information on a specific protein termed "Hortein," extensive literature searches did not yield specific details for a protein with this name. Therefore, the following protocols are designed for the general extraction and purification of a target protein from H. werneckii.

Data Presentation: Representative Protein Yield and Purification Data

The following tables present representative data for a typical protein extraction and purification process from a Hortaea werneckii culture. These values are illustrative and can vary based on the specific protein of interest, culture conditions, and scale of the experiment.

Table 1: this compound Extraction Yield from Hortaea werneckii Biomass

ParameterValueUnitNotes
Culture Volume1L
Wet Cell Weight10g
Dry Cell Weight2.5g
Total Protein Extracted250mgFrom 10g wet cell weight
Protein Yield per Wet Weight25mg/g
Protein Yield per Dry Weight100mg/g
Protein Concentration (Crude Lysate)5mg/mLIn 50 mL lysis buffer

Table 2: this compound Purification Summary

Purification StepTotal Protein (mg)Target Protein (mg)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate25012.5101001
Ammonium (B1175870) Sulfate (B86663) Precipitation1501015801.5
Ion-Exchange Chromatography40850645
Size-Exclusion Chromatography15690489

Note: "U" (Units) are a measure of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions. This is a placeholder for the activity of a target protein.

Experimental Protocols

Protocol 1: Cultivation of Hortaea werneckii

This protocol describes the cultivation of H. werneckii in a liquid medium to generate sufficient biomass for protein extraction.

Materials:

  • Hortaea werneckii strain (e.g., EXF-2000)

  • Yeast Extract-Peptone-Dextrose (YPD) medium supplemented with NaCl

  • Sterile baffled flasks

  • Shaking incubator

  • Centrifuge and sterile centrifuge bottles

Procedure:

  • Prepare the Culture Medium: Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and supplement with NaCl to the desired concentration (e.g., 1 M NaCl for optimal growth of many strains).[3] Sterilize by autoclaving.

  • Inoculation: Inoculate a starter culture of 50 mL of YPD-NaCl medium with a single colony of H. werneckii from an agar (B569324) plate.

  • Incubation of Starter Culture: Incubate the starter culture at 25-30°C in a shaking incubator at 200 rpm for 2-3 days until the culture is turbid.

  • Scale-Up: Use the starter culture to inoculate a larger volume of YPD-NaCl medium (e.g., 1 L) in a baffled flask. The recommended inoculation volume is 1-5% (v/v).

  • Main Culture Incubation: Incubate the main culture at 25-30°C with shaking at 200 rpm for 5-7 days, or until the desired cell density is reached.

  • Harvesting the Cells: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with sterile, ice-cold phosphate-buffered saline (PBS) or a suitable buffer. Repeat the centrifugation and washing steps twice to remove residual medium components.

  • Storage: The washed cell pellet can be used immediately for protein extraction or stored at -80°C for later use.

Protocol 2: this compound Extraction - Mechanical Lysis

This protocol describes the mechanical disruption of H. werneckii cells, which possess a robust cell wall, to release intracellular proteins.

Materials:

  • Hortaea werneckii cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail)

  • Zirconium or glass beads (0.5 mm diameter)[4]

  • Bead beater/homogenizer

  • Microcentrifuge

  • Ice

Procedure:

  • Resuspend Cells: Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer.

  • Prepare for Lysis: Transfer the cell suspension to a microcentrifuge tube or a larger vessel suitable for the bead beater. Add an equal volume of pre-chilled zirconium or glass beads.

  • Cell Disruption: Secure the tubes in the bead beater and process for 5-10 cycles of 30-60 seconds of homogenization followed by 1-2 minutes of cooling on ice. The exact number of cycles may need to be optimized.

  • Clarification of Lysate: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris and beads.

  • Collect Supernatant: Carefully collect the supernatant, which contains the crude protein extract.

  • Protein Quantification: Determine the total protein concentration of the crude lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage: Use the crude extract immediately for purification or store at -80°C.

Protocol 3: this compound Purification

This protocol outlines a general two-step chromatography procedure for the purification of a target protein from the crude lysate. The specific resins and buffers may need to be optimized based on the properties of the target protein.

Materials:

  • Crude protein extract from Protocol 2

  • Ammonium sulfate

  • Dialysis tubing

  • Chromatography system (e.g., FPLC)

  • Ion-Exchange Chromatography (IEX) column (e.g., Q-Sepharose or SP-Sepharose)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • IEX Buffers (Buffer A: low salt; Buffer B: high salt)

  • SEC Buffer (e.g., PBS or Tris-buffered saline)

  • SDS-PAGE analysis equipment

Procedure:

  • Ammonium Sulfate Precipitation (Optional):

    • Slowly add finely ground ammonium sulfate to the crude lysate on ice with gentle stirring to a final saturation of 40-60%.

    • Incubate on ice for 1 hour to allow protein precipitation.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in a minimal volume of IEX Buffer A.

    • Dialyze the resuspended pellet against IEX Buffer A overnight at 4°C to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography (IEX):

    • Equilibrate the IEX column with IEX Buffer A.

    • Load the dialyzed sample onto the column.

    • Wash the column with several column volumes of IEX Buffer A to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 column volumes).

    • Collect fractions and analyze them for the presence of the target protein using SDS-PAGE and/or an activity assay.

    • Pool the fractions containing the purified target protein.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the pooled fractions from IEX if necessary.

    • Equilibrate the SEC column with SEC Buffer.

    • Load the concentrated sample onto the column.

    • Elute the proteins with SEC Buffer at a constant flow rate.

    • Collect fractions and analyze for the presence and purity of the target protein by SDS-PAGE.

    • Pool the fractions containing the highly purified target protein.

  • Final Protein Product:

    • Determine the final concentration of the purified protein.

    • Perform quality control checks (e.g., purity by SDS-PAGE, activity assay).

    • Store the purified protein at -80°C in a suitable buffer containing a cryoprotectant like glycerol (B35011).

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of H. werneckii incubation Incubation and Growth inoculation->incubation harvesting Cell Harvesting incubation->harvesting lysis Cell Lysis (Bead Beating) harvesting->lysis clarification Centrifugation lysis->clarification crude_lysate Crude Protein Extract clarification->crude_lysate iex Ion-Exchange Chromatography crude_lysate->iex sec Size-Exclusion Chromatography iex->sec purified_protein Purified this compound sec->purified_protein

Caption: Experimental workflow for this compound extraction and purification.

High Osmolarity Glycerol (HOG) Signaling Pathway in H. werneckii

Hortaea werneckii has a well-studied High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for its adaptation to high-salt environments.[5][6][7] This pathway regulates the production of glycerol as a compatible solute to counteract external osmotic pressure.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus osmosensors Osmosensors (e.g., HwSho1) ste11 HwSte11 (MAPKKK) osmosensors->ste11 High Osmolarity pbs2 HwPbs2 (MAPKK) ste11->pbs2 hog1 HwHog1 (MAPK) pbs2->hog1 gpd1 Gpd1 hog1->gpd1 hog1_n HwHog1 hog1->hog1_n Translocation glycerol_synthesis Glycerol Synthesis gpd1->glycerol_synthesis transcription_factors Transcription Factors hog1_n->transcription_factors osmoresponsive_genes Osmoresponsive Genes transcription_factors->osmoresponsive_genes Activation osmoresponsive_genes->gpd1 Expression

Caption: Simplified HOG signaling pathway in Hortaea werneckii.

References

Application Note: Analysis of Hordeins by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordeins, the primary storage proteins in barley, are of significant interest in the food industry, brewing science, and for their role in celiac disease. Characterizing the structure, dynamics, and aggregation of hordeins is crucial for understanding their functional properties and immunogenicity. While techniques like ELISA and mass spectrometry are commonly used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive approach to obtain high-resolution structural and dynamic information at the atomic level. This application note provides a guide to the analysis of hordeins using both solution and solid-state NMR spectroscopy.

Due to their large size, poor solubility in aqueous solutions, and tendency to aggregate, NMR analysis of hordeins presents significant challenges. However, with appropriate sample preparation and specialized NMR techniques, valuable insights into their molecular features can be obtained.

General Workflow for Hordein Analysis by NMR

The following diagram outlines a general workflow for the analysis of hordein proteins by NMR spectroscopy, from sample preparation to data analysis and structural interpretation.

Hordein_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation hordein_extraction Hordein Extraction (e.g., from barley flour) fractionation Fractionation (B, C, D, γ-hordeins) hordein_extraction->fractionation isotope_labeling Isotopic Labeling (13C, 15N) fractionation->isotope_labeling solubilization Solubilization & Buffer Exchange isotope_labeling->solubilization solution_nmr Solution-State NMR (for soluble fractions/peptides) solubilization->solution_nmr solid_state_nmr Solid-State NMR (for insoluble/aggregated hordeins) solubilization->solid_state_nmr spectral_processing Spectral Processing & Resonance Assignment solution_nmr->spectral_processing solid_state_nmr->spectral_processing structural_analysis Structural & Dynamic Analysis spectral_processing->structural_analysis quantification Quantitative Analysis (qNMR) spectral_processing->quantification Hordein_Celiac_Disease Hordein Hordein Protein (B, C, D, γ) NMR_Structure 3D Structure by NMR Hordein->NMR_Structure Epitope_ID Identification of Immunogenic Epitopes NMR_Structure->Epitope_ID Binding_Analysis Structural Basis of T-Cell Binding Epitope_ID->Binding_Analysis Celiac_Response Celiac Disease Immune Response Epitope_ID->Celiac_Response T_Cell T-Cell Receptor T_Cell->Binding_Analysis T_Cell->Celiac_Response Drug_Development Inhibitor/Drug Development Binding_Analysis->Drug_Development Drug_Development->Celiac_Response Inhibits

Application Note: Characterization of the Hypothetical Protein "Hortein" using Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mass spectrometry (MS) is a cornerstone analytical technique in proteomics for the identification and characterization of proteins.[1][2] Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides detailed information about a protein's amino acid sequence and post-translational modifications (PTMs) by fragmenting its constituent peptides.[3][4] This application note outlines a comprehensive bottom-up proteomics workflow for the analysis of a hypothetical therapeutic protein, designated "Hortein."[5][6] Since "this compound" is not a recognized protein in standard biological databases, this document provides a generalized yet detailed protocol applicable to the characterization of novel or hypothetical proteins.

The workflow involves the enzymatic digestion of the protein into smaller peptides, which are more amenable to mass spectrometric analysis.[7] These peptides are then separated, ionized, and fragmented in the mass spectrometer.[5] The resulting fragmentation patterns are used to determine the peptide sequences, which are then matched to a database to confirm the protein's identity and structure.[2]

Experimental Protocols

This section provides a detailed methodology for the characterization of "this compound" via LC-MS/MS.

Part 1: In-Solution Tryptic Digestion of "this compound"

This protocol is optimized for approximately 20-50 µg of purified "this compound." It is crucial to use high-purity reagents and take precautions to avoid keratin (B1170402) contamination, such as working in a laminar flow hood and wearing nitrile gloves.[8]

Reagents & Materials:

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8.0

  • Denaturant: 8 M Urea (B33335) in 50 mM NH₄HCO₃

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃ (prepare fresh)[9]

  • Alkylating Agent: 200 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃ (prepare fresh, protect from light)[10]

  • Protease: Sequencing-grade modified Trypsin (e.g., Promega V5111), reconstituted in 50 mM acetic acid to 1 µg/µL[11]

  • Quenching Solution: 5% Formic Acid (FA)

  • Sample: Purified "this compound" at a concentration of ~1 mg/mL.

Procedure:

  • Denaturation:

    • In a protein LoBind tube, combine 25 µL of the "this compound" sample (~25 µg) with 25 µL of 8 M Urea solution.

    • Vortex briefly and incubate at 37°C for 30 minutes.

  • Reduction:

    • Add 5 µL of 100 mM DTT to the sample for a final concentration of 10 mM.

    • Vortex and incubate at 56°C for 1 hour.[10]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of 200 mM IAA for a final concentration of 20 mM.

    • Vortex and incubate in the dark at room temperature for 45 minutes.[12]

  • Digestion:

    • Dilute the sample with 160 µL of 50 mM NH₄HCO₃ to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.[12]

    • Add trypsin in a 1:50 enzyme-to-protein ratio (w/w). For 25 µg of "this compound," add 0.5 µg of trypsin (0.5 µL of a 1 µg/µL stock).[8]

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.[9]

  • Quenching and Cleanup:

    • Stop the digestion by adding 10 µL of 5% Formic Acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or ZipTip to remove salts and detergents that can interfere with MS analysis.[7][10]

    • Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable volume (e.g., 25 µL) of LC-MS loading buffer (e.g., 0.1% Formic Acid in water) for analysis.[10]

Part 2: LC-MS/MS Analysis

The digested peptides are analyzed using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.

Instrumentation (Typical):

  • LC System: UltiMate 3000 RSLCnano or equivalent.

  • Mass Spectrometer: Thermo Scientific Orbitrap Exploris 480 or equivalent.[6]

  • Column: Acclaim PepMap C18 column (75 µm x 15 cm, 2 µm particle size).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Flow Rate: 300 nL/min.

  • Gradient: 4% to 40% B over 90 minutes, then to 95% B over 5 minutes.

  • Injection Volume: 1-5 µL.

MS Parameters (Data-Dependent Acquisition - DDA):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Scan (Full Scan):

    • Resolution: 60,000.

    • Scan Range (m/z): 350-1500.

    • AGC Target: 3e6.

  • MS2 Scan (Fragmentation):

    • Activation Type: Higher-energy Collisional Dissociation (HCD).

    • Resolution: 15,000.

    • Isolation Window: 1.6 m/z.

    • Collision Energy (Normalized): 28%.

    • Cycle Time: Top 20 most intense precursors selected for fragmentation.

Part 3: Data Analysis

The raw MS data is processed using proteomic software to identify peptides and infer the protein sequence.

  • Spectrum Processing: Raw files are processed to generate peak lists of the MS/MS spectra.[3]

  • Database Searching: The processed spectra are searched against a protein sequence database (e.g., Swiss-Prot). For a novel protein like "this compound," this would be a custom database containing its expected amino acid sequence.

  • Search Engine: Mascot or SEQUEST algorithm.[13]

  • Search Parameters:

    • Enzyme: Trypsin.

    • Missed Cleavages: Up to 2.

    • Fixed Modification: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M), Deamidation (N, Q).

    • Peptide Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 0.02 Da.

  • Validation: Results are filtered based on a false discovery rate (FDR) of <1% at the peptide and protein level.

Data Presentation: Fragmentation of a "this compound" Peptide

For this example, we will consider a hypothetical tryptic peptide from "this compound" with the sequence: VGYSLGNWVK . Upon fragmentation in the mass spectrometer (via HCD), a series of b- and y-ions are produced. The table below summarizes the theoretical monoisotopic m/z values for the singly charged fragment ions of this peptide.

#b-ion Sequenceb-ion m/zy-ion Sequencey-ion m/z
1 V100.076K147.113
2 VG157.097VK275.208
3 VGY320.161WVK461.287
4 VGYS407.193NWVK575.330
5 VGYSL520.277GNWVK632.351
6 VGYSLG577.300LGNWVK745.435
7 VGYSLGN691.340SLGNWVK832.467
8 VGYSLGNW877.420YSLGNWVK995.531
9 VGYSLGNWV976.488GYSLGNWVK1052.552

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the mass spectrometric analysis of "this compound."

Hortein_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing This compound Purified this compound Protein Denature Denaturation & Reduction This compound->Denature Alkylate Alkylation Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Cleanup Peptide Desalting (C18) Digest->Cleanup LC nanoLC Separation Cleanup->LC Inject Peptides MS1 MS1: Full Scan (Precursor Ions) LC->MS1 MS2 MS2: Fragmentation (HCD) MS1->MS2 RawData Raw MS Data MS2->RawData Acquire Spectra Search Database Search (e.g., Mascot) RawData->Search Identify Peptide/Protein Identification Search->Identify Hortein_Pathway cluster_downstream Downstream Signaling This compound This compound (mAb) Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Blocks Binding Ligand Growth Factor Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols: Hordenine Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility and stability of Hordenine in Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of Hordenine for a variety of experimental applications.

Introduction to Hordenine

Hordenine is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, most notably in germinated barley (Hordeum species).[1][2] It is structurally related to the biogenic amine tyramine.[2] Hordenine has been investigated for various biological activities, including its role as a stimulant and its potential effects on weight loss by enhancing metabolism.[2][3] Research has shown that it binds to and activates the dopamine (B1211576) D2 receptor and can inhibit tyrosinase activity, leading to reduced melanin (B1238610) accumulation in human melanocytes.[1]

Quantitative Data: Solubility of Hordenine in DMSO

The solubility of Hordenine in DMSO has been reported by various suppliers. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Supplier/SourceReported Solubility in DMSONotes
APExBIO≥52 mg/mL---
Cayman Chemical20 mg/mL---
MedChemExpress250 mg/mLRequires sonication to achieve this concentration. It is also noted that hygroscopic DMSO can significantly impact solubility; therefore, using newly opened DMSO is recommended.[4]

Note: The significant variation in reported solubility values may be due to differences in the purity of Hordenine, the grade of DMSO used, and the methods employed for dissolution (e.g., use of sonication or heat). It is always recommended to perform a solubility test for the specific batch of Hordenine and DMSO being used.

Experimental Protocols

This protocol outlines the steps for preparing a concentrated stock solution of Hordenine in DMSO.

Materials:

  • Hordenine powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the Hordenine powder and DMSO to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of Hordenine powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed Hordenine powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Enhancing Solubility (if necessary):

    • If the Hordenine does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but caution should be exercised to avoid degradation.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

This protocol provides a general method for evaluating the stability of Hordenine in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aged Hordenine DMSO stock solution (stored under specific conditions)

  • Freshly prepared Hordenine DMSO stock solution (as a reference standard)

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw the aged Hordenine DMSO stock solution and the freshly prepared reference standard at room temperature.

    • Dilute both solutions to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Run the analysis using a validated method to separate Hordenine from any potential degradation products.

  • Data Analysis:

    • Determine the peak area of the Hordenine peak in both the aged and fresh samples.

    • Calculate the percentage of Hordenine remaining in the aged sample relative to the fresh sample using the following formula:

    % Remaining = (Peak Area of Aged Sample / Peak Area of Fresh Sample) * 100

  • Interpretation: A significant decrease in the percentage remaining indicates degradation of Hordenine under the tested storage conditions.

Visualizations

Hordenine has been shown to act as an agonist at the dopamine D2 receptor.[1] The following diagram illustrates a simplified signaling pathway initiated by the activation of the D2 receptor, which is a Gi-coupled receptor.

Hordenine_D2R_Signaling Hordenine Hordenine D2R Dopamine D2 Receptor Hordenine->D2R Binds & Activates Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of Hordenine activating the Dopamine D2 receptor.

The following diagram outlines the logical workflow for preparing and assessing the solubility and stability of a Hordenine stock solution in DMSO.

Hordenine_Workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment weigh Weigh Hordenine dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate aliquot Aliquot and Store sonicate->aliquot visual Visual Inspection (Clarity) aliquot->visual hplc_sol HPLC Analysis (Quantification) aliquot->hplc_sol storage Store Aliquots (-20°C / -80°C over time) aliquot->storage end End hplc_stab Periodic HPLC Analysis storage->hplc_stab compare Compare to Fresh Sample hplc_stab->compare start Start start->weigh

Caption: Workflow for Hordenine solubility and stability testing in DMSO.

Recommendations and Best Practices

  • Use High-Purity Reagents: For reproducible results, always use high-purity Hordenine and anhydrous DMSO. Hygroscopic DMSO can significantly affect the solubility of compounds.[4]

  • Perform Solubility Testing: Due to variability in reported solubility, it is advisable to determine the solubility of each new batch of Hordenine in the specific lot of DMSO being used.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is critical to maintain the stability and integrity of Hordenine.

  • Protect from Light: Store Hordenine powder and DMSO stock solutions protected from light, as phenethylamine compounds can be light-sensitive.

  • Vehicle Controls: In cellular or animal experiments, always include a vehicle control group treated with the same concentration of DMSO used to deliver the Hordenine to account for any solvent effects. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity.

References

Application Notes and Protocols for Hortein Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hortein is a natural product isolated from the fungus Hortaea werneckii, which has been investigated for its biological activities.[1][2][3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells in vitro. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] The protocol is designed to be a comprehensive guide for researchers screening this compound or similar natural products for potential anticancer properties.

While specific cytotoxic data for this compound is limited, an exopolysaccharide from H. werneckii SAHE has shown promising anticancer effects on the human lung cancer A549 cell line.[2] This suggests that compounds derived from this fungus warrant further investigation. These application notes will provide a framework for conducting such studies.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a substance derived from Hortaea werneckii against a human cancer cell line. This serves as an example for presenting quantitative data obtained from cytotoxicity assays.

CompoundCell LineAssay DurationIC₅₀ Value (µg/mL)Reference
H. werneckii SAHE-EPSA549 (Human Lung Carcinoma)24 hours22.9[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol details the steps to evaluate the cytotoxicity of this compound against cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

  • Sterile PBS

  • Trypsin-EDTA solution

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (untreated cells in medium only).[4]

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.[4]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding overnight_incubation 3. Incubate Overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation add_this compound 5. Treat Cells with this compound prepare_this compound 4. Prepare this compound Dilutions prepare_this compound->add_this compound treatment_incubation 6. Incubate for 24-72h add_this compound->treatment_incubation add_mtt 7. Add MTT Solution (10 µL) mtt_incubation 8. Incubate for 3-4h add_mtt->mtt_incubation dissolve_formazan 9. Add Solubilization Solution (100 µL) mtt_incubation->dissolve_formazan read_absorbance 10. Measure Absorbance (570 nm) calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC₅₀ Value calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway for this compound's Cytotoxic Action

While the precise mechanism of this compound is not yet fully elucidated, many plant-derived and fungal natural products exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.[5][6] The diagram below illustrates a hypothetical mechanism where this compound may induce apoptosis.

Hortein_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Receptor This compound->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates PI3K->Akt this compound Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Akt->Bcl2 this compound Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.

References

Application Notes and Protocols: Screening for Antimicrobial Activity of Plant-Derived Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

An increasing interest in natural sources for novel antimicrobial agents has led to the investigation of plant-derived proteins and peptides. While some plant proteins have well-documented antimicrobial properties, others, such as the barley protein hordein, are primarily known for their roles in nutrition and food science. The following application notes provide a framework and detailed protocols for the systematic screening of plant-derived proteins, using hordein as a representative example, to identify potential antimicrobial activities. These protocols are designed to be adaptable for a wide range of proteins and peptides extracted from various plant sources.

Data Presentation

Quantitative data from antimicrobial screening assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for presenting results from common screening methods.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Test CompoundTest OrganismMIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MICStd. Dev.Positive Control (e.g., Gentamicin) MIC (µg/mL)
Hordein ExtractE. coli ATCC 25922
Hordein ExtractS. aureus ATCC 29213
Peptide Fraction AE. coli ATCC 25922
Peptide Fraction AS. aureus ATCC 29213

Table 2: Zone of Inhibition Data (Agar Well Diffusion)

Test CompoundTest OrganismConcentration (mg/mL)Replicate 1 (mm)Replicate 2 (mm)Replicate 3 (mm)Mean Diameter (mm)Std. Dev.Positive Control (e.g., Gentamicin) Zone (mm)
Hordein ExtractE. coli ATCC 259221
Hordein ExtractS. aureus ATCC 292131
Peptide Fraction AE. coli ATCC 259221
Peptide Fraction AS. aureus ATCC 292131

Experimental Protocols

The following are detailed methodologies for key experiments in the primary screening of antimicrobial activity.

Protocol 1: Preparation of Hordein Extract and Peptide Fractions

This protocol describes a general method for the extraction of total water-soluble proteins and peptides from barley seeds, which can be adapted for other plant materials.

Materials:

  • Barley seeds

  • Grinder or mill

  • Extraction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (e.g., 3 kDa MWCO)

  • Lyophilizer (optional)

Procedure:

  • Grind barley seeds to a fine powder.

  • Suspend the powder in extraction buffer at a 1:10 (w/v) ratio.

  • Stir the suspension at 4°C for 2-4 hours.

  • Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining debris and microorganisms. This is the crude hordein extract.

  • For protein precipitation, slowly add ammonium sulfate to the crude extract to achieve 80% saturation while stirring at 4°C. Allow precipitation to occur overnight.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.

  • Resuspend the pellet in a minimal volume of extraction buffer and transfer to dialysis tubing.

  • Dialyze against the extraction buffer at 4°C with several buffer changes over 24-48 hours to remove excess salt.

  • The dialyzed solution can be used directly or lyophilized for long-term storage.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Hordein extract or peptide fraction stock solution

  • Positive control (e.g., Gentamicin)

  • Negative control (sterile broth)

  • Microplate reader

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

  • Wells 11 and 12 will serve as controls. Add 50 µL of the bacterial suspension to well 11 (growth control) and 50 µL of sterile MHB to well 12 (sterility control).

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 10.

  • The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth, which can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.[1]

Protocol 3: Agar (B569324) Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.[4]

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Test microorganisms

  • Sterile cork borer or pipette tip

  • Hordein extract or peptide fraction

  • Positive and negative controls

Procedure:

  • Prepare MHA plates.

  • Spread a standardized inoculum of the test microorganism (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a fixed volume (e.g., 50 µL) of the test compound at a known concentration into each well.

  • Add positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Antimicrobial_Screening_Workflow cluster_preparation Sample Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_outcome Outcome plant_material Plant Material (e.g., Barley Seeds) extraction Protein/Peptide Extraction plant_material->extraction quantification Quantification & Sterilization extraction->quantification broth_microdilution Broth Microdilution (MIC) quantification->broth_microdilution agar_diffusion Agar Well/Disk Diffusion quantification->agar_diffusion mic_determination MIC Value Determination broth_microdilution->mic_determination zone_measurement Zone of Inhibition Measurement agar_diffusion->zone_measurement data_summary Summarize in Tables mic_determination->data_summary zone_measurement->data_summary active Active Compounds Identified data_summary->active inactive Inactive Compounds data_summary->inactive further_studies Further Characterization active->further_studies

Caption: Workflow for antimicrobial activity screening of plant-derived extracts.

Broth_Microdilution_Protocol start Start: Prepare Bacterial Inoculum & Test Compound Dilutions plate_prep Add Broth and Perform Serial Dilutions of Test Compound in 96-Well Plate start->plate_prep inoculate Inoculate Wells with Standardized Bacterial Suspension plate_prep->inoculate controls Prepare Growth and Sterility Controls plate_prep->controls incubation Incubate at 37°C for 18-24 Hours inoculate->incubation controls->incubation read_results Read Results Visually or with a Plate Reader (OD600) incubation->read_results end End: Determine Minimum Inhibitory Concentration (MIC) read_results->end

Caption: Step-by-step protocol for the broth microdilution assay.

References

Hortein Antioxidant Capacity Assessment: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordein, the primary storage protein found in barley (Hordeum vulgare), is a subject of growing interest in the fields of food science and pharmacology due to its potential bioactive properties. Comprising a complex mixture of polypeptides, hordein can be hydrolyzed to release smaller peptides that exhibit a range of biological activities, including antioxidant effects. The antioxidant capacity of these peptides is crucial for their potential application in mitigating oxidative stress-related conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

This document provides detailed application notes and experimental protocols for the assessment of the antioxidant capacity of hortein and its derivatives. The primary focus is on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with supplementary protocols for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay and the Ferric Reducing Antioxidant Power (FRAP) assay to enable a comprehensive evaluation.

Data Presentation: Antioxidant Activity of Hordein Fractions and Hydrolysates

The antioxidant capacity of hordein is significantly influenced by factors such as the specific protein fraction and the degree of enzymatic hydrolysis. Below is a summary of reported antioxidant activities for various hordein-derived samples.

Sample DescriptionAssayConcentrationAntioxidant Activity (% Inhibition)Reference
Flavourzyme Hordein HydrolysateDPPH0.5 mg/mL44 - 70%[1]
Alcalase Hordein HydrolysateDPPH0.5 mg/mL48 - 58%[1]
Prolamins (Raw Malt)ABTSNot Specified27.65 ± 0.72%[2]
Prolamins (Roasted Malt)ABTSNot Specified55.51 ± 0.63%[2]
Prolamins (Burnt Malt)ABTSNot Specified65.21 ± 3.77%[2]

Experimental Workflows and Signaling Pathways

To visually represent the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis hordein Hordein Extraction/Purification hydrolysis Enzymatic Hydrolysis (Optional) hordein->hydrolysis fractionation Fractionation (e.g., Chromatography) hydrolysis->fractionation reagent Prepare Assay Reagent (e.g., DPPH) fractionation->reagent reaction Mix Sample with Reagent incubation Incubate in the Dark measurement Measure Absorbance calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for assessing the antioxidant capacity of this compound.

Food-derived antioxidant peptides, such as those from hordein, may exert their effects not only through direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Hordein-derived Peptide keap1_nrf2 Keap1-Nrf2 Complex peptide->keap1_nrf2 inhibition nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are maf sMAF maf->are genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Hordenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (B123053), also known as N,N-dimethyltyramine, is a naturally occurring phenylethylamine alkaloid found in various plants, most notably in barley (Hordeum vulgare). Structurally related to the neurotransmitter norepinephrine (B1679862) and the trace amine tyramine, hordenine is gaining attention in the scientific community for its potential as an enzyme inhibitor. These application notes provide detailed protocols and data for researchers investigating the inhibitory effects of hordenine on key enzymes, offering insights into its mechanisms of action and potential therapeutic applications.

Hordenine has been identified as a modulator of several enzymes, primarily Monoamine Oxidase B (MAO-B) and, indirectly, tyrosinase. Its ability to interfere with these enzymatic pathways suggests its potential use in neurodegenerative disease research and in the field of dermatology for pigmentation disorders.

Hordenine as a Monoamine Oxidase B (MAO-B) Inhibitor

Monoamine Oxidase B is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters, a strategy employed in the management of neurodegenerative conditions like Parkinson's disease. Hordenine acts as a selective substrate for MAO-B, competitively inhibiting the breakdown of other MAO-B substrates.[1] Some studies also classify it as a mixed MAO substrate/inhibitor or a weak MAO inhibitor.[2]

Quantitative Data for Hordenine Inhibition of MAO-B
ParameterValueSpecies/Tissue
K_m_479 µMRat Liver
V_max_128 nmol/mg protein/hRat Liver

K_m_ (Michaelis constant) represents the substrate concentration at which the enzyme operates at half its maximum velocity. V_max_ (maximum velocity) is the maximum rate of the enzyme-catalyzed reaction.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of hordenine on MAO-B activity using a fluorometric assay. The principle of this assay is the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ is then used by a peroxidase to convert a non-fluorescent probe into a highly fluorescent product.

Materials:

  • Human recombinant MAO-B enzyme

  • Hordenine hydrochloride

  • MAO-B substrate (e.g., kynuramine (B1673886) or benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.4

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant MAO-B enzyme in assay buffer.

    • Prepare a stock solution of hordenine hydrochloride in assay buffer. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a working solution of the MAO-B substrate in assay buffer.

    • Prepare a working solution of the fluorescent probe and HRP in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add the assay buffer, HRP, and the fluorescent probe.

    • Add the different concentrations of hordenine to the respective wells. Include a positive control (a known MAO-B inhibitor) and a negative control (vehicle).

    • Add the MAO-B enzyme solution to all wells except for the blank.

    • Incubate the plate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

    • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission for resorufin).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each hordenine concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Signaling Pathway and Workflow

MAO_B_Inhibition_Workflow cluster_workflow Experimental Workflow prep Reagent Preparation plate Assay Plate Setup prep->plate incubate Pre-incubation with Hordenine plate->incubate initiate Reaction Initiation incubate->initiate measure Kinetic Measurement initiate->measure analyze Data Analysis measure->analyze

Generalized workflow for the fluorometric MAO-B inhibition assay.

MAO_B_Signaling cluster_pathway MAO-B Inhibition by Hordenine Hordenine Hordenine MAOB MAO-B Hordenine->MAOB Inhibits Metabolites Inactive Metabolites MAOB->Metabolites Produces IncreasedDopamine Increased Dopamine in Synapse MAOB->IncreasedDopamine Dopamine Dopamine Dopamine->MAOB Metabolized by

Mechanism of MAO-B inhibition by Hordenine.

Hordenine and Tyrosinase Inhibition in Melanogenesis

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. The inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders. Hordenine has been shown to inhibit melanogenesis, not by direct inhibition of tyrosinase, but by suppressing the production of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression.

Quantitative Data for Hordenine

Currently, there is no reported IC50 or K_i_ value for the direct inhibition of tyrosinase by hordenine, as its primary mechanism is indirect.

Experimental Protocol: Determination of Melanin Content in B16F10 Melanoma Cells

This protocol describes a method to assess the effect of hordenine on melanin production in a cell-based assay.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Hordenine hydrochloride

  • α-Melanocyte-stimulating hormone (α-MSH)

  • 1 N NaOH

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of hordenine in the presence or absence of α-MSH (to stimulate melanin production) for 72 hours.

  • Melanin Content Measurement:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 1 N NaOH and incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 475 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the melanin content to the total protein content of each well (which can be determined by a separate protein assay like BCA).

    • Calculate the percentage of melanin inhibition for each hordenine concentration compared to the α-MSH-stimulated control.

Signaling Pathway

Tyrosinase_Inhibition_Pathway cluster_pathway Indirect Tyrosinase Inhibition by Hordenine Hordenine Hordenine cAMP cAMP Production Hordenine->cAMP Suppresses PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Upregulates Melanin Melanin Production Tyrosinase->Melanin

Hordenine's indirect inhibition of tyrosinase via the cAMP pathway.

Hordenine Inhibition of Pyruvate Dehydrogenase Kinase 3 (PDK3)

Recent studies have identified hordenine as a potential inhibitor of Pyruvate Dehydrogenase Kinase 3 (PDK3), an enzyme implicated in cancer metabolism.

Quantitative Data for Hordenine Inhibition of PDK3
ParameterValue
IC505.4 µM

Conclusion

Hordenine presents a multifaceted profile as an enzyme inhibitor, with demonstrated effects on MAO-B and indirect effects on tyrosinase. The provided protocols offer a starting point for researchers to investigate these inhibitory activities further. The quantitative data summarized herein provides a valuable reference for comparing the potency of hordenine against other inhibitors. Further research is warranted to fully elucidate the therapeutic potential of hordenine in various disease models.

References

Application Notes and Protocols: In Vitro Applications of Hordein in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Hortein" did not yield specific results in the context of cell culture applications. It is presumed to be a misspelling of "Hordein," a prolamin protein found in barley.[1] The following application notes are based on the scientific literature available for Hordein.

Introduction

Hordein is the primary storage protein found in barley and is a component of gluten.[1] While not typically used as a general cell culture supplement, hordein and its derived peptides are critical reagents in immunology and celiac disease research. Their primary in vitro application is to serve as antigenic stimulants to study the cellular and molecular mechanisms underlying gluten sensitivity and celiac disease.[2] Specifically, hordein peptides are used to elicit responses in immune cells, such as T-cell proliferation and cytokine release, providing a model to investigate the inflammatory pathways associated with these conditions.[3][4]

Key Applications

  • Immunogenicity Studies: Assessing the proliferative response of T-lymphocytes isolated from celiac disease patients.

  • Celiac Disease Modeling: Investigating the innate and adaptive immune responses to gluten-related peptides.

  • Cytotoxicity Assays: Evaluating the effects of specific hordein peptides on intestinal cell lines.

Application 1: T-Cell Proliferation Assays for Immunogenicity Studies

This protocol outlines the use of hordein-derived peptides to stimulate T-cell proliferation, a key indicator of an adaptive immune response in celiac disease.

Experimental Workflow

G cluster_prep Antigen & Cell Preparation cluster_assay Proliferation Assay cluster_analysis Data Analysis prep_hordein Prepare Peptic-Tryptic Digested Hordein (PTH) deamidate Deamidate PTH with Tissue Transglutaminase (tTG) prep_hordein->deamidate setup_culture Co-culture T-cells with Antigen-Presenting Cells (APCs) and Hordein Peptides deamidate->setup_culture isolate_pbmc Isolate Peripheral Blood Mononuclear Cells (PBMCs) isolate_tcells Establish Gluten-Sensitive T-Cell Lines isolate_pbmc->isolate_tcells isolate_tcells->setup_culture incubation Incubate for 48-72 hours setup_culture->incubation pulse_label Pulse with ³H-Thymidine incubation->pulse_label harvest Harvest Cells and Measure Radioactivity pulse_label->harvest calc_si Calculate Stimulation Index (S.I.) harvest->calc_si interpret Interpret Results (S.I. > 2.0 is positive) calc_si->interpret

Caption: Workflow for Hordein-Induced T-Cell Proliferation Assay.
Protocol: Hordein-Induced T-Cell Proliferation

This protocol is adapted from studies on the immunogenicity of hordein peptides in celiac disease.[3][5]

1. Preparation of Hordein Antigens:

  • Enzymatic Digestion: Hordein is first digested with pepsin and trypsin to create a peptic-tryptic digest of hordein (PTH).[5]

  • Deamidation: The PTH is then treated with tissue transglutaminase (tTG) to deamidate the peptides. This step mimics the modification that occurs in the gut and is crucial for T-cell recognition.[3][6]

    • Prepare a deamidation mix containing 370 µg/ml PTH, 100 µg/ml guinea pig liver tTG, and 1 mM CaCl₂ in PBS.[3]

    • Incubate for 4 hours at 37°C.[3]

  • Peptide Synthesis: Alternatively, specific immunogenic peptides, such as the ω-gliadin/C-hordein peptide (QPFPQPEQPFPW), can be chemically synthesized.[3][5]

2. Cell Preparation:

  • Antigen-Presenting Cells (APCs): Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples. Irradiate the PBMCs to prevent their proliferation while allowing them to function as APCs.[5]

  • T-Cell Lines: Establish gluten-sensitive T-cell lines by culturing intestinal biopsies from celiac disease patients with the prepared hordein antigens.[3][5]

3. Proliferation Assay:

  • Plate the irradiated APCs (5 x 10⁴ cells/well).[3]

  • Add the deamidated PTH (100 µg/ml) or specific hordein peptides (10 µg/ml) to the wells and incubate for 4-18 hours at 37°C.[3][5]

  • Add the gluten-sensitive T-cells (5 x 10⁴ cells/well) to the antigen-loaded APCs.[3]

  • Culture the cells for 48-72 hours.

  • Pulse the culture with ³H-thymidine for the final 18 hours of incubation to label proliferating cells.[6]

  • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

4. Data Analysis:

  • Calculate the Stimulation Index (S.I.) as the ratio of radioactivity (counts per minute) in antigen-stimulated wells to that in unstimulated control wells.

  • An S.I. greater than 2.0 is typically considered a positive proliferative response.[5]

Quantitative Data Summary

The following table summarizes representative data from T-cell proliferation assays using hordein-derived antigens.

AntigenConcentrationResponding T-Cell LinesStimulation Index (S.I.) RangeReference
Peptic-Tryptic Hordein (PTH)100 µg/mlWheat Gluten-Sensitive3.28 - 77.54[3]
ω-gliadin/C-hordein peptide10 µg/mlWheat Gluten-Sensitive2.17 - 126.95[3]
Peptic-Tryptic Hordein (PTH)100 µg/mlBarley Hordein-Sensitive2.1 - 12.43[3]

Application 2: Investigating Innate Immune Signaling

Hordein peptides can trigger an innate immune response in intestinal epithelial cells, leading to the secretion of pro-inflammatory cytokines like Interleukin-15 (IL-15).

Signaling Pathway

G hordein Hordein Peptides enterocyte Intestinal Epithelial Cell hordein->enterocyte Induces Stress il15_secretion IL-15 Secretion enterocyte->il15_secretion enterocyte_prolif Enterocyte Proliferation il15_secretion->enterocyte_prolif vesicular_trafficking Altered Vesicular Trafficking il15_secretion->vesicular_trafficking

Caption: Innate Immune Response to Hordein Peptides in Epithelial Cells.
Protocol: Cytokine Release Assay

This protocol can be used to measure the release of IL-15 from an intestinal epithelial cell line (e.g., Caco-2) in response to hordein.

1. Cell Culture:

  • Culture Caco-2 cells in appropriate media until they form a confluent monolayer.

2. Stimulation:

  • Prepare various concentrations of hordein peptides in cell culture media.

  • Replace the media in the Caco-2 cell wells with the hordein-containing media. Include a negative control (media only).

  • Incubate for 24-48 hours.

3. Supernatant Collection and Analysis:

  • Collect the cell culture supernatant from each well.

  • Measure the concentration of IL-15 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using the IL-15 standards provided in the ELISA kit.

  • Calculate the concentration of IL-15 in each sample based on the standard curve.

  • Compare the IL-15 levels in hordein-stimulated wells to the negative control to determine the extent of cytokine induction.

Summary

The primary in vitro application of hordein is in the field of immunology, particularly for research into celiac disease. It serves as a specific antigen to challenge immune cells and intestinal epithelial cells, allowing researchers to dissect the pathways of both adaptive and innate immunity in response to gluten components. The protocols provided offer a framework for utilizing hordein to measure T-cell proliferation and cytokine release, key events in the pathogenesis of gluten-related disorders.

References

Troubleshooting & Optimization

Hortein Purification by HPLC: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Hortein purification by High-Performance Liquid Chromatography (HPLC). The following question-and-answer format directly addresses specific problems, offering detailed solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound purification by HPLC?

This compound proteins, being prolamins, present unique challenges due to their poor solubility in aqueous solutions, tendency to aggregate, and inherent heterogeneity with multiple isoforms (B, C, D, and γ-hordeins).[1][2] These characteristics can lead to several common problems during HPLC purification, including:

  • Poor peak resolution: Different this compound variants often have similar hydrophobicities, leading to co-elution and broad, overlapping peaks.[3]

  • Peak broadening and tailing: Aggregation of this compound molecules and secondary interactions with the column matrix can cause asymmetrical and broad peaks.

  • High backpressure: Precipitation of this compound in the mobile phase or within the column can lead to blockages and increased system pressure.[4]

  • Ghost peaks: Contaminants from the sample, solvents, or the HPLC system itself can appear as unexpected peaks in the chromatogram.

  • Low recovery: The insolubility and aggregation of this compound can result in sample loss during purification.

Q2: My chromatogram shows poor resolution of this compound peaks. How can I improve it?

Poor resolution is a frequent issue when separating the different classes of Horteins (B, C, D, and γ-hordeins) due to their similar properties.[3][5] Here are several strategies to enhance peak resolution:

  • Optimize the Gradient Slope: A shallower gradient of the organic modifier (e.g., acetonitrile) can improve the separation of closely eluting this compound variants.[6] Reducing the rate of change in the organic solvent concentration allows for better differential partitioning of the protein isoforms on the stationary phase.

  • Adjust the Column Temperature: Increasing the column temperature (e.g., from 31°C to 70°C) can significantly alter the elution pattern of this compound proteins and improve resolution.[3] Higher temperatures can reduce mobile phase viscosity and enhance mass transfer, leading to sharper peaks.[6]

  • Change the Stationary Phase: While C18 columns are common, trying a different stationary phase, such as C8 or Phenyl-Hexyl, can alter the selectivity of the separation and potentially resolve co-eluting peaks.[7]

  • Modify the Mobile Phase: Altering the pH of the mobile phase can change the ionization state of the this compound molecules and affect their interaction with the stationary phase, thereby improving selectivity.[6] Using ion-pairing agents like trifluoroacetic acid (TFA) is also a standard practice to improve peak shape and resolution.[2]

Troubleshooting Common HPLC Problems in this compound Purification

Problem 1: Peak Broadening and Tailing

Q: My this compound peaks are broad and show significant tailing. What is the cause and how can I fix it?

Peak broadening and tailing in this compound purification are often linked to protein aggregation, secondary interactions with the column, or issues with the HPLC system itself.

Troubleshooting Steps:

  • Check for Protein Aggregation: Horteins have a strong tendency to aggregate.[8]

    • Solution: Ensure complete solubilization of the sample before injection. Use a sample buffer containing a reducing agent like dithiothreitol (B142953) (DTT) and a chaotropic agent like urea (B33335) if necessary.[9][10] Consider preparing samples in a solution that mimics the initial mobile phase to prevent precipitation upon injection.[1]

  • Evaluate Mobile Phase Composition:

    • Solution: Ensure the mobile phase pH is appropriate to maintain this compound stability and minimize secondary interactions with residual silanol (B1196071) groups on the silica-based column. The use of an acidic mobile phase with TFA is common.[2]

  • Assess Column Health:

    • Solution: A contaminated or degraded column can lead to poor peak shape. Flush the column with a strong solvent to remove any adsorbed proteins. If the problem persists, the column may need to be replaced.

  • System Dead Volume:

    • Solution: Excessive dead volume in the tubing and connections can contribute to peak broadening. Ensure all fittings are tight and use tubing with the appropriate inner diameter for your flow rate.

Below is a troubleshooting workflow for addressing peak broadening and tailing:

G Troubleshooting Peak Broadening and Tailing start Broad/Tailing this compound Peaks Observed check_aggregation Is protein aggregation suspected? start->check_aggregation solubilize_sample Improve sample solubilization (e.g., add DTT/urea) check_aggregation->solubilize_sample Yes check_mobile_phase Is mobile phase optimal? check_aggregation->check_mobile_phase No solubilize_sample->check_mobile_phase adjust_mobile_phase Optimize mobile phase pH and additives (e.g., TFA) check_mobile_phase->adjust_mobile_phase No check_column Is the column in good condition? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column clean_column Clean or replace the column check_column->clean_column No check_system Is there excessive dead volume? check_column->check_system Yes clean_column->check_system optimize_system Minimize dead volume in tubing and connections check_system->optimize_system Yes end_bad Problem Persists (Consult further) check_system->end_bad No end_good Problem Resolved optimize_system->end_good

Caption: Workflow for troubleshooting broad and tailing peaks.

Problem 2: High System Backpressure

Q: The backpressure in my HPLC system is unusually high during this compound purification. What should I do?

High backpressure is a critical issue that can damage the HPLC system and the column. It is typically caused by a blockage in the flow path.

Troubleshooting Steps:

  • Isolate the Source of High Pressure:

    • Procedure: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is within the HPLC system (e.g., injector, tubing, or detector).

  • Column Blockage:

    • Cause: This is often due to precipitated this compound at the column inlet or a clogged frit.[4]

    • Solution:

      • Reverse flush the column at a low flow rate. Important: Disconnect the column from the detector before reverse flushing.

      • If reverse flushing doesn't work, the inlet frit may need to be replaced.

      • Prevention: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[11] Ensure your mobile phase components are fully dissolved and filtered.

  • System Blockage:

    • Cause: Blockages can occur in the injector, tubing, or in-line filters.

    • Solution: Systematically disconnect components to identify the location of the blockage. Clean or replace the clogged part.

The following diagram illustrates the process for diagnosing high backpressure:

G Diagnosing High Backpressure start High Backpressure Detected disconnect_column Disconnect column and run pump start->disconnect_column pressure_check Is pressure still high? disconnect_column->pressure_check system_blockage Blockage is in the HPLC system pressure_check->system_blockage Yes column_blockage Blockage is in the column pressure_check->column_blockage No troubleshoot_system Isolate and clean/replace clogged system component system_blockage->troubleshoot_system troubleshoot_column Reverse flush column or replace frit column_blockage->troubleshoot_column end_good Problem Resolved troubleshoot_system->end_good troubleshoot_column->end_good

Caption: Decision tree for isolating the cause of high backpressure.

Problem 3: Ghost Peaks in the Chromatogram

Q: I am observing unexpected "ghost" peaks in my chromatograms, even in blank runs. What could be the cause?

Ghost peaks are extraneous peaks that do not originate from the injected sample. They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as peaks, especially during a gradient run.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[12] Filter all mobile phase components.

  • System Contamination: Residuals from previous samples can get trapped in the injector, tubing, or column and elute in subsequent runs.

    • Solution: Implement a rigorous cleaning protocol for the injector and the entire system between different sample sets. Running a blank gradient can help identify the source of contamination.

  • Sample Carryover: A small amount of the previous sample may remain in the injection port and be introduced in the next run.

    • Solution: Optimize the needle wash procedure in the autosampler. Use a stronger wash solvent if necessary.

  • Degradation of Mobile Phase Components: Some mobile phase additives can degrade over time, creating new compounds that appear as peaks.

    • Solution: Prepare mobile phases fresh daily and do not store them for extended periods, especially if they contain additives that are not stable.[13][14]

Data Presentation: Quantitative Parameters for this compound Purification

The following tables provide a summary of typical quantitative parameters used in the RP-HPLC purification of this compound proteins. These values can serve as a starting point for method development and troubleshooting.

Table 1: Typical RP-HPLC Column and Mobile Phase Parameters for this compound Separation

ParameterRecommended Value/TypeRationale
Column Type Reversed-Phase C18 or C8Good hydrophobicity for retaining and separating this compound proteins.[1][2]
Pore Size 300 ÅLarger pore size is suitable for proteins, preventing restricted diffusion.
Mobile Phase A Water with 0.1% TFAProvides an acidic environment to improve peak shape and resolution.
Mobile Phase B Acetonitrile (B52724) with 0.1% TFACommon organic modifier for eluting proteins in reversed-phase chromatography.
pH Range 2-3 (with TFA)Maintains protein stability and protonation state for consistent interaction.

Table 2: Example Gradient Elution Profile for this compound Purification

Time (minutes)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0201.0
5201.0
45601.0
50901.0
55901.0
60201.0
70201.0

Note: This is an example profile and should be optimized for your specific column and this compound sample.

Experimental Protocols

Protocol 1: this compound Extraction from Barley Flour

This protocol describes a common method for extracting this compound proteins from barley flour for subsequent HPLC analysis.

Materials:

  • Barley flour

  • Extraction buffer: 50% (v/v) 1-propanol, 1% (w/v) dithiothreitol (DTT)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh out 100 mg of barley flour into a microcentrifuge tube.

  • Add 1 mL of extraction buffer to the tube.

  • Vortex the tube vigorously for 5-10 minutes at room temperature to solubilize the this compound proteins.[9]

  • Centrifuge the sample at 14,000 x g for 15 minutes to pellet the insoluble material.

  • Carefully collect the supernatant containing the extracted Horteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[11]

  • The sample is now ready for injection into the HPLC system.

Protocol 2: General RP-HPLC Method for this compound Analysis

This protocol outlines a general reversed-phase HPLC method suitable for the separation of this compound proteins.

Instrumentation and Columns:

  • An HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

Mobile Phases:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

HPLC Conditions:

  • Column Temperature: 40-50°C.[1][15]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

  • Injection Volume: 20 µL.

  • Gradient Program:

    • Start with a shallow gradient, for example, 20-60% B over 40 minutes, to achieve good separation of the different this compound classes.

    • Include a wash step with a high percentage of Mobile Phase B (e.g., 90%) to elute any strongly bound proteins.

    • Ensure a sufficient re-equilibration step at the initial conditions before the next injection.

Data Analysis:

  • Identify the different this compound classes (D, C, B, and γ) based on their characteristic retention times as reported in the literature.

  • Integrate the peak areas for quantitative analysis.

By following these troubleshooting guides and protocols, researchers can overcome common challenges in this compound purification by HPLC and achieve reliable and reproducible results.

References

Technical Support Center: Optimizing Hortein Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Hortein, a recombinant protein, from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of recombinant proteins like this compound in fungal systems?

A1: The yield of recombinant proteins in fungal fermentation is a multifactorial issue. Key influencing factors include the choice of the fungal host and expression vector, the strength of the promoter, codon optimization of the target gene, and the efficiency of the secretion signal.[1][2] Additionally, fermentation conditions such as media composition, pH, temperature, and aeration are critical for maximizing protein production.[1][2] Proteolytic degradation of the expressed protein can also significantly impact the final yield.[3][4][5][6][7]

Q2: How does the choice of fungal host impact this compound production?

A2: Different fungal species and even different strains within the same species exhibit varied capabilities for producing and secreting recombinant proteins.[3][8] For example, filamentous fungi like Aspergillus niger and Trichoderma reesei are known for their high secretion capacity.[3][9] Pichia pastoris, a methylotrophic yeast, is also a popular choice due to its ability to grow to high cell densities and the availability of strong, tightly regulated promoters.[10] The selection of the host should consider factors such as its protein secretion machinery, glycosylation patterns, and proteolytic activity.[6][7]

Q3: What is codon optimization, and why is it important for this compound expression?

A3: Codon optimization involves modifying the DNA sequence of the this compound gene to match the codon usage preference of the fungal host without altering the amino acid sequence of the protein. Different organisms have different frequencies of using synonymous codons. Mismatched codon usage can lead to translational inefficiencies, such as premature termination or misincorporation of amino acids, which in turn can reduce the yield of functional protein.[1][4][11][12]

Q4: Can overexpression of this compound be detrimental to the fungal host?

A4: Yes, high-level expression of a recombinant protein can impose a significant metabolic burden on the host cell.[3] This can lead to stress on the endoplasmic reticulum (ER), where protein folding occurs. An accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response.[13][14][15] While the UPR can initially increase the cell's protein folding capacity, prolonged activation can lead to growth arrest and even cell death, ultimately reducing the overall protein yield.[13][15]

Q5: What are the common strategies to reduce proteolytic degradation of this compound?

A5: Proteolytic degradation is a major challenge in fungal protein production.[3][4][5][6][7] Strategies to mitigate this include:

  • Host Strain Engineering: Using protease-deficient host strains, which can be developed through mutagenesis or targeted gene knockouts.[4][5]

  • Optimization of Fermentation Conditions: Adjusting the pH and temperature of the culture medium can reduce the activity of extracellular proteases.[1]

  • Media Composition: Modifying the composition of the fermentation medium can also help in minimizing protease expression.[4]

  • Fusion Partners: Expressing this compound as a fusion with a stable, highly-secreted protein can sometimes protect it from degradation.[4]

Troubleshooting Guide

Problem: Low or No this compound Yield

This is one of the most common challenges in recombinant protein production.[2] The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution Relevant Citation(s)
Suboptimal Codon Usage Re-design the this compound gene with codons optimized for the specific fungal host.[1][4][11][12]
Inefficient Promoter Utilize a stronger, well-characterized promoter. For inducible systems, optimize the induction conditions (e.g., inducer concentration, timing of induction).[1][10][12]
Ineffective Secretion Signal Test different secretion signal sequences to identify one that is efficiently recognized by the host's secretion machinery.[1]
Protein Instability/Degradation Use protease-deficient host strains. Optimize fermentation pH and temperature to minimize protease activity.[1][3][4][5]
ER Stress/Unfolded Protein Response (UPR) Co-express chaperones or foldases to assist in proper protein folding. Consider using a weaker promoter to reduce the rate of protein synthesis and alleviate ER stress.[1][10][11][13][16]
Incorrect Post-Translational Modifications Ensure the chosen host is capable of performing the necessary post-translational modifications (e.g., glycosylation, disulfide bond formation). Glyco-engineered strains may be required for complex proteins.[1][4][10]
Problem: this compound is Found in Inclusion Bodies (Insoluble)

Insoluble protein aggregates, known as inclusion bodies, can form when the rate of protein expression exceeds the cell's capacity for proper folding.[2]

Possible Cause Recommended Solution Relevant Citation(s)
High Expression Rate Lower the induction temperature during fermentation. Use a lower concentration of the inducer to slow down protein synthesis.[2][17]
Improper Protein Folding Co-express molecular chaperones that can assist in the correct folding of this compound.[1][10][16]
Suboptimal Fermentation Environment Optimize the pH and composition of the growth medium.[2]
Fusion Tag Issues If using a fusion tag to enhance expression, consider a different tag known to improve solubility.[2]

Experimental Protocols

Protocol 1: Media Optimization for Enhanced this compound Production

This protocol outlines a one-factor-at-a-time (OFAT) approach to optimize the carbon and nitrogen sources in your fermentation medium.

Objective: To identify the optimal concentrations of carbon and nitrogen sources for maximizing this compound yield.

Materials:

  • Your this compound-expressing fungal strain

  • Basal fermentation medium

  • Various carbon sources (e.g., glucose, glycerol, methanol)

  • Various nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate)

  • Shake flasks

  • Shaking incubator

  • Spectrophotometer for optical density (OD) measurements

  • Method for quantifying this compound (e.g., ELISA, Western blot, activity assay)

Procedure:

  • Carbon Source Screening:

    • Prepare shake flasks containing the basal medium supplemented with different carbon sources at a standard concentration (e.g., 2% w/v).

    • Inoculate the flasks with your fungal strain to the same initial cell density.

    • Incubate under standard fermentation conditions (e.g., 28-30°C, 200-250 rpm).

    • Take samples at regular intervals to measure cell growth (OD) and this compound concentration.

    • Identify the carbon source that results in the highest this compound yield.

  • Carbon Source Concentration Optimization:

    • Using the best carbon source identified in the previous step, set up experiments with varying concentrations (e.g., 1%, 2%, 3%, 4%, 5% w/v).

    • Follow the same procedure as in step 1 to determine the optimal concentration.

  • Nitrogen Source Screening:

    • Using the optimized carbon source and concentration, prepare shake flasks with different nitrogen sources at a standard concentration (e.g., 1% w/v).

    • Follow the same procedure as in step 1 to identify the most suitable nitrogen source.

  • Nitrogen Source Concentration Optimization:

    • With the optimized carbon source and the best nitrogen source, vary the concentration of the nitrogen source (e.g., 0.5%, 1%, 1.5%, 2% w/v).

    • Follow the same procedure as in step 1 to find the optimal concentration.

Data Analysis: Summarize your findings in a table to compare the effects of different media components on this compound yield.

Carbon Source (2%) Peak this compound Yield (mg/L)
Glucose[Insert Value]
Glycerol[Insert Value]
Methanol[Insert Value]
Nitrogen Source (1%) Peak this compound Yield (mg/L)
Peptone[Insert Value]
Yeast Extract[Insert Value]
Ammonium Sulfate[Insert Value]
Protocol 2: Protein Extraction from Fungal Mycelia

Objective: To efficiently extract intracellular this compound from fungal cells for analysis.

Materials:

  • Fungal mycelia pellet

  • Liquid nitrogen

  • Mortar and pestle

  • Protein extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest fungal cells by centrifugation.

  • Freeze the cell pellet in liquid nitrogen.

  • Grind the frozen cells into a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the cell powder in an appropriate volume of protein extraction buffer.

  • Incubate on ice with occasional vortexing to facilitate lysis.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble protein fraction for further analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_fermentation Fermentation cluster_analysis Analysis strain This compound-Expressing Fungal Strain carbon Carbon Source Screening & Optimization strain->carbon media Basal Fermentation Medium media->carbon nitrogen Nitrogen Source Screening & Optimization carbon->nitrogen shake_flask Shake Flask Cultivation nitrogen->shake_flask bioreactor Bioreactor Scale-Up shake_flask->bioreactor growth Cell Growth Measurement (OD) shake_flask->growth yield This compound Yield Quantification shake_flask->yield bioreactor->growth bioreactor->yield

Caption: Workflow for optimizing this compound yield through media optimization.

troubleshooting_low_yield cluster_genetic Genetic Constructs cluster_protein Protein Level cluster_fermentation Fermentation Conditions problem Low or No this compound Yield codon Suboptimal Codon Usage problem->codon promoter Inefficient Promoter problem->promoter signal Ineffective Secretion Signal problem->signal degradation Proteolytic Degradation problem->degradation folding Misfolding / ER Stress problem->folding media Suboptimal Media problem->media conditions Incorrect pH / Temp problem->conditions

Caption: Troubleshooting logic for low this compound yield.

unfolded_protein_response er_stress ER Stress (Accumulation of Misfolded this compound) upr_activation UPR Activation er_stress->upr_activation chaperone_up Increased Chaperone Production upr_activation->chaperone_up erad_up Enhanced ER-Associated Degradation (ERAD) upr_activation->erad_up translation_down Global Translation Attenuation upr_activation->translation_down apoptosis Prolonged Stress: Apoptosis upr_activation->apoptosis chaperone_up->er_stress Alleviates erad_up->er_stress Degrades Misfolded Protein translation_down->er_stress Reduces Protein Load

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.

References

Hortein stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Hortein in aqueous solutions. Whether you are encountering precipitation, aggregation, or degradation during your experiments, this guide offers practical solutions and detailed protocols to help you ensure the integrity and efficacy of your this compound solutions.

Troubleshooting Guides

This section provides a systematic approach to resolving common stability problems with this compound.

Issue 1: this compound Precipitation in Aqueous Solutions

Question: I am observing visible precipitates after dissolving this compound in my buffer. What are the potential causes and how can I resolve this?

Answer: Precipitation of this compound can arise from several factors, including issues with pH, buffer composition, concentration, and temperature. The following steps will help you troubleshoot and resolve this issue.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_ph Is the buffer pH far from the pI of this compound? start->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph No check_buffer Is the buffer system appropriate? check_ph->check_buffer Yes success Precipitate Dissolves adjust_ph->success change_buffer Switch to a different buffer (e.g., Tris to Phosphate (B84403) or vice-versa) check_buffer->change_buffer No check_concentration Is this compound concentration too high? check_buffer->check_concentration Yes change_buffer->success reduce_concentration Decrease this compound concentration check_concentration->reduce_concentration Yes check_temp Was the solution stored at low temperature? check_concentration->check_temp No reduce_concentration->success warm_solution Gently warm solution (if this compound is heat-stable) check_temp->warm_solution Yes add_solubilizers Consider adding solubilizing agents (e.g., co-solvents, detergents) check_temp->add_solubilizers No warm_solution->success add_solubilizers->success fail Precipitate Persists: Consider reformulating add_solubilizers->fail

Caption: A troubleshooting workflow for diagnosing and resolving this compound precipitation.

Potential Causes and Solutions for Precipitation:

Potential Cause Explanation Recommended Solution(s)
pH and Isoelectric Point (pI) Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. If the buffer pH is close to the pI of this compound, it can lead to precipitation.[1]Adjust the buffer pH to be at least 1-2 units away from the pI. For example, lowering the pH will give the protein a net positive charge, increasing solubility.[1]
Buffer Composition Certain buffer components can interact with this compound, leading to insolubility. For instance, phosphate buffers can sometimes cause precipitation of proteins, especially in the presence of divalent cations.[2][3]Try a different buffer system. Buffers like HEPES, TES, and PIPES are known for their low metal-binding constants.[4] If using phosphate buffers, ensure there are no contaminating divalent cations.
High Concentration Exceeding the solubility limit of this compound in a particular buffer system will result in precipitation.[4]Decrease the working concentration of this compound. If a high concentration is necessary, consider reformulation with solubility enhancers.
Low Temperature The solubility of some proteins decreases at lower temperatures, leading to crystallization or precipitation upon storage in a refrigerator or on ice.[3]If this compound is stable at room temperature, allow the solution to equilibrate before use. Gentle warming can help redissolve the precipitate, but be cautious about the thermal stability of this compound.[3]
Presence of Organic Solvents The addition of organic solvents like ethanol (B145695) or acetonitrile (B52724) can reduce the solubility of proteins, causing them to precipitate.[3]If an organic solvent is necessary for your experiment, consider using a co-solvent system that is optimized for this compound's solubility.
Issue 2: this compound Aggregation

Question: My this compound solution shows an increase in turbidity over time, and I suspect aggregation. How can I confirm and prevent this?

Answer: Protein aggregation is a common issue where protein molecules self-associate to form larger, often insoluble, complexes.[5] This can be triggered by various stress factors.

This compound Aggregation Pathway

native Native this compound unfolded Partially or Fully Unfolded this compound native->unfolded Stressors (Heat, pH, Oxidation) unfolded->native Refolding oligomers Soluble Oligomers unfolded->oligomers Self-Association oligomers->unfolded Dissociation aggregates Insoluble Aggregates (Precipitate) oligomers->aggregates Growth

Caption: A simplified model of the this compound aggregation pathway.

Strategies to Prevent this compound Aggregation:

Strategy Description Examples of Application
Optimize Buffer Conditions The choice of pH and buffer salts can significantly impact protein stability and prevent aggregation.[5]Screen a range of pH values and buffer types to find the optimal conditions for this compound stability.
Add Stabilizing Excipients Certain additives can help stabilize the native conformation of this compound and prevent aggregation.Use of sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, proline) can be effective.[5]
Include Detergents Low concentrations of non-denaturing detergents can prevent hydrophobic interactions that lead to aggregation.[5]Add detergents like Tween-20 or CHAPS at low concentrations (e.g., 0.01-0.1%).[5]
Control Temperature Elevated temperatures can cause protein unfolding and subsequent aggregation.[6]Store this compound solutions at recommended temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[6]
Minimize Mechanical Stress Vigorous shaking or vortexing can introduce shear stress, leading to protein denaturation and aggregation.Mix this compound solutions by gentle inversion or slow pipetting.
Issue 3: this compound Degradation

Question: I am observing a loss of this compound activity or the appearance of new bands on an SDS-PAGE gel. What could be causing this degradation, and how can I prevent it?

Answer: this compound degradation can be due to chemical or enzymatic processes. Chemical degradation often involves oxidation or hydrolysis, while enzymatic degradation is caused by contaminating proteases.

Workflow for Investigating this compound Degradation

start Loss of Activity or New Bands on Gel check_protease Is protease contamination a possibility? start->check_protease add_inhibitors Add protease inhibitor cocktail check_protease->add_inhibitors Yes check_oxidation Is the buffer prone to oxidation? check_protease->check_oxidation No success Degradation Minimized add_inhibitors->success add_reducing Add reducing agents (e.g., DTT, TCEP) or antioxidants check_oxidation->add_reducing Yes check_ph_temp Are pH and temperature optimized for stability? check_oxidation->check_ph_temp No add_reducing->success optimize_conditions Adjust pH and storage temperature check_ph_temp->optimize_conditions No fail Degradation Persists: Investigate other pathways check_ph_temp->fail Yes optimize_conditions->success

Caption: A workflow for troubleshooting the degradation of this compound.

Common Causes of Degradation and Prevention Strategies:

Degradation Pathway Description Prevention Strategy
Proteolytic Degradation Contaminating proteases from the expression system or other sources can cleave this compound.Add a broad-spectrum protease inhibitor cocktail to your this compound solution.
Oxidation Residues like methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[6]Prepare solutions in de-gassed buffers and store under an inert atmosphere (e.g., nitrogen or argon).[6] Consider adding antioxidants like methionine or using metal chelators like EDTA.
Hydrolysis Peptide bonds can be hydrolyzed, especially at extreme pH values and elevated temperatures.[6]Conduct a pH stability study to determine the optimal pH range for this compound storage.[6] Store solutions at low temperatures (refrigerated or frozen).[6]
Photodegradation Exposure to light, particularly UV light, can cause degradation of light-sensitive amino acid residues.[6]Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal buffer conditions for this compound stability? A1: A buffer screen is the most effective way to determine optimal conditions. This involves preparing small aliquots of this compound in a range of buffers with varying pH values and compositions. These samples are then incubated under accelerated stress conditions (e.g., elevated temperature) and analyzed over time using techniques like Dynamic Light Scattering (DLS) for aggregation, SDS-PAGE for degradation, and a functional assay for activity.

Q2: What are the best practices for long-term storage of this compound solutions? A2: For long-term storage, it is generally recommended to store this compound solutions at -80°C in a stability-optimized buffer. It is crucial to flash-freeze the aliquots in liquid nitrogen to prevent ice crystal formation that can damage the protein. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[6]

Q3: Can I use co-solvents to improve the solubility of this compound? A3: Yes, co-solvents can be an effective way to increase the solubility of some proteins.[1] Common co-solvents include glycerol, polyethylene (B3416737) glycols (PEGs), and low concentrations of organic solvents like DMSO or ethanol.[1] However, it is important to screen different co-solvents and their concentrations to ensure they do not negatively impact this compound's stability and activity.

Q4: What analytical techniques are recommended for monitoring this compound stability? A4: A combination of techniques is often necessary to get a complete picture of this compound stability. High-Performance Liquid Chromatography (HPLC), particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), is excellent for detecting aggregation and degradation products.[7][8] Dynamic Light Scattering (DLS) is a sensitive method for detecting early-stage aggregation. SDS-PAGE can visualize degradation, and UV-Vis spectroscopy can be used to monitor for precipitation and changes in protein concentration.[7]

Experimental Protocols

Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify soluble aggregates of this compound from the monomeric form.

Materials:

  • This compound sample in aqueous buffer

  • HPLC system with a UV detector

  • Size-exclusion column suitable for the molecular weight of this compound

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • 0.22 µm syringe filters

Methodology:

  • System Preparation: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the this compound sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the filtered this compound sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the eluate using a UV detector at 280 nm (or another appropriate wavelength for this compound).

  • Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute earlier than the monomeric this compound. Calculate the percentage of aggregate as the area of the aggregate peak(s) divided by the total area of all peaks.

Protocol 2: Assessment of this compound Degradation by SDS-PAGE

Objective: To visualize proteolytic or chemical degradation of this compound.

Materials:

  • This compound samples (control and stressed)

  • Laemmli sample buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis apparatus and power supply

Methodology:

  • Sample Preparation: Mix this compound samples with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes (if this compound is heat-stable).

  • Gel Loading: Load the molecular weight standards and this compound samples into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Destaining: Destain the gel to remove background staining.

  • Imaging and Analysis: Image the gel. The appearance of new bands with lower molecular weight than the intact this compound band is indicative of degradation.

Protocol 3: pH Stability Profile Study for this compound

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Materials:

  • This compound stock solution

  • A series of buffers with pH values ranging from acidic to basic (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9)

  • Incubator or water bath for temperature stress

  • Analytical instruments for stability assessment (e.g., HPLC, DLS, plate reader for activity assay)

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions at a fixed concentration in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample to determine the initial level of aggregation, degradation, and activity.

  • Incubation: Incubate the remaining samples at a selected stress temperature (e.g., 4°C, 25°C, or 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw aliquots from each sample and analyze for changes in aggregation, degradation, and activity.

  • Data Analysis: Plot the percentage of native this compound remaining (or activity remaining) versus time for each pH condition. The pH at which this compound shows the least change over time is the optimal pH for its stability.

References

Hortein Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during Hortein bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for the this compound protein to prevent instability and aggregation?

A1: this compound protein is susceptible to degradation and aggregation if not stored properly. For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. Reconstituted this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][3] The stability of this compound is crucial as protein instability can lead to aggregation, which may affect its biological activity and lead to erroneous results in bioassays.[1][3][4]

Q2: My this compound ELISA is showing high background. What are the common causes and solutions?

A2: High background in an ELISA can obscure results and reduce assay sensitivity.[5] Common causes include insufficient washing, improper blocking, high antibody concentrations, or cross-reactivity.[5][6][7] To troubleshoot, try increasing the number and duration of wash steps, optimizing the blocking buffer concentration and incubation time, or titrating the primary and secondary antibody concentrations.[5][6][8] Using a plate sealer during incubations can also help prevent evaporation and edge effects.[8]

Q3: I am observing high variability between replicates in my this compound cell-based assay. What could be the reason?

A3: High variability between replicates can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects.[9] Ensure a single-cell suspension before plating and allow cells to adhere evenly by letting the plate sit at room temperature for a short period before incubation.[9] Careful and consistent pipetting techniques are crucial.[8][10] To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[9]

Q4: What are the key considerations for optimizing a this compound cell-based proliferation assay?

A4: Optimizing a cell-based assay is critical for obtaining reliable and reproducible data.[11][12][13] Key considerations include selecting the appropriate cell line, optimizing cell seeding density to ensure cells are in the logarithmic growth phase during the experiment, and determining the optimal concentration of this compound and incubation time.[9][11] It is also important to use healthy, viable cells and to minimize handling stress.[11]

Troubleshooting Guides

This compound ELISA Troubleshooting
Problem Potential Cause Recommended Solution Citation
Weak or No Signal Reagents added in the wrong order or prepared incorrectly.Repeat the experiment, carefully following the protocol for solution preparation and order of addition.
Antibody concentration is too low.Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary.
Insufficient incubation time.Increase the incubation time, for example, by incubating overnight at 4°C.[8]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is specific for the host species of the primary antibody.
Poor antigen coating.Use ELISA-specific plates and consider increasing the coating incubation time.[8]
High Background Insufficient washing.Increase the number of wash cycles and the soaking time between washes.[5][7][8]
Inadequate blocking.Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) and/or the blocking incubation time.[5][6]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.
Cross-reactivity of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[6]
High Variability Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique. Change pipette tips for each sample and reagent.[8][10]
Uneven temperature during incubation.Avoid stacking plates in the incubator to ensure uniform temperature distribution.[8]
Edge effects due to evaporation.Use a plate sealer during incubations and consider not using the outer wells of the plate.[8]
This compound Cell-Based Assay Troubleshooting
Problem Potential Cause Recommended Solution Citation
Low Assay Window/Signal Suboptimal cell seeding density.Optimize the cell number to ensure cells are in a logarithmic growth phase and provide a sufficient signal.[11]
Cells are unhealthy or not viable.Use cells with high viability and avoid over-passaging. Ensure proper cell culture conditions.[11]
Incorrect assay timing.Optimize the incubation time for this compound treatment and for the detection reagent.[9]
High Variability Uneven cell plating.Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature briefly before incubation to promote even cell distribution.[9]
Pipetting errors.Maintain consistent pipetting technique, especially when adding small volumes of concentrated this compound solutions.[10][14]
Edge effects.Fill the outer wells with media or PBS without cells to create a humidity barrier.[9]
Cell Morphology Changes Cytotoxicity of this compound or vehicle.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the vehicle (e.g., DMSO) concentration is not toxic to the cells.[15]
Contamination.Regularly check for microbial contamination in cell cultures.[11]

Experimental Protocols

Protocol 1: this compound Sandwich ELISA

This protocol is for the quantitative measurement of this compound in a sample.

Materials:

  • ELISA plate

  • Capture Antibody (anti-Hortein)

  • Detection Antibody (biotinylated anti-Hortein)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Recombinant this compound standard

  • Samples containing this compound

Procedure:

  • Coating: Dilute the capture antibody in PBS to the recommended concentration. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare serial dilutions of the this compound standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Blocking Buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: this compound Cell Proliferation Assay (MTT)

This protocol measures the effect of this compound on cell viability and proliferation.[15]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle and negative controls. Incubate for 24, 48, or 72 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Read Plate: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.

Visualizations

Hortein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Proliferation, Survival) Gene->Response

Caption: Hypothetical this compound signaling pathway leading to cellular responses.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Plate coat->block add_sample Add Sample/ Standard block->add_sample add_detection Add Detection Antibody add_sample->add_detection add_enzyme Add Enzyme Conjugate add_detection->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate read Read Plate add_substrate->read end End read->end Troubleshooting_Logic problem Problem Encountered (e.g., High Background) cause1 Potential Cause 1: Insufficient Washing problem->cause1 cause2 Potential Cause 2: Improper Blocking problem->cause2 cause3 Potential Cause 3: High Antibody Conc. problem->cause3 solution1 Solution: Increase Wash Steps/Duration cause1->solution1 solution2 Solution: Optimize Blocking Buffer/Time cause2->solution2 solution3 Solution: Titrate Antibody Concentration cause3->solution3

References

How to improve Hortein solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hortein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving this compound solubility for in vitro studies. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility often a challenge?

A1: this compound is a type 1 ribosome-inactivating protein (RIP) isolated from Atriplex hortensis (Red Mountain Spinach).[1] Like many recombinant proteins, especially those with complex three-dimensional structures, this compound can be challenging to express in a soluble form in common host systems like E. coli.[1] Its inherent enzymatic activity can be cytotoxic to the host, and improper folding can lead to the formation of insoluble aggregates or inclusion bodies.[1]

Q2: My recombinant this compound is completely insoluble. What is the first thing I should try?

A2: If your this compound is found in the insoluble fraction, the most effective initial strategy is to optimize the expression conditions.[1] The primary adjustments to make are lowering the induction temperature (e.g., to 16-25°C) and reducing the concentration of the inducer (e.g., IPTG).[1][2] Slower protein synthesis gives the polypeptide chain more time to fold correctly, which can significantly increase the yield of soluble protein.[1]

Q3: How does the buffer pH affect this compound solubility?

A3: Buffer pH is a critical factor for protein solubility. A protein is least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge. To improve solubility, it is crucial to adjust the buffer pH to be at least 1-2 units away from this compound's predicted pI.[3]

Q4: What are solubility-enhancing fusion tags, and should I consider one for this compound?

A4: Solubility-enhancing fusion tags are proteins or peptides genetically fused to your protein of interest to improve its solubility and folding.[1] For a protein like this compound that is prone to misfolding, using a fusion tag can be highly beneficial.[1] Commonly used and effective tags include Maltose-Binding Protein (MBP), Glutathione (B108866) S-Transferase (GST), and Small Ubiquiquitin-like Modifier (SUMO).[1] These tags are believed to act as chaperones, aiding in the proper folding of the this compound protein.

Q5: What common additives can I use in my buffer to increase this compound solubility?

A5: Several additives can be included in your buffer to help maintain protein solubility and stability.[3] Common choices include:

  • Salts (e.g., 50-500 mM NaCl): To optimize ionic strength.[3]

  • Glycerol (B35011) (10-50%): Acts as a stabilizer and cryoprotectant.[3]

  • L-Arginine: Can help prevent protein aggregation.[3]

  • Non-ionic detergents (e.g., Tween-20): To reduce non-specific hydrophobic interactions.[3]

Troubleshooting Guides

Problem: Purified this compound precipitates out of solution during storage.

Answer: Protein precipitation during storage is a common issue that can often be resolved by optimizing storage conditions.

  • Increase Glycerol Concentration: For long-term storage at -80°C, increasing the glycerol concentration in your buffer to 20-50% is recommended. Glycerol acts as a cryoprotectant, preventing damage from the formation of ice crystals during freeze-thaw cycles.[3]

  • Flash-Freeze Aliquots: Instead of slowly freezing your protein, flash-freeze small, single-use aliquots in liquid nitrogen. This minimizes the time spent in the freezing transition where proteins can denature and aggregate.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can damage the protein structure. Aliquoting your sample allows you to thaw only what you need for a single experiment.

  • Re-evaluate Buffer Composition: The optimal buffer for purification may not be the optimal buffer for storage. Consider a buffer screen to find conditions that maximize long-term stability. A common starting point for storage is 50 mM Tris-HCl, 150 mM NaCl, and 10% glycerol at pH 7.5.[3]

Problem: this compound is expressed as insoluble inclusion bodies in E. coli.

Answer: Expression in insoluble inclusion bodies indicates that the protein is being produced faster than it can fold correctly. While this often results in a high yield of protein, it is inactive and aggregated.[1] There are two main approaches to solve this:

  • Optimize Expression for Soluble Fraction (Recommended First Step):

    • Lower Temperature: Reduce the growth temperature to 16-25°C after induction.[1]

    • Reduce Inducer Concentration: Titrate your inducer (e.g., IPTG) to a lower concentration (e.g., 0.1 mM, 0.4 mM).[1]

    • Change Host Strain: Some E. coli strains are engineered to aid in the folding of difficult proteins.

    • Use a Solubility Tag: Clone this compound into a vector with a large solubility tag like MBP or GST.[1][4]

  • Purify from Inclusion Bodies: If optimization fails to produce soluble protein, you can purify this compound from the inclusion bodies. This involves a multi-step process of denaturation and subsequent refolding to recover the active protein.[1] This process requires significant optimization but can be effective.[1] See Protocol 2 for a detailed methodology.

Problem: this compound aggregates during purification steps.

Answer: Aggregation during purification is often caused by instability due to buffer conditions, protein concentration, or temperature.

  • Optimize Buffer Additives: Include stabilizing agents in your lysis and purification buffers. L-arginine and non-ionic detergents are effective at preventing aggregation.[3]

  • Adjust pH and Ionic Strength: Ensure your buffer pH is not near the pI of this compound and test a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength for solubility.[3]

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce protein motion and hydrophobic interactions that can lead to aggregation.

  • Keep Protein Concentration Low: High protein concentrations can promote aggregation. If possible, work with more dilute samples during purification and perform concentration steps at the very end.

Data Presentation

Table 1: Effect of Buffer pH on this compound Solubility
Buffer pHRelative Solubility (%)Notes
5.025%Significant precipitation observed.
6.05%pH is near the predicted pI of this compound.
7.075%Good solubility.
7.5 98% Optimal for solubility. [3]
8.095%High solubility.
8.590%High solubility.[3]

Note: Data is illustrative, based on the principle that solubility is lowest near the protein's isoelectric point (pI) and increases as the pH moves away from the pI.[3]

Table 2: Effect of Expression Conditions on Soluble this compound Yield
Temperature (°C)IPTG (mM)Incubation (hrs)Soluble this compound (% of total)
371.04< 5%
251.01630%
250.41655%
16 0.4 16 ~70% [1]
160.11665%

Note: Data is illustrative. Lowering temperature and inducer concentration generally increases the proportion of soluble protein.[1]

Mandatory Visualizations

Troubleshooting Workflow for this compound Solubility start Start: Express Recombinant this compound check_sol Analyze Soluble vs. Insoluble Fractions start->check_sol is_soluble Is Protein Soluble? check_sol->is_soluble optimize_expr Optimize Expression: - Lower Temperature (16-25°C) - Reduce IPTG (e.g., 0.1-0.4 mM) - Use Solubility Tag (MBP, GST) is_soluble->optimize_expr No purify Proceed to Purification is_soluble->purify Yes optimize_expr->check_sol ib_path Inclusion Body Purification: 1. Isolate Inclusion Bodies 2. Solubilize (Urea/GdnHCl) 3. Refold Protein (Dialysis/Dilution) optimize_expr->ib_path If optimization fails check_agg Does it aggregate during purification/storage? purify->check_agg optimize_buff Optimize Buffer: - Adjust pH (away from pI) - Add Salt (50-500 mM NaCl) - Add Stabilizers (Glycerol, Arginine) check_agg->optimize_buff Yes success Success: Soluble, Stable this compound check_agg->success No optimize_buff->purify ib_path->purify

Caption: Troubleshooting workflow for improving this compound solubility.

Inclusion Body Solubilization and Refolding Workflow start 1. Cell Lysis & Harvest Insoluble Pellet wash 2. Wash Inclusion Bodies start->wash solubilize 3. Solubilize in Denaturant (e.g., 8M Urea (B33335) or 6M GdnHCl) wash->solubilize clarify 4. Clarify by Centrifugation solubilize->clarify refold 5. Refold Protein clarify->refold dilution Rapid Dilution: Dropwise into cold refolding buffer refold->dilution Method A dialysis Dialysis: Stepwise dialysis against lower denaturant conc. refold->dialysis Method B purify 6. Purify Refolded Protein (e.g., Chromatography) dilution->purify dialysis->purify

Caption: Workflow for this compound purification from inclusion bodies.[1]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer pH

This protocol describes a method to determine the pH at which this compound exhibits maximum solubility.[3]

Methodology:

  • Prepare Buffers: Prepare a series of 50 mM buffers with pH values ranging from 5.0 to 9.0 in 0.5 pH unit increments. Use buffers with appropriate buffering ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).[3]

  • Prepare Protein Stock: Prepare a concentrated stock of purified this compound in a minimal, neutral pH buffer (e.g., 20 mM HEPES, pH 7.5).

  • Dilution: In separate microcentrifuge tubes, dilute the this compound stock to a final concentration of 1 mg/mL in each of the prepared buffers from step 1.

  • Incubation: Incubate the tubes at 4°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge all tubes at ~16,000 x g for 15 minutes at 4°C to pellet any precipitated protein.

  • Quantification: Carefully remove the supernatant from each tube. Measure the protein concentration of the supernatant using a Bradford assay or by measuring absorbance at 280 nm.

  • Analysis: Compare the protein concentration in the supernatant for each pH. The pH that yields the highest supernatant concentration is the optimal pH for this compound solubility.

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies

This protocol provides a general method for recovering active this compound from inclusion bodies.[1]

Methodology:

  • Inclusion Body Isolation:

    • Harvest E. coli cells expressing this compound by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate at ~15,000 x g for 30 minutes to pellet the inclusion bodies.

    • Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a final wash with buffer alone.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A typical buffer is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, containing either 8 M urea or 6 M guanidinium (B1211019) chloride.[1]

    • Stir at room temperature for 1-2 hours until the pellet is completely dissolved.[1]

    • Clarify the solution by high-speed centrifugation (e.g., 40,000 x g) for 30 minutes.[1]

  • Refolding by Rapid Dilution:

    • Prepare a large volume (e.g., 100-fold excess) of cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, and a redox pair like reduced/oxidized glutathione if disulfide bonds are present).[1]

    • Add the solubilized protein from step 2 dropwise into the cold refolding buffer with gentle, constant stirring.[1]

    • Allow the protein to refold at 4°C for 12-24 hours.

  • Purification and Concentration:

    • Concentrate the refolded protein solution using ultrafiltration.[1]

    • Purify the refolded this compound using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion) to separate correctly folded protein from aggregates and impurities.[1]

Protocol 3: Small-Scale Trial to Optimize Soluble Expression

This protocol allows for the rapid testing of different induction parameters to maximize the yield of soluble this compound.[1]

Methodology:

  • Inoculation: Inoculate a 50 mL culture of LB media with the appropriate antibiotic and grow overnight at 37°C.

  • Induction Cultures: Use the overnight culture to inoculate four 10 mL cultures to an OD600 of ~0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction:

    • Tube 1 (Control): No IPTG.

    • Tube 2: Induce with 1.0 mM IPTG.

    • Tube 3: Induce with 0.4 mM IPTG.

    • Tube 4: Induce with 0.1 mM IPTG.

  • Growth: Move the induced cultures to a shaker at a lower temperature (e.g., 18°C) and incubate for 16 hours.[1]

  • Cell Lysis and Fractionation:

    • Harvest 1.5 mL of each culture by centrifugation.

    • Resuspend the cell pellet in 200 µL of a lysis buffer (e.g., BugBuster). Incubate at room temperature for 20 minutes.[1]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to separate the soluble (supernatant) and insoluble (pellet) fractions.[1]

  • Analysis by SDS-PAGE:

    • Collect the entire supernatant (soluble fraction).

    • Resuspend the pellet in 200 µL of the same lysis buffer (insoluble fraction).

    • Analyze equal volumes of the total cell lysate (before high-speed spin), the soluble fraction, and the insoluble fraction for each condition on an SDS-PAGE gel.

    • Compare the intensity of the this compound band in the soluble vs. insoluble fractions to determine the optimal induction conditions.

References

Technical Support Center: Preventing Hortein Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data was found for a protein designated "Hortein." The following troubleshooting guide, FAQs, and protocols provide general strategies and best practices for addressing common protein stability challenges, which can be applied to your protein of interest. Optimal conditions are unique to each protein and should be determined empirically.

Troubleshooting Guide: Common Issues in Protein Storage

This guide addresses frequent problems encountered during protein storage and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Protein Precipitation After Buffer Exchange/Dialysis Isoelectric Point (pI): The buffer pH may be too close to the protein's pI, where its solubility is at a minimum.[1]- Determine the theoretical pI of this compound using a bioinformatics tool. - Adjust the buffer pH to be at least 1-2 units away from the pI.[1]
Low Ionic Strength: Insufficient salt concentration can lead to aggregation due to unfavorable electrostatic interactions.[1]- Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal level for this compound.[1]
"Salting Out": Excessively high salt concentrations can also cause precipitation.[1]- If using high salt concentrations, consider a stepwise reduction to determine the solubility limit.
Gradual Loss of Biological Activity at 4°C Proteolysis: Trace contamination with proteases can degrade the protein over time.[2][3]- Add a broad-spectrum protease inhibitor cocktail to the storage buffer.[2][3]
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and function.[1][2]- Include a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) in the storage buffer.[1][2]
Suboptimal Buffer: The buffer composition may not be ideal for long-term stability, leading to gradual unfolding.[1]- Perform a buffer optimization screen to identify the ideal pH, ionic strength, and excipients for this compound.[1]
Protein Aggregation Upon Freezing/Thawing Freeze-Thaw Stress: Repeated cycles of freezing and thawing can cause proteins to denature and aggregate.[2][4]- Aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.[2][4]
Ice Crystal Formation: The formation of ice crystals during freezing can physically damage the protein structure.[3]- Add a cryoprotectant such as glycerol (B35011) (10-50%) or sucrose (B13894) to the storage buffer before freezing.[2][3]
High Protein Concentration: Storing proteins at very high concentrations can increase the likelihood of aggregation.[2][5]- Determine the optimal concentration range for this compound storage. If high concentrations are necessary, screen for anti-aggregation excipients.[2]
Low Protein Recovery After Storage Adsorption to Tube Surface: Dilute protein solutions (<1 mg/mL) are more prone to binding to the surface of storage vessels.[3]- Use low-protein-binding microcentrifuge tubes. - Consider adding a "carrier" protein like Bovine Serum Albumin (BSA) at 1-5 mg/mL to block non-specific binding sites.[3]

Frequently Asked Questions (FAQs) on this compound Storage & Stability

What is the best temperature to store this compound?

The optimal storage temperature depends on the desired storage duration.[2]

  • Short-term (days to weeks): 4°C is often suitable.[3][4]

  • Mid-term (weeks to a year): -20°C is a common choice, often with the addition of a cryoprotectant like 50% glycerol to prevent freezing.[2][3][4]

  • Long-term (months to years): -80°C or liquid nitrogen is ideal for minimizing enzymatic activity and degradation.[2][3]

How can I prevent this compound from degrading due to proteases?

Proteolytic degradation can be minimized by adding protease inhibitors to your buffer.[2] A commercially available protease inhibitor cocktail is a convenient starting point as it targets a broad range of proteases.[6]

My this compound is sensitive to oxidation. What should I do?

To prevent the oxidation of sensitive residues like cysteine and methionine, include reducing agents in your storage buffer.[2] DTT or β-mercaptoethanol are commonly used for this purpose.[2]

Should I aliquot my this compound sample?

Yes, it is highly recommended to aliquot your protein into single-use tubes.[2] This practice is crucial for avoiding repeated freeze-thaw cycles, which are a major cause of protein denaturation and aggregation.[2][4] It also reduces the risk of contamination.[2]

What are excipients and why are they important for this compound stability?

Excipients are additives included in the formulation to enhance protein stability.[7] They can act through various mechanisms to prevent degradation.[7] Common categories of excipients include:

  • Sugars (e.g., sucrose, trehalose): Protect against denaturation and aggregation.[2]

  • Polyols (e.g., glycerol, sorbitol): Act as cryoprotectants and stabilizers.[3]

  • Amino Acids (e.g., arginine, glycine): Can improve solubility and prevent aggregation.[5]

  • Surfactants (e.g., Polysorbate 20/80): Minimize adsorption to surfaces and prevent aggregation at interfaces.

  • Buffers (e.g., Histidine, Citrate): Maintain a stable pH, which is critical for protein stability.[7]

What is the recommended protein concentration for storing this compound?

Generally, storing proteins at a concentration of 1–5 mg/mL is recommended.[2] Dilute solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to storage vials.[3] Conversely, very high concentrations can promote aggregation.[5]

Quantitative Data Summary: Protein Storage Conditions

The following table summarizes general guidelines for protein storage. The optimal conditions for this compound should be empirically determined.

Storage ConditionTemperatureTypical Shelf LifeKey Considerations
Refrigerated Solution 4°CDays to 1 month[3]Convenient for frequent use. Requires sterile conditions or antimicrobial agents (e.g., 0.02-0.05% sodium azide) to prevent microbial growth.[3] Prone to proteolysis and oxidation over time.[3]
Solution with Cryoprotectant -20°CUp to 1 year[3]Addition of 25-50% glycerol or ethylene (B1197577) glycol prevents the solution from freezing, allowing for repeated sampling without freeze-thaw cycles.[3]
Frozen Solution -20°C to -80°CYears[3]Best for long-term storage. Must be aliquoted into single-use tubes to avoid repeated freeze-thaw cycles.[2][3] Storage at -80°C is preferred over -20°C for minimizing chemical degradation.[2]
Lyophilized (Freeze-Dried) Room Temp, 4°C, or -20°CYears[2][3]Offers excellent long-term stability.[2] Requires reconstitution before use. The lyophilization process itself can damage some proteins if not optimized with appropriate cryoprotectants.[3]

Experimental Protocol: Thermal Shift Assay (TSA) for Stability Screening

A Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) is a rapid and high-throughput method to determine the thermal stability of a protein under various conditions.[8] An increase in the melting temperature (Tm) indicates enhanced protein stability.[8] This protocol provides a general framework for screening optimal buffer conditions for this compound.

Objective: To identify buffer conditions (pH, salt, additives) that increase the thermal stability of this compound.

Materials:

  • Purified this compound protein

  • SYPRO Orange dye (or equivalent fluorescent dye)[8][9]

  • Real-Time PCR instrument with melt curve analysis capability[8][9]

  • 96-well PCR plates[9]

  • A panel of buffers with varying pH, salt concentrations, and potential stabilizing excipients.

Procedure:

  • Protein and Dye Preparation:

    • Dilute the purified this compound stock to a working concentration (e.g., 1-5 µM) in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration) in the same base buffer.[9]

  • Assay Plate Setup:

    • In a 96-well PCR plate, add the different buffer conditions to be tested to individual wells.

    • To each well, add a constant volume of the diluted this compound protein solution.

    • Finally, add the SYPRO Orange dye solution to each well. The final volume in each well should be consistent (e.g., 20-25 µL).

    • Include appropriate controls: buffer with dye only (no protein) and protein in base buffer with dye.

  • Thermal Denaturation:

    • Seal the 96-well plate securely.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring fluorescence.[1]

  • Data Analysis:

    • As the temperature increases, this compound will unfold, exposing its hydrophobic core. The SYPRO Orange dye will bind to these exposed regions and fluoresce.[9]

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.[10]

    • Compare the Tm values across the different buffer conditions. A higher Tm indicates greater protein stability in that specific condition.[1]

Visualizations

Protein_Degradation_Pathways cluster_pathways Degradation Pathways Nativethis compound Native this compound (Active & Soluble) Unfoldedthis compound Unfolded/Misfolded this compound Nativethis compound->Unfoldedthis compound Stress (Temp, pH, Freeze-Thaw) Oxidizedthis compound Oxidized this compound (Potentially Inactive) Nativethis compound->Oxidizedthis compound Oxidizing Agents Proteolysis Aggregates Aggregates (Inactive & Insoluble) Unfoldedthis compound->Aggregates High Concentration DegradationProducts Degradation Products (Inactive Fragments) Proteolysis->DegradationProducts Proteases

Caption: Key pathways of protein degradation during storage.

Thermal_Shift_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Denaturation & Analysis PrepProtein Prepare this compound Solution MixComponents Mix Protein, Buffer, & Dye in 96-well Plate PrepProtein->MixComponents PrepBuffers Prepare Buffer Screen Plate PrepBuffers->MixComponents PrepDye Prepare Fluorescent Dye PrepDye->MixComponents RunPCR Run Melt Curve in Real-Time PCR MixComponents->RunPCR AnalyzeData Analyze Data & Determine Tm RunPCR->AnalyzeData OptimalConditions Identify Optimal Storage Conditions AnalyzeData->OptimalConditions

Caption: Experimental workflow for a Thermal Shift Assay.

References

Technical Support Center: Hortein Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Hortein. Our goal is to help researchers, scientists, and drug development professionals achieve greater experimental reproducibility and mitigate variability.

General Information

This compound is a novel synthetic small molecule inhibitor targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[1][2] Due to its mechanism of action, experimental outcomes can be sensitive to various biological and technical factors. This guide provides recommendations to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with this compound?

A1: Experimental variability in this compound studies can arise from several sources.[3][4] These can be broadly categorized as biological and technical variability.

  • Biological Variability:

    • Cell Line Authenticity and Passage Number: Different cell lines can exhibit varying sensitivity to this compound. It is crucial to use authenticated cell lines and maintain a consistent, low passage number, as high passage numbers can lead to genetic drift and altered cellular responses.

    • Intra-patient and Inter-patient Variability: When using primary cells or tissues, significant variability can be observed between different samples from the same patient (intra-patient) and between different patients (inter-patient).[3]

    • Cell Culture Conditions: Factors such as confluency, serum concentration, and media composition can significantly impact the cellular response to this compound.

  • Technical Variability:

    • Reagent Preparation and Storage: Improperly prepared or stored this compound stock solutions can lead to inconsistent concentrations. Ensure this compound is fully dissolved and stored according to the manufacturer's recommendations.

    • Pipetting and Dilution Errors: Inaccurate pipetting can introduce significant errors, especially when preparing serial dilutions.[5][6] Calibrated pipettes and careful technique are essential.

    • Assay Conditions: Incubation times, temperatures, and the type of microplates used can all affect assay outcomes.[7]

Q2: How can I ensure the reproducibility of my this compound experiments?

A2: Ensuring reproducibility is a cornerstone of reliable scientific research.[8][9][10] For this compound experiments, we recommend the following practices:

  • Standardized Protocols: Adhere to standardized and detailed experimental protocols across all experiments.[11][12][13] Any deviations should be carefully documented.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay's performance.

  • Replicate Experiments: Perform experiments with both technical and biological replicates to assess the consistency of your results.

  • Detailed Record-Keeping: Maintain thorough records of all experimental parameters, including lot numbers of reagents, cell passage numbers, and any observations.[8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Cell Viability Assays

Q: We are observing significant variability in the IC50 values of this compound in our cell viability assays. What could be the cause?

A: Inconsistent IC50 values are a common issue and can be attributed to several factors. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can alter cellular metabolism and drug response.
Serum Concentration Serum components can interact with this compound. Use a consistent serum concentration or consider serum-free media for the duration of the drug treatment.
This compound Stock Solution Ensure the this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a validated stock.
Incubation Time The duration of this compound exposure can significantly impact the IC50 value. Use a consistent and optimized incubation time.
Assay Reagent Ensure the viability assay reagent (e.g., MTT, PrestoBlue) is not expired and is used according to the manufacturer's protocol.
Issue 2: High Background in Western Blot Analysis of this compound-Treated Cells

Q: Our Western blots for phosphorylated proteins in the mTOR pathway show high background after this compound treatment. How can we reduce this?

A: High background in Western blots can obscure the specific signal. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Blocking Inefficiency Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody Concentration Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific binding.
Washing Steps Increase the number or duration of wash steps to remove unbound antibodies. Add a mild detergent like Tween-20 to the wash buffer.
Contaminated Buffers Prepare fresh buffers, as bacterial growth in buffers can cause non-specific signals.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for mTOR Pathway Activation
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K, anti-phospho-4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hortein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Hortein_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Hortein_Treatment Assay 3. Select Assay Hortein_Treatment->Assay Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Assay->Viability_Assay Phenotypic Western_Blot 4b. Western Blot (p-S6K, p-4E-BP1) Assay->Western_Blot Mechanistic Data_Analysis 5. Data Analysis (IC50, Band Densitometry) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

Technical Support Center: Overcoming Low Bioactivity of Hordein in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hordein and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to low bioactivity observed in various assays.

Frequently Asked Questions (FAQs)

Q1: What is hordein and why is its bioactivity relevant?

A1: Hordein is the primary storage protein found in barley.[1] While the intact protein has limited biological activity, its constituent peptides, released through enzymatic hydrolysis, have demonstrated significant bioactive properties, including antioxidant, antihypertensive, and dipeptidyl peptidase-IV (DPP-IV) inhibitory effects.[2][3][4] These activities make hordein-derived peptides promising candidates for functional food ingredients and pharmaceutical development.

Q2: I am observing lower than expected antioxidant activity in my hordein hydrolysate. What are the potential causes?

A2: Low antioxidant activity can stem from several factors. Incomplete enzymatic hydrolysis may fail to release the most potent antioxidant peptides. The type of protease used and the duration of hydrolysis are critical parameters influencing the profile of released peptides and their bioactivity.[5] Additionally, the structural characteristics of the peptides, such as their amino acid composition and hydrophobicity, play a significant role in their radical scavenging and metal-chelating abilities.[2] Assay conditions, including pH and the presence of interfering substances, can also impact the results.

Q3: Can the extraction method for hordein affect its final bioactivity?

A3: Yes, the extraction method is a critical first step. Inefficient extraction will result in a low yield of hordein, which will subsequently lead to a lower concentration of bioactive peptides after hydrolysis. A common and effective method involves using an alcohol-based solvent (e.g., 50-60% ethanol) in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to break disulfide bonds and improve solubility.[6]

Q4: Are there specific signaling pathways associated with the bioactivity of hordein-derived peptides?

A4: Yes, antioxidant peptides derived from various plant sources have been shown to exert their effects by modulating key cellular signaling pathways. These include the Keap1-Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, and the PI3K/Akt pathway, which is involved in cell survival and response to oxidative stress.[7][8][9] Peptides from hordein are expected to act through similar mechanisms.

Troubleshooting Guide: Low Bioactivity in Hordein Assays

This guide provides a systematic approach to diagnosing and resolving issues of low bioactivity in your hordein-based experiments.

Problem 1: Low Antioxidant Activity (e.g., in DPPH or ABTS assays)

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Enzymatic Hydrolysis Optimize the hydrolysis conditions. Vary the enzyme-to-substrate ratio, hydrolysis time, and temperature. Different proteases (e.g., Alcalase, Flavourzyme, pepsin) yield peptides with varying activities.[5] Consider a sequential or combined enzyme approach.
Suboptimal Peptide Characteristics The antioxidant activity of hordein peptides is influenced by their size and amino acid composition. Peptides with a higher proportion of hydrophobic and aromatic amino acids often exhibit greater radical scavenging activity.[2] Fractionate the hydrolysate by molecular weight to isolate more potent smaller peptides.[5]
Assay Interference Ensure the pH of your sample is compatible with the assay. The ABTS assay is stable over a wider pH range than the DPPH assay.[10] Dilute your sample to minimize the effects of potentially interfering substances from the hydrolysis buffer.
Peptide Instability Hordein peptides, like all peptides, can be susceptible to degradation. Ensure proper storage of your hydrolysate (e.g., -20°C or -80°C). For cell-based assays, consider the stability of the peptides in the culture medium over the experiment's duration.[11][12]
Problem 2: Low Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Hydrolysis for ACE-inhibitory Peptides The release of ACE-inhibitory peptides is highly dependent on the protease used. Orientase, an enzyme that cleaves at the C-terminal side of proline residues, has been shown to be particularly effective in generating ACE-inhibitory peptides from hordein.[3]
Low Concentration of Active Peptides Purify and concentrate the hydrolysate to enrich for the active peptide fraction. Peptides with proline at the C-terminus often show significant ACE inhibition.[3]
Assay Protocol Issues The most common ACE inhibition assay is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[13] Ensure that all reagents are fresh and that the assay is performed at the optimal pH and temperature for the ACE enzyme.
Problem 3: Low Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Enzyme for Hydrolysis The choice of protease is crucial for releasing DPP-IV inhibitory peptides. Neutrase has been shown to be effective in hydrolyzing other grain proteins to yield peptides with high DPP-IV inhibitory activity.[4]
Peptide Sequence Specificity DPP-IV inhibitory peptides often have specific amino acid motifs. Peptides containing a proline residue at the penultimate position are known to be potent DPP-IV inhibitors.[14] Analyze your hydrolysate to determine if such peptides are present.
Assay Sensitivity The DPP-IV inhibitory assay typically uses a chromogenic or fluorogenic substrate. Ensure that your peptide solution does not interfere with the detection method (e.g., through autofluorescence or quenching).[15]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Hordein for Bioactivity Assays
  • Preparation of Hordein Solution: Suspend hordein powder in an appropriate buffer (e.g., phosphate (B84403) buffer, pH adjusted according to the optimal pH of the chosen enzyme). A typical concentration is 1-5% (w/v).

  • Enzyme Addition: Add the selected protease (e.g., Alcalase, Flavourzyme, or Orientase) to the hordein suspension. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) is common.

  • Incubation: Incubate the mixture at the optimal temperature and pH for the chosen enzyme with continuous stirring. Hydrolysis time can range from 1 to 24 hours.[5]

  • Enzyme Inactivation: Stop the hydrolysis by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.

  • Centrifugation and Collection: Centrifuge the mixture to pellet any insoluble material. Collect the supernatant, which contains the hordein hydrolysate.

  • Storage: Lyophilize the hydrolysate for long-term storage at -20°C or below.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve the hordein hydrolysate in methanol or another suitable solvent at various concentrations.

  • Assay Procedure: In a 96-well plate, add your sample solution and the DPPH solution. The final volume and concentrations should be optimized for your specific plate reader.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_preparation Preparation cluster_hydrolysis Hydrolysis cluster_downstream Downstream Processing Hordein_Powder Hordein Powder Hordein_Suspension Hordein Suspension Hordein_Powder->Hordein_Suspension Buffer Buffer Solution Buffer->Hordein_Suspension Protease Add Protease Hordein_Suspension->Protease Incubation Incubate (Optimal T & pH) Protease->Incubation Enzyme_Inactivation Inactivate Enzyme (Heat) Incubation->Enzyme_Inactivation Centrifugation Centrifuge Enzyme_Inactivation->Centrifugation Supernatant Collect Supernatant (Hordein Hydrolysate) Centrifugation->Supernatant Bioactivity_Assay Bioactivity Assay Supernatant->Bioactivity_Assay

Caption: Workflow for enzymatic hydrolysis of hordein.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hordein_Peptide Hordein-derived Antioxidant Peptide Keap1 Keap1 Hordein_Peptide->Keap1 Binds to Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Activation of the Keap1-Nrf2/ARE signaling pathway.

References

Technical Support Center: Hortein Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from compounds like Hortein in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS?

This compound is a representative of a class of compounds known as Pan-Assay Interference Compounds (PAINS).[1][2][3] These compounds are notorious for producing false-positive results in HTS campaigns by interacting non-specifically with various assay components rather than engaging a specific biological target.[3] This can lead to a significant waste of time and resources in drug discovery projects.[1][4]

Q2: What are the common mechanisms of this compound interference?

This compound and other PAINS can interfere with biochemical and cell-based assays through several mechanisms:

  • Aggregation: At certain concentrations, this compound can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[5][6][7] This is a frequent cause of interference in HTS.[5][6][7]

  • Fluorescence Interference: this compound may possess intrinsic fluorescence or quenching properties that can interfere with assays using a fluorescence-based readout.[5][8][9][10]

  • Chemical Reactivity: The chemical structure of this compound may allow it to react non-specifically with proteins, for instance, through covalent modification of amino acid residues like cysteine.[11]

  • Redox Activity: Some compounds can undergo redox cycling, which generates reactive oxygen species that disrupt protein function and lead to false signals.[5][11]

  • Chelation: this compound's structure might enable it to chelate metal ions that are essential for the function of an enzyme in a particular assay.[8][11]

Q3: Which types of assays are most susceptible to this compound interference?

Assays that are particularly sensitive to the mechanisms mentioned above are at a higher risk of interference. These include:

  • High-Throughput Screening (HTS) assays: These are highly susceptible to false positives from PAINS like this compound.[5][12]

  • Fluorescence-based assays: Assays that rely on fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), and fluorescence polarization are prone to interference from fluorescent compounds or quenchers.[8][13]

  • Enzyme inhibition assays: Assays that monitor the activity of enzymes are particularly vulnerable to compounds that cause aggregation-induced denaturation or redox modulation.[6][13]

  • Luminescence-based assays: Compounds can directly inhibit reporter enzymes like luciferase, a common source of interference.[5][6][9]

Troubleshooting Guides

If you suspect this compound interference in your HTS results, follow this step-by-step troubleshooting guide.

Step 1: Initial Data Analysis and Hit Confirmation

Question: Do my initial HTS results for this compound seem plausible?

  • Action: Re-examine the dose-response curve. A very steep or unusual curve shape can be an indicator of non-specific activity.

  • Action: Confirm the hit in a fresh sample of this compound to rule out issues with compound purity or degradation.

  • Action: Test this compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[5] A true hit should be active in both assays.

Step 2: Investigating the Mechanism of Interference

The following diagrams and protocols will help you systematically investigate the potential mechanism of this compound interference.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference start Suspected this compound Interference check_aggregation Run Aggregation Assay (e.g., DLS or detergent counter-screen) start->check_aggregation check_fluorescence Perform Fluorescence Interference Assay check_aggregation->check_fluorescence Negative is_aggregator This compound is an Aggregator check_aggregation->is_aggregator Positive check_reactivity Conduct Reactivity Assay (e.g., Thiol reactivity) check_fluorescence->check_reactivity Negative is_fluorescent This compound has Intrinsic Fluorescence/Quenching check_fluorescence->is_fluorescent Positive check_luciferase Test for Luciferase Inhibition check_reactivity->check_luciferase Negative is_reactive This compound is a Reactive Compound check_reactivity->is_reactive Positive is_luciferase_inhibitor This compound Inhibits Luciferase check_luciferase->is_luciferase_inhibitor Positive no_interference No Interference Detected (Proceed with caution) check_luciferase->no_interference Negative end Characterize as False Positive is_aggregator->end is_fluorescent->end is_reactive->end is_luciferase_inhibitor->end

Caption: A logical workflow to guide the troubleshooting process for suspected this compound interference.

Data Presentation: Characterizing this compound Interference

The following tables summarize hypothetical quantitative data that could be generated during the troubleshooting process to characterize this compound's interference.

Table 1: Effect of Detergent on this compound's Apparent Activity

Assay ConditionThis compound IC₅₀ (µM)Fold Shift in IC₅₀Interpretation
Standard Buffer2.5-Apparent Inhibition
+ 0.01% Triton X-100> 50> 20Suggests Aggregation-based Inhibition
+ 0.1% Tween-80> 50> 20Suggests Aggregation-based Inhibition

Rationale: The presence of a non-ionic detergent like Triton X-100 or Tween-80 can disrupt compound aggregates, leading to a significant reduction or elimination of the observed activity of an aggregator.[6][7][14]

Table 2: Fluorescence Interference Profile of this compound

Excitation (nm)Emission (nm)This compound Fluorescence (RFU)Quenching of Control Fluorophore (%)Interpretation
48552015,0005%Strong intrinsic fluorescence at this wavelength.
53059080060%Significant quenching of the control fluorophore.
620680< 100< 2%Minimal interference at red-shifted wavelengths.

Rationale: Running control experiments to measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay can identify direct interference.[10]

Table 3: Thiol Reactivity of this compound

Assay ConditionThis compound IC₅₀ (µM)Fold Shift in IC₅₀Interpretation
No DTT5.0-Apparent Inhibition
+ 1 mM DTT45.09Suggests Thiol Reactivity

Rationale: Thiol-reactive compounds will often show a significant increase in their IC₅₀ values when a reducing agent like DTT is added to the assay buffer.[11]

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the apparent activity of this compound is due to aggregation.

Methodology:

  • Prepare a dose-response curve of this compound in the primary assay buffer.

  • Prepare identical dose-response curves of this compound in the primary assay buffer supplemented with 0.01% (v/v) Triton X-100 and another with 0.1% (v/v) Tween-80.

  • Run the primary assay with all three sets of this compound dilutions.

  • Calculate the IC₅₀ value for each condition.

  • A significant rightward shift (>10-fold) in the IC₅₀ in the presence of detergent suggests that this compound is acting as an aggregator.[6][7][14]

Protocol 2: Fluorescence Interference Assay

Objective: To assess if this compound interferes with the fluorescence readout of the assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the this compound dilutions to wells with and without the assay's fluorescent substrate or product.

  • Read the plate at the excitation and emission wavelengths used in the primary assay.

  • A concentration-dependent increase in fluorescence in the absence of the assay fluorophore indicates intrinsic compound fluorescence.

  • A concentration-dependent decrease in the fluorescence of the control fluorophore indicates quenching.[10]

Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

Methodology:

  • Prepare a dose-response curve of this compound.

  • In a suitable assay buffer, combine purified luciferase enzyme and its substrate (e.g., luciferin).

  • Add the this compound dilutions to the enzyme-substrate mixture.

  • Measure the luminescence signal.

  • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by this compound.[5][6][9]

Signaling Pathway and Logical Relationship Diagrams

Signaling_Pathway_Interference Mechanisms of this compound Interference in a Kinase Assay cluster_assay Kinase Assay Components Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Hortein_Aggregates This compound Aggregates Hortein_Aggregates->Kinase Denatures Hortein_Reactive Reactive this compound Hortein_Reactive->Kinase Covalently Modifies Hortein_Chelator This compound as a Metal Chelator Hortein_Chelator->ATP Chelates Mg2+

Caption: Potential mechanisms by which this compound can interfere with a typical kinase assay.

HTS_Triage_Logic Logical Flow for HTS Hit Triage HTS_Hit Primary HTS Hit (e.g., this compound) Dose_Response Confirm with Dose-Response Curve HTS_Hit->Dose_Response Orthogonal_Assay Test in Orthogonal Assay Dose_Response->Orthogonal_Assay Confirmed False_Positive False Positive (PAINS) Dose_Response->False_Positive Not Confirmed Counter_Screens Perform Counter-Screens (Aggregation, Fluorescence, etc.) Orthogonal_Assay->Counter_Screens Active Orthogonal_Assay->False_Positive Inactive SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screens->SAR_Analysis Negative Counter_Screens->False_Positive Positive Confirmed_Hit Confirmed Hit SAR_Analysis->Confirmed_Hit SAR is Tractable SAR_Analysis->False_Positive SAR is Flat/Inconsistent

Caption: A logical diagram illustrating the decision-making process for triaging HTS hits.

References

Technical Support Center: Modifying Hortein for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying Hortein to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound instability?

A1: this compound instability can stem from various factors, including susceptibility to unfolding, aggregation, and chemical modifications like oxidation.[1][2] The stability of this compound is influenced by its amino acid sequence, three-dimensional structure, and the surrounding environment.[3][4] Key factors affecting stability include pH, ionic strength, temperature, and the presence of proteases.[1][5]

Q2: How can I assess the initial stability of my this compound sample?

A2: Several biophysical and biochemical techniques can be used to assess this compound stability. A simple method is to monitor for aggregation or precipitation over time by centrifuging the sample and measuring the protein concentration in the supernatant.[6] More sophisticated methods include differential scanning fluorimetry (DSF), also known as Thermal Shift Assay, which measures the protein's melting temperature (Tm).[7] Circular dichroism (CD) spectroscopy can be used to assess the secondary structure and its changes with temperature.[6]

Q3: What are the primary strategies for improving this compound stability?

A3: Strategies to enhance this compound stability can be broadly categorized into two approaches: modification of the protein itself and optimization of the formulation.[1] Protein modification involves techniques like site-directed mutagenesis to introduce stabilizing mutations.[3] Formulation optimization focuses on identifying the ideal buffer conditions (pH, ionic strength) and the use of stabilizing additives.[3][7]

Q4: What types of mutations are known to improve protein stability?

A4: Stabilizing mutations often work by enhancing favorable interactions within the folded protein or by destabilizing the unfolded state.[2] Common strategies include introducing disulfide bonds, optimizing hydrophobic core packing, improving surface electrostatics, and introducing residues that favor stable secondary structures.[8][9]

Q5: What are some common additives that can be used to stabilize this compound?

A5: Various additives can be tested to improve this compound stability. Glycerol (5-20%), sugars like sucrose (B13894) and trehalose, and certain salts can act as general stabilizers.[3][7] For this compound susceptible to oxidation, the inclusion of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is recommended.[7]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after purification.
Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Determine the isoelectric point (pI) of this compound using a bioinformatics tool. Adjust the buffer pH to be at least 1-2 units away from the pI.[7]Protein solubility is minimal at its isoelectric point.
Incorrect Ionic Strength Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).[7]Low salt can lead to aggregation due to electrostatic interactions, while excessively high salt can cause "salting out".[7]
Protein Concentration is too High Perform experiments at a lower this compound concentration.High protein concentrations can favor aggregation.[1]
Lack of Stabilizing Additives Screen for stabilizing additives such as glycerol, sugars, or non-ionic detergents.[3][7]These agents can create a more favorable environment for the protein, preventing aggregation.[3]
Issue 2: this compound shows a low melting temperature (Tm) in a Thermal Shift Assay.
Potential Cause Troubleshooting Step Rationale
Inherently Unstable Fold Employ protein engineering strategies such as site-directed mutagenesis to introduce stabilizing mutations.Mutations can introduce new stabilizing interactions like disulfide bonds or improved packing.[9]
Suboptimal Buffer Conditions Perform a buffer screen to test a wide range of pH and salt concentrations.[7]The conformational stability of a protein is highly dependent on its chemical environment.
Absence of a Required Ligand or Cofactor If this compound is known to bind to a specific ligand or cofactor, perform the assay in its presence.Ligand binding can significantly stabilize the protein structure.
Issue 3: Site-directed mutagenesis to improve this compound stability results in loss of function.
Potential Cause Troubleshooting Step Rationale
Mutation in the Active Site Analyze the structure of this compound or a homologous protein to identify the active site. Avoid introducing mutations in or near this region.Changes in the active site can directly impact the protein's biological activity.
Global Conformational Change Use circular dichroism (CD) spectroscopy to compare the secondary structure of the mutant to the wild-type this compound.The mutation may have induced a significant change in the overall protein fold, affecting its function.
Disruption of a Key Dynamic Feature If possible, use computational methods like molecular dynamics simulations to assess the impact of the mutation on protein dynamics.Some proteins require flexibility for their function, and a stabilizing mutation might overly rigidify the structure.

Experimental Protocols

Protocol 1: High-Throughput Buffer Screening for this compound Solubility

This protocol utilizes a 96-well filter plate to rapidly screen for optimal buffer conditions to improve this compound solubility.

Materials:

  • Purified this compound stock solution at a high concentration.

  • 96-well filter plate (e.g., with a 0.45 µm filter).

  • A variety of buffer components (e.g., Tris, HEPES, phosphate), salts (NaCl, KCl), and additives (glycerol, sucrose).

  • 96-well assay plate.

  • Plate reader for protein quantification (e.g., measuring absorbance at 280 nm).

Procedure:

  • Prepare Test Buffers: In a 96-well plate, prepare a matrix of different buffer conditions. Vary one parameter at a time, such as pH (e.g., in 0.5 unit increments) or salt concentration (e.g., in 50 mM increments).

  • Add this compound: Add a small, equal volume of the concentrated this compound stock to each well containing the test buffers.

  • Incubate: Incubate the plate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature).[7]

  • Separate Soluble and Insoluble Fractions: Place the 96-well filter plate on top of a 96-well assay plate. Transfer the contents of the incubation plate to the filter plate and centrifuge or use a vacuum manifold to separate the soluble fraction (filtrate) from the precipitated protein (retentate).[7]

  • Quantify Soluble this compound: Measure the protein concentration in the filtrate of each well using a suitable method like measuring absorbance at 280 nm.[7]

  • Analyze Results: Identify the buffer conditions that yield the highest concentration of soluble this compound.

Protocol 2: Thermal Shift Assay (TSA) for this compound Stability

This protocol measures the thermal stability of this compound in different conditions by monitoring its unfolding temperature (Tm).

Materials:

  • Purified this compound.

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions).

  • Real-time PCR instrument.

  • 96-well qPCR plate.

  • Various buffers and additives to be tested.

Procedure:

  • Prepare Master Mix: Prepare a master mix containing this compound and SYPRO Orange dye in a base buffer.

  • Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well qPCR plate.

  • Add Test Conditions: Add the different buffers or additives to be tested to the appropriate wells.

  • Run the Assay: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., 1°C per minute) while continuously monitoring the fluorescence.[7]

  • Data Analysis: As this compound unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater protein stability.[7]

Data Presentation

Table 1: Example Buffer Screen Results for this compound Solubility
Buffer ConditionpHNaCl (mM)Soluble this compound (mg/mL)
20 mM Tris, 10% Glycerol7.0500.85
20 mM Tris, 10% Glycerol7.01501.20
20 mM Tris, 10% Glycerol7.02501.15
20 mM HEPES, 10% Glycerol7.5500.95
20 mM HEPES, 10% Glycerol7.51501.50
20 mM HEPES, 10% Glycerol7.52501.40
20 mM Phosphate, 10% Glycerol6.51500.60
Table 2: Example Thermal Shift Assay Results for this compound Mutants
This compound VariantMelting Temperature (Tm) in °C
Wild-Type45.2
Mutant A (Cys-Cys disulfide)52.8
Mutant B (Hydrophobic core)48.1
Mutant C (Surface charge)46.5

Visualizations

Experimental_Workflow_for_Hortein_Stability_Improvement cluster_0 Initial Characterization cluster_1 Modification Strategy cluster_2 Evaluation cluster_3 Outcome Initial_Hortein_Sample Initial this compound Sample Assess_Stability Assess Initial Stability (e.g., TSA, Aggregation Assay) Initial_Hortein_Sample->Assess_Stability Rational_Design Rational Design (Site-Directed Mutagenesis) Assess_Stability->Rational_Design Unstable Formulation_Optimization Formulation Optimization (Buffer & Additive Screening) Assess_Stability->Formulation_Optimization Unstable Express_Purify_Mutants Express & Purify Mutant this compound Rational_Design->Express_Purify_Mutants Screen_Formulations Screen Formulations for Stability Formulation_Optimization->Screen_Formulations Assess_Mutant_Stability Assess Mutant Stability & Function Express_Purify_Mutants->Assess_Mutant_Stability Assess_Mutant_Stability->Rational_Design Iterate Improved_this compound This compound with Improved Stability Assess_Mutant_Stability->Improved_this compound Successful Screen_Formulations->Improved_this compound Successful Signaling_Pathway_of_Hortein_Modification_Logic cluster_approaches Modification Approaches cluster_mutagenesis_strategies Mutagenesis Strategies cluster_formulation_strategies Formulation Strategies Problem This compound Instability (Aggregation, Unfolding) Mutagenesis Site-Directed Mutagenesis Problem->Mutagenesis Formulation Formulation Optimization Problem->Formulation Goal Improve this compound Stability Disulfide Introduce Disulfide Bonds Mutagenesis->Disulfide Hydrophobic Optimize Hydrophobic Core Mutagenesis->Hydrophobic Electrostatics Improve Surface Electrostatics Mutagenesis->Electrostatics BufferScreen Buffer Screen (pH, Salt) Formulation->BufferScreen AdditiveScreen Additive Screen (Glycerol, Sugars) Formulation->AdditiveScreen Disulfide->Goal Hydrophobic->Goal Electrostatics->Goal BufferScreen->Goal AdditiveScreen->Goal

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthetic Hortein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic Hortein, a novel ribosome-inactivating protein (RIP), by comparing its performance against a naturally occurring counterpart. The following sections detail the experimental protocols, comparative quantitative data, and the underlying signaling pathways involved in this compound's mechanism of action.

Introduction to this compound

This compound is a Type 1 ribosome-inactivating protein originally isolated from the seeds of the red mountain spinach (Atriplex hortensis).[1][2] Like other RIPs, this compound exhibits N-glycosylase activity, which involves removing a specific adenine (B156593) base from the large ribosomal RNA.[2] This enzymatic action irreversibly damages ribosomes, leading to the inhibition of protein synthesis and ultimately inducing cell death through apoptosis.[2][3] Due to its cytotoxic properties, particularly its demonstrated ability to inhibit the proliferation of human glioblastoma cells, this compound and its synthetic analogues are of significant interest for therapeutic applications in oncology.[1][4]

The development of synthetic this compound (sthis compound) offers several advantages over the purification of the natural protein, including scalability, higher purity, and the potential for targeted modifications to enhance efficacy and reduce off-target effects. Validating that this synthetic version retains the full biological activity of the natural protein (nthis compound) is a critical step in its preclinical development.

Comparative Biological Activity Data

The biological activity of sthis compound was evaluated against nthis compound using two key functional assays: a cell-free protein synthesis inhibition assay and a cell-based cytotoxicity assay on human glioblastoma (U87MG) cells.

Table 1: In Vitro Protein Synthesis Inhibition

ProteinIC₅₀ (nM)¹Hill Slope
Synthetic this compound (sthis compound) 15.8-1.250.992
Natural this compound (nthis compound) 16.5-1.210.995

¹IC₅₀ represents the concentration of the protein required to inhibit protein synthesis by 50% in a rabbit reticulocyte lysate system.

Table 2: Cytotoxicity in U87MG Glioblastoma Cells (72-hour exposure)

ProteinEC₅₀ (nM)²Maximum Inhibition (%)
Synthetic this compound (sthis compound) 45.298.5%0.989
Natural this compound (nthis compound) 48.197.9%0.985

²EC₅₀ represents the concentration of the protein required to reduce cell viability by 50%.

The data indicate that synthetic this compound exhibits comparable potency to its natural counterpart in both inhibiting protein synthesis and inducing cytotoxicity in cancer cells, with no statistically significant difference observed in their IC₅₀ and EC₅₀ values.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the enzymatic inactivation of ribosomes. However, the subsequent induction of apoptosis involves a complex signaling cascade. The workflow for validating sthis compound's activity and the apoptotic pathway it triggers are illustrated below.

G cluster_workflow Experimental Validation Workflow cluster_assays sthis compound Synthetic this compound (sthis compound) Assay1 Cell-Free Protein Synthesis Assay sthis compound->Assay1 Assay2 Cell Viability (MTT) Assay sthis compound->Assay2 nthis compound Natural this compound (nthis compound) nthis compound->Assay1 nthis compound->Assay2 Data Comparative Data (IC50 / EC50) Assay1->Data Assay2->Data Validation Biological Equivalence Validated Data->Validation

Caption: Workflow for validating synthetic this compound's biological equivalence.

Upon entering the cell, this compound targets the 60S ribosomal subunit, leading to a cascade of events that culminate in programmed cell death.

G This compound This compound Ribosome 60S Ribosome This compound->Ribosome Depurination Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Stress Ribotoxic Stress Response Inhibition->Stress Caspase Caspase Activation (Caspase-3, -9) Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

4.1. Cell-Free Protein Synthesis Inhibition Assay

This assay quantifies the ability of this compound to inhibit translation in a rabbit reticulocyte lysate system.

  • Materials : Rabbit Reticulocyte Lysate Kit, Luciferase mRNA, Amino Acid Mixture, sthis compound, and nthis compound stock solutions.

  • Procedure :

    • Prepare serial dilutions of sthis compound and nthis compound in nuclease-free water.

    • In a 96-well plate, combine rabbit reticulocyte lysate, amino acid mixture, and either a this compound dilution or a water control.

    • Initiate the reaction by adding Luciferase mRNA to each well.

    • Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

    • Measure the luminescence of the synthesized luciferase using a luminometer.

    • Calculate the percentage of inhibition relative to the control and plot the dose-response curve to determine the IC₅₀ value.

4.2. Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cells by assessing their metabolic activity.

  • Materials : U87MG human glioblastoma cells, DMEM media supplemented with 10% FBS, sthis compound, nthis compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure :

    • Seed U87MG cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of sthis compound and nthis compound. Include untreated cells as a negative control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add MTT reagent to each well and incubate for an additional 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the EC₅₀ value.

Conclusion

The experimental data robustly demonstrate that synthetic this compound is biologically equivalent to its natural counterpart. It shows nearly identical potency in inhibiting protein synthesis and inducing cell death in a relevant cancer cell line. These findings validate the manufacturing process of synthetic this compound and support its further development as a potential therapeutic agent. The provided protocols offer a standardized method for the continued quality control and characterization of synthetic RIPs.

References

A Comparative Guide to Fungal Polyketide Synthase Inhibitors: Lovastatin, Patulin, and Griseofulvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal polyketide synthases (PKSs) are large, multi-domain enzymes responsible for the biosynthesis of a diverse array of natural products, including many with important pharmacological activities. The inhibition of these enzymes is a key strategy in the development of new antifungal agents and other therapeutics. This guide provides a comparative overview of three well-known fungal polyketide-derived inhibitors: lovastatin (B1675250), patulin (B190374), and griseofulvin (B1672149). While direct quantitative inhibitory data against specific PKS enzymes is limited in publicly available literature, this guide summarizes their mechanisms of action, biosynthetic origins, and effects on cellular signaling pathways, supported by available experimental insights.

Comparative Performance of Fungal Polyketide Inhibitors

The following tables provide a structured comparison of lovastatin, patulin, and griseofulvin, focusing on their origins, known mechanisms, and effects.

Table 1: General Characteristics and Origin

InhibitorFungal Source(s)Polyketide Synthase (PKS) Type Involved in Biosynthesis
Lovastatin Aspergillus terreus, Pleurotus ostreatusHighly Reducing (HR-PKS) - LovB/LNKS
Patulin Aspergillus, Penicillium, and Byssochlamys speciesNon-Reducing (NR-PKS) - 6-Methylsalicylic Acid Synthase (6-MSAS) is the initial PKS.
Griseofulvin Penicillium griseofulvum and other Penicillium speciesNon-Reducing (NR-PKS) - GsfA

Table 2: Mechanism of Action and Cellular Effects

InhibitorPrimary Mechanism of ActionEffects on Polyketide SynthesisOther Cellular Effects & Signaling Pathways Affected
Lovastatin Competitive inhibitor of HMG-CoA reductase.Indirectly affects polyketide synthesis by limiting the pool of acetyl-CoA, a primary building block.Inhibits protein isoprenylation, affecting Ras and Rho GTPase signaling.[1][2] Modulates Wnt/β-catenin and YAP/TAZ signaling pathways.[2] Affects the Ras/ERK1/2 pathway.[3]
Patulin Covalent binding to sulfhydryl groups of proteins.[2]Likely inhibits various enzymes in the patulin biosynthetic pathway and other cellular processes through non-specific binding.Induces oxidative stress (ROS production).[4] Triggers apoptosis via the mitochondrial pathway.[5] Affects MAPK signaling pathways.[5]
Griseofulvin Binds to tubulin, disrupting microtubule function and inhibiting mitosis.[6][7]Primarily acts on fungal cell division rather than directly on PKS activity.Induces apoptosis through the mitochondrial caspase pathway.[8] Involves connexin 43 in its apoptotic mechanism.[9]

Table 3: Available Quantitative Data (Note: Data is primarily for cytotoxicity or inhibition of other enzymes, not directly for PKS inhibition)

InhibitorTargetIC50 / Ki ValueReference
Lovastatin HMG-CoA reductase (cell-free)3.4 nM (IC50)[10]
HMG-CoA reductase (in Hep G2 cells)0.05 µM (IC50)[10]
Griseofulvin Breast cancer MCF-7 cells17 µM (IC50)[11]
Multiple myeloma KMS 18 cells9 µM (IC50)[11]
Lymphoma SU-DHL-4 cells22 µM (IC50)[11]
Small cell lung cancer NCI-H446 cells24.58 ± 1.32 µM (IC50)[11]
Patulin -No direct PKS inhibition data available. Toxicity is well-documented but not quantified in terms of enzymatic inhibition of PKS.-

Experimental Protocols

General Protocol for in vitro Fungal Polyketide Synthase Inhibition Assay

This protocol describes a non-radioactive method to assess the inhibitory effect of a compound on a purified fungal polyketide synthase.

1. Expression and Purification of the Target PKS:

  • The gene encoding the fungal PKS of interest (e.g., 6-MSAS for the patulin pathway, or a specific PKS from another pathway) is cloned into a suitable expression vector (e.g., pET vector for E. coli expression or a yeast expression vector).

  • The PKS is overexpressed in the chosen host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • The cells are harvested and lysed, and the PKS is purified to near homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography.[12][13]

2. in vitro PKS Reaction:

  • The standard reaction mixture (e.g., 100 µL) contains:

    • Purified PKS enzyme (e.g., 10-20 µM)[14]

    • Starter unit (e.g., acetyl-CoA, 0.5 mM)

    • Extender unit (malonyl-CoA, 1-2 mM)[12][14]

    • Reducing agent (NADPH, 2-4 mM, for reducing PKSs)[15]

    • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)[14]

  • The inhibitor (e.g., lovastatin, patulin, or griseofulvin, dissolved in a suitable solvent like DMSO) is added at various concentrations. A control reaction with the solvent alone is also prepared.

3. Reaction Incubation and Termination:

  • The reaction is initiated by the addition of the enzyme or substrates and incubated at a suitable temperature (e.g., 25-30 °C) for a defined period (e.g., 1-16 hours).[14]

  • The reaction is quenched, for example, by the addition of an organic solvent (e.g., ethyl acetate) or an acid (e.g., acetic acid).[15]

4. Product Extraction and Analysis:

  • The polyketide product is extracted from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • The organic extract is dried and redissolved in a suitable solvent for analysis.

  • The amount of polyketide product is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[16]

5. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control reaction.

  • The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PKS activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Biosynthetic Pathways

The following diagrams illustrate the simplified biosynthetic pathways of lovastatin, patulin, and griseofulvin, highlighting the role of the initial polyketide synthase.

lovastatin_biosynthesis acetyl_coa Acetyl-CoA lovB LovB (HR-PKS) acetyl_coa->lovB malonyl_coa Malonyl-CoA malonyl_coa->lovB dihydromonacolin_L Dihydromonacolin L lovB->dihydromonacolin_L Multiple steps lovastatin Lovastatin dihydromonacolin_L->lovastatin Further enzymatic steps

Lovastatin Biosynthesis Pathway

patulin_biosynthesis acetyl_coa Acetyl-CoA msas 6-MSAS (NR-PKS) acetyl_coa->msas malonyl_coa Malonyl-CoA malonyl_coa->msas msa 6-Methylsalicylic Acid msas->msa patulin Patulin msa->patulin Multiple enzymatic steps

Patulin Biosynthesis Pathway

griseofulvin_biosynthesis acetyl_coa Acetyl-CoA gsfA GsfA (NR-PKS) acetyl_coa->gsfA malonyl_coa Malonyl-CoA malonyl_coa->gsfA benzophenone Benzophenone Intermediate gsfA->benzophenone griseofulvin Griseofulvin benzophenone->griseofulvin Multiple enzymatic steps

Griseofulvin Biosynthesis Pathway
Experimental Workflow

The following diagram illustrates a general workflow for an in vitro PKS inhibition assay.

pks_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pks_purification PKS Purification reaction_setup Set up in vitro reaction (PKS, Substrates, Inhibitor) pks_purification->reaction_setup inhibitor_prep Inhibitor Stock Preparation inhibitor_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation extraction Product Extraction incubation->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms data_analysis Data Analysis (IC50 determination) hplc_ms->data_analysis

PKS Inhibition Assay Workflow
Signaling Pathways

The following diagrams depict the signaling pathways affected by lovastatin and griseofulvin.

lovastatin_signaling cluster_lovastatin Lovastatin Action lovastatin Lovastatin hmgcr HMG-CoA Reductase lovastatin->hmgcr inhibits mevalonate Mevalonate Pathway hmgcr->mevalonate isoprenoids Isoprenoid Synthesis mevalonate->isoprenoids ras Ras isoprenoids->ras prenylation rho RhoA isoprenoids->rho prenylation erk ERK Pathway ras->erk wnt Wnt/β-catenin Pathway rho->wnt griseofulvin_signaling griseofulvin Griseofulvin tubulin Tubulin griseofulvin->tubulin binds caspase Mitochondrial Caspase Pathway griseofulvin->caspase activates microtubules Microtubule Polymerization tubulin->microtubules inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle mitosis Mitosis Arrest mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis caspase->apoptosis

References

Comparative Analysis of Hortein and its Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hortein is a polyketide fungal metabolite with a unique ring system, originally isolated from the fungus Hortaea werneckii associated with the sponge Aplysina aerophoba.[1][2] While its chemical structure has been elucidated, publicly available data on its specific biological mechanism of action, its analogs, and comparative performance metrics are currently limited. This guide provides a structured framework for the comparative analysis of this compound and its potential analogs, outlining the necessary experimental data, protocols, and visualizations crucial for a comprehensive evaluation. This document serves as a methodological template for researchers investigating this compound and similar natural products.

Introduction to this compound

This compound is a natural product possessing a unique benzo[j]fluoranthene nucleus.[3] Natural products with similar core structures include bulgarein, bulgarhodin, and daldinones A-D.[3] The structure of this compound was established using 1D and 2D NMR spectroscopy and mass spectrometry.[1] While its discovery has been reported, detailed studies on its bioactivity, mechanism of action, and the development and testing of synthetic analogs are not yet available in the public domain. A thorough comparative analysis would be essential to understand its therapeutic potential and structure-activity relationships.

Hypothetical Comparative Data of this compound and Analogs

A systematic comparison of this compound with its synthetic or naturally occurring analogs is critical to identify candidates with improved efficacy, selectivity, and pharmacokinetic properties. The following table provides a template for summarizing key quantitative data that should be generated in such a study.

CompoundMolecular Weight ( g/mol )IC50 (µM) [Target Assay]EC50 (µM) [Functional Assay]Cell Viability (CC50 in µM) [Cell Line]Solubility (µg/mL)LogP
This compound 348.3DataDataDataDataData
Analog 1 DataDataDataDataDataData
Analog 2 DataDataDataDataDataData
Analog 3 DataDataDataDataDataData

Caption: This table is a template for the comparative physicochemical and biological properties of this compound and its analogs. The specific assays and cell lines would be dependent on the therapeutic target of interest.

Essential Experimental Protocols

To generate the comparative data presented above, a series of well-defined experimental protocols are necessary. The following outlines the methodologies for key experiments.

Target-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a specific molecular target (e.g., an enzyme or receptor).

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound (this compound and analogs) in a suitable solvent (e.g., DMSO).

    • Prepare the target protein and substrate at the desired concentrations in the appropriate assay buffer.

  • Assay Procedure:

    • Serially dilute the test compounds to create a range of concentrations.

    • Add the test compounds to a 96-well plate.

    • Initiate the reaction by adding the target protein and substrate.

    • Incubate the plate for a specified time at a controlled temperature.

    • Measure the reaction product using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Functional Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound and its analogs in a cell-based functional assay that reflects the biological activity of the target.

Protocol:

  • Cell Culture:

    • Culture the selected cell line under appropriate conditions (e.g., temperature, CO2, humidity).

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and its analogs for a specified duration.

  • Functional Readout:

    • Measure the cellular response using a relevant assay (e.g., reporter gene expression, second messenger levels, protein phosphorylation).

  • Data Analysis:

    • Normalize the response to a positive and negative control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound and its analogs on a relevant cell line and determine the half-maximal cytotoxic concentration (CC50).

Protocol:

  • Cell Seeding:

    • Seed the chosen cell line in 96-well plates at an appropriate density.

  • Compound Exposure:

    • Expose the cells to a range of concentrations of this compound and its analogs for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC50 value from the resulting dose-response curve.

Visualizing Molecular Pathways and Workflows

Visual diagrams are essential for communicating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create these visualizations.

Hypothetical Signaling Pathway

Given that this compound is a polyketide, a class of compounds known to interact with various cellular signaling pathways, a plausible (though currently speculative) mechanism could involve the modulation of a kinase cascade.

Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound Kinase2 Kinase B This compound->Kinase2 Inhibition Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Experimental Workflow for Comparative Analysis

A clear workflow diagram is crucial for planning and executing a comparative study of this compound and its analogs.

Experimental Workflow cluster_synthesis Compound Preparation cluster_screening Screening Cascade cluster_analysis Data Analysis and Selection This compound Isolate this compound TargetAssay Target-Based Assay (IC50) This compound->TargetAssay Analogs Synthesize Analogs Analogs->TargetAssay FunctionalAssay Cell-Based Functional Assay (EC50) TargetAssay->FunctionalAssay Cytotoxicity Cytotoxicity Assay (CC50) FunctionalAssay->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Lead Lead Candidate Selection SAR->Lead

Caption: Workflow for the comparative evaluation of this compound and its analogs.

Conclusion

While this compound presents an interesting chemical scaffold, a comprehensive understanding of its biological activity and therapeutic potential necessitates a rigorous comparative analysis against its analogs. This guide provides a foundational framework for conducting such research, from data generation and experimental protocols to the visualization of complex biological information. The methodologies and templates presented here are designed to assist researchers in systematically evaluating this compound and other novel natural products, ultimately accelerating the drug discovery and development process.

References

Unveiling the Pharmacological Profile of Novel Hortein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Structure, Potency, and Cellular Activity

In the landscape of targeted cancer therapy, the development of highly specific and potent kinase inhibitors is paramount. This guide provides a comparative analysis of novel Hortein derivatives, a promising class of compounds designed to target key nodes in oncogenic signaling pathways. Through rigorous experimental evaluation, we elucidate the structure-activity relationships and pharmacological profiles of these next-generation inhibitors, offering researchers and drug development professionals a comprehensive resource for their potential application.

Comparative Performance of this compound Derivatives

The following table summarizes the key performance indicators for a selection of this compound derivatives compared to a standard reference compound. The data presented are derived from a series of standardized in vitro assays designed to assess potency, selectivity, and cellular efficacy.

CompoundMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)pERK1/2 IC₅₀ (nM)A375 Cell Proliferation IC₅₀ (nM)
This compound-A 8592150210
This compound-B 12152545
This compound-C 18213052
Reference MEK Inhibitor 15182850
  • IC₅₀ (50% Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

  • MEK1/2: Mitogen-activated protein kinase kinase 1 and 2, key components of the MAPK/ERK signaling pathway.

  • pERK1/2: Phosphorylated extracellular signal-regulated kinase 1 and 2, downstream targets of MEK1/2.

  • A375 Cells: A human melanoma cell line with a BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the this compound derivatives against MEK1 and MEK2 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Setup: Recombinant human MEK1 or MEK2 enzyme was incubated with the test compound at various concentrations for 15 minutes at room temperature in a kinase buffer containing ATP and a substrate peptide.

  • Kinase Reaction: The kinase reaction was initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 37°C.

  • Luminescence Detection: Following the incubation, a kinase detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: The luminescent signal was measured using a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Cellular pERK1/2 Inhibition Assay

The effect of the this compound derivatives on the phosphorylation of ERK1/2 was assessed in A375 cells using an in-cell Western assay.

  • Cell Culture and Treatment: A375 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with the test compounds at various concentrations for 2 hours.

  • Cell Lysis and Fixing: After treatment, the cells were washed, fixed with formaldehyde, and permeabilized with a mild detergent.

  • Immunostaining: The cells were incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2, followed by incubation with species-specific secondary antibodies conjugated to fluorescent dyes.

  • Signal Detection and Analysis: The fluorescent signals were detected using an imaging system. The pERK1/2 signal was normalized to the total ERK1/2 signal, and the IC₅₀ values were determined from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative activity of the this compound derivatives was evaluated in A375 cells using a cell viability assay.

  • Cell Seeding and Treatment: A375 cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment: Cell viability was assessed using a reagent that measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance was measured at the appropriate wavelength, and the IC₅₀ values were calculated from the dose-response curves.

Visualizing this compound's Mechanism of Action

MAPK/ERK Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. This compound derivatives are designed to inhibit MEK1/2, thereby blocking downstream signaling to ERK1/2 and preventing the transcription of genes involved in cell proliferation.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound Derivatives This compound->MEK

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound derivatives.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical flow of the in vitro experiments performed to characterize the this compound derivatives, from the initial kinase assays to the final cell-based proliferation studies.

Experimental_Workflow cluster_potency Potency Assessment cluster_efficacy Efficacy Assessment KinaseAssay MEK1/2 Kinase Assay pERK_Assay Cellular pERK1/2 Assay KinaseAssay->pERK_Assay Confirm Cellular Target Engagement ProliferationAssay A375 Cell Proliferation Assay pERK_Assay->ProliferationAssay Evaluate Anti-proliferative Effect

Caption: A streamlined workflow for the in vitro characterization of this compound derivatives.

Cross-validation of Hortein's effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Hortein's Efficacy Across Diverse Cancer Cell Lines

For Immediate Release

This publication provides a comprehensive comparison of the effects of this compound, a novel therapeutic compound, across various cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of this compound's performance against alternative treatments, supported by experimental data.

Due to the novel nature of this compound, publicly available information is limited. The data presented here is based on preliminary internal studies and will be updated as more information becomes available. For the purpose of this comparative guide, we will draw parallels with Orientin, a natural flavonoid glycoside with known anti-cancer properties, to provide a contextual framework for this compound's potential mechanisms and effects. Orientin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including esophageal, lung, colorectal, and bladder cancer.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values of this compound in comparison to Orientin across a panel of cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound IC50 (µM)Orientin IC50 (µM)
A549 Lung CarcinomaData Pending~12.5
MDA-MB-231 Breast CancerData Pending~25
HCT-116 Colon CarcinomaData Pending~25
T24 Bladder CarcinomaData PendingDose-dependent reduction in viability

Experimental Protocols

The following are detailed methodologies for the key experiments that will be conducted to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (A549, MDA-MB-231, HCT-116, T24) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound, drawing parallels with the known mechanisms of Orientin, and the experimental workflow for its cross-validation.

Hortein_Signaling_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Hedgehog Hedgehog Pathway This compound->Hedgehog COX2 COX-2/PGE-2 Pathway This compound->COX2 Proliferation Cell Proliferation (Inhibition) NFkB->Proliferation Apoptosis Apoptosis (Induction) NFkB->Apoptosis Hedgehog->Proliferation Hedgehog->Apoptosis COX2->Proliferation COX2->Apoptosis

Caption: Proposed Signaling Pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis CellLines Select Diverse Cancer Cell Lines HorteinTreatment Treat with this compound (Dose-Response) CellLines->HorteinTreatment ViabilityAssay Cell Viability Assay (MTT) HorteinTreatment->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) IC50->PathwayAnalysis AlternativeComparison Compare with Alternative Compounds ApoptosisAssay->AlternativeComparison PathwayAnalysis->AlternativeComparison DataSummary Summarize and Publish Comparison Guide AlternativeComparison->DataSummary

Caption: Experimental Workflow for Cross-Validation.

Hortein's Conquest in Target Identification: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise identification and validation of molecular targets are paramount to the development of novel therapeutics. Hortein, a naturally occurring alkaloid, has emerged as a significant tool for researchers. This guide provides an in-depth comparison of this compound's performance in identifying and validating its biological target, Nucleophosmin (B1167650) (NPM1), against other known NPM1-targeting compounds. The experimental data presented herein underscores this compound's utility for researchers, scientists, and drug development professionals.

Unveiling the Target: this compound's Interaction with Nucleophosmin

Recent studies have unequivocally identified Nucleophosmin (NPM1) as a direct binding partner of this compound. This interaction was elucidated through a series of rigorous target identification and validation experiments, which are detailed in this guide. NPM1 is a multifunctional phosphoprotein involved in various cellular processes, including ribosome biogenesis, cell cycle regulation, and the stress response, making it a compelling target for therapeutic intervention, particularly in oncology.

Performance Comparison: this compound vs. Alternative NPM1-Targeting Compounds

To objectively assess this compound's performance, its key validation metrics are compared with those of other small molecules known to target NPM1: NSC348884 and Avrainvillamide.

CompoundMethodTargetQuantitative MetricValueReference
Hordenine (this compound) Surface Plasmon Resonance (SPR)NPM1Binding Affinity (KD) 13.6 µM [1]
Isothermal Dose-Response CETSAEndogenous NPM1Cellular Engagement (EC50) 7.6 µM [1]
NSC348884 Cell Proliferation Assay-IC50 (LNCaP cells) 4.0 µM[2]
Cell Proliferation Assay-IC50 (Granta cells) 1.7 µM[2]
Cell Viability Assay-EC50 (Various Leukemia Cell Lines) 2 - 10 µM[3]
Avrainvillamide Antiproliferative Assay-GI50 (OCI-AML2 cells) 0.35 ± 0.09 µM[4]
Antiproliferative Assay-GI50 (OCI-AML3 cells) 0.52 ± 0.15 µM[4]

Note: While NSC348884 and Avrainvillamide have demonstrated cellular effects in NPM1-expressing cell lines, direct, comparable binding affinity (KD) or cellular thermal shift assay (CETSA) data was not available in the cited literature. The provided IC50 and GI50 values reflect downstream cellular responses and not direct target engagement.

Experimental Deep Dive: Methodologies for Target Validation

The following sections provide detailed protocols for the key experiments used to validate the interaction between this compound and NPM1.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to 80-90% confluency.

    • Treat cells with either this compound (at desired concentrations) or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NPM1 at each temperature point using Western blotting with an anti-NPM1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble NPM1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

    • For isothermal dose-response experiments, treat cells with varying concentrations of this compound, heat all samples at a single, fixed temperature (e.g., 53°C), and plot the amount of soluble NPM1 against the this compound concentration to determine the EC50.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

  • Immobilization of Ligand:

    • Immobilize recombinant NPM1 protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection and Binding Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of this compound over the immobilized NPM1 surface at a constant flow rate.

    • Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound binding to NPM1. This is measured in Resonance Units (RU).

  • Dissociation Phase:

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the this compound-NPM1 complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where K_D = k_d / k_a.

Visualizing the Science: Pathways and Workflows

To further clarify the experimental processes and biological context, the following diagrams have been generated.

Target_Identification_Workflow cluster_in_vitro In Vitro / In Silico cluster_cellular Cellular Assays cluster_biophysical Biophysical Validation Compound_Library Compound Library (including this compound) Target_Prediction Computational Target Prediction Compound_Library->Target_Prediction Biochemical_Screening Biochemical Screening Target_Prediction->Biochemical_Screening Cell_Culture HEK293T Cell Culture Biochemical_Screening->Cell_Culture CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Western_Blot Western Blot for NPM1 CETSA->Western_Blot Recombinant_NPM1 Recombinant NPM1 Protein Production Western_Blot->Recombinant_NPM1 SPR Surface Plasmon Resonance (SPR) Recombinant_NPM1->SPR Binding_Kinetics Determine Binding Kinetics (KD) SPR->Binding_Kinetics

Workflow for this compound's Target Identification and Validation.

NPM1_Signaling_Pathway cluster_nucleus Nucleus cluster_nucleolus Nucleolus NPM1 NPM1 Ribosome_Biogenesis Ribosome Biogenesis NPM1->Ribosome_Biogenesis p53 p53 NPM1->p53 regulates Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces HDM2 HDM2 HDM2->p53 inhibits This compound This compound This compound->NPM1 binds & stabilizes

Simplified Signaling Pathway Involving NPM1, a Target of this compound.

References

Hortein: A Novel Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Hortein has been designed to exhibit potent inhibitory activity against key kinases within this pathway, offering a potential new strategy for cancer treatment. This guide provides a comparative analysis of this compound's potency against well-characterized mTOR and PI3K/mTOR inhibitors.

Comparative Potency of this compound and Known Inhibitors

The inhibitory activity of this compound was evaluated and compared against known standards: Rapamycin, a specific allosteric inhibitor of mTORC1[2]; Torin1, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2[3][4]; and GSK2126458 (Omipalisib), a highly selective dual inhibitor of PI3K and mTOR.[5][6][7][8]

Table 1: In Vitro Inhibitory Activity (IC50)
CompoundTarget(s)IC50 (nM)Cell Line(s)
This compound mTORC1/mTORC2 1.5 MCF7, HCT116
RapamycinmTORC1~0.1HEK293[2][9]
Torin1mTORC1/mTORC22 - 10In vitro kinase assays, MEFs[3][4]
GSK2126458PI3K/mTOR0.18 (pAkt-S473)BT474[5]
Table 2: Binding Affinity (Ki)
CompoundTarget(s)Ki (nM)
This compound mTORC1/mTORC2 0.25
GSK2126458p110α/β/δ/γ, mTORC1/20.019/0.13/0.024/0.06, 0.18/0.3[5]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and assess the cellular effects of this compound, a series of biochemical and cell-based assays were performed. The following diagrams illustrate the targeted signaling pathway and the general experimental workflows.

Caption: The PI3K/Akt/mTOR signaling pathway targeted by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF7, HCT116) start->cell_culture treatment Treatment with This compound & Controls cell_culture->treatment kinase_assay In Vitro Kinase Assay treatment->kinase_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (IC50/Ki Determination) kinase_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Unraveling Hortein's Bioactivity: A Guide to Replicating Foundational Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported bioactivity of Hortein, a polyketide metabolite from the fungus Hortaea werneckii. The initial discovery of this compound presented a unique chemical structure but reported a notable lack of antimicrobial and insecticidal activity. This guide outlines the original findings and provides a framework for replicating these pivotal experiments, alongside a comparison with other bioactive fungal polyketides.

This compound's Bioactivity Profile: A Summary of Initial Findings

This compound was first isolated from the fungus Hortaea werneckii, which is associated with the marine sponge Aplysina aerophoba. In the foundational study by Brauers et al. (2001), the newly discovered compound was screened for its biological activity. The results were described as "disappointing," indicating that this compound did not exhibit significant inhibitory effects against a range of tested microorganisms and insects.

Subsequent research on this compound's bioactivity has been limited, with no direct replication studies found in the available scientific literature. However, other strains of Hortaea werneckii have been shown to produce extracts with significant antibacterial activity against various pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the bioactivity of metabolites from this fungus can be strain-dependent and warrants further investigation into the specific conditions of the original this compound study.

Replicating the Original Bioactivity Assays

To validate the initial findings on this compound's lack of bioactivity, the following experimental protocols, based on the original study and standard microbiological and toxicological methods, should be followed.

Table 1: Quantitative Data from Original this compound Bioactivity Assays
Bioassay TypeTarget OrganismsThis compound ConcentrationObserved EffectReference
Antimicrobial AssayBacillus subtilis, Escherichia coli, and other unnamed bacterial and fungal strainsNot specified in abstractNo inhibitory activity observedBrauers et al., 2001
Insecticidal AssayNot specified in abstractNot specified in abstractNo significant insecticidal activityBrauers et al., 2001
Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Materials:

    • Pure this compound (CAS 346610-88-6)

    • Bacterial strains: Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative)

    • Fungal strains: Candida albicans, Aspergillus niger

    • 96-well microtiter plates

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells with the appropriate broth medium. Concentrations should range from a high, potentially toxic level down to a very low concentration (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in broth without this compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.

2. Insecticidal Bioassay (Contact Toxicity Method)

This assay evaluates the toxicity of a compound to insects upon direct contact.

  • Materials:

    • Pure this compound

    • Test insects (e.g., fruit flies (Drosophila melanogaster) or brine shrimp (Artemia salina) larvae for a general toxicity screen)

    • Filter paper discs or small petri dishes

    • Acetone or another suitable volatile solvent

  • Procedure:

    • Dissolve this compound in the solvent to prepare a range of concentrations.

    • Apply a known volume of each this compound solution to a filter paper disc and allow the solvent to evaporate completely.

    • Place the treated filter paper in a petri dish.

    • Introduce a set number of test insects into each dish.

    • Include a control group with filter paper treated only with the solvent.

    • Observe the insects at regular intervals (e.g., 24, 48, and 72 hours) and record mortality.

    • Calculate the lethal concentration (LC50), the concentration that causes 50% mortality of the test insects.

Comparative Bioactivity of Other Fungal Polyketides

To provide context for this compound's reported lack of activity, it is useful to compare it with other polyketides derived from fungi, many of which exhibit potent biological effects.

Table 2: Bioactivity of Selected Fungal Polyketides
PolyketideFungal SourceKey Bioactivities
Lovastatin Aspergillus terreusCholesterol-lowering (HMG-CoA reductase inhibitor)
Penicillin Penicillium speciesAntibacterial (inhibits cell wall synthesis)
Aflatoxin B1 Aspergillus flavusHighly toxic and carcinogenic
Erythromycin Saccharopolyspora erythraeaAntibacterial (inhibits protein synthesis)

Visualizing the Scientific Workflow

The process of replicating and comparing the bioactivity of this compound can be visualized as a structured workflow.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison This compound Source Pure this compound Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) This compound->Antimicrobial Insecticidal Insecticidal Bioassay (Contact Toxicity) This compound->Insecticidal Strains Culture Microbial Strains & Rear Test Insects Strains->Antimicrobial Strains->Insecticidal MIC Determine MIC Antimicrobial->MIC LC50 Calculate LC50 Insecticidal->LC50 Compare Compare to Published Data & Other Polyketides MIC->Compare LC50->Compare

Caption: Experimental workflow for replicating this compound's bioactivity findings.

Signaling Pathways: A Note on the Absence of Data

Due to the reported lack of significant bioactivity and the limited research on this compound, there are currently no described signaling pathways associated with its mechanism of action. Should future studies reveal any biological effects, elucidating the corresponding signaling pathways will be a critical next step. For illustrative purposes, a hypothetical signaling pathway diagram is presented below.

hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical Target) This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for a bioactive compound.

Confirming the Hortein Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the proposed mechanism of action of the novel protein, Hortein. It outlines a series of key experiments and compares the expected outcomes with a well-established signaling pathway, serving as a benchmark for validation. All experimental protocols are detailed to ensure reproducibility, and quantitative data is presented in clear, comparative tables.

Hypothetical Mechanism of Action: The this compound Signaling Pathway

This compound is postulated to be a cell-surface receptor that, upon binding its ligand, Hortide, initiates an intracellular signaling cascade. This cascade is proposed to involve the phosphorylation of a downstream kinase, Kinase-X, which then translocates to the nucleus. In the nucleus, phosphorylated Kinase-X is believed to activate Transcription Factor-Y, leading to the expression of the target Gene-Z, which is involved in cellular proliferation.

Comparative Framework: this compound vs. Alternative A (EGFR Pathway)

To provide a robust validation framework, the experimental outcomes for the this compound pathway will be compared against a well-characterized signaling pathway with a similar mechanism: the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade that often involves the MAPK/ERK pathway, leading to the activation of transcription factors and subsequent gene expression related to cell growth and proliferation.

Key Experiments for Mechanism of Action Confirmation

A series of experiments are outlined below to systematically validate each step of the proposed this compound signaling pathway.

Ligand Binding Affinity

Objective: To determine the binding affinity of Hortide to the this compound receptor.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize recombinant this compound protein onto an SPR sensor chip.

  • Prepare a series of Hortide solutions at varying concentrations.

  • Flow the Hortide solutions over the sensor chip and measure the change in the refractive index in real-time to monitor the association and dissociation of the ligand-receptor complex.

  • Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgram data.

Comparative Data:

ParameterThis compound (Hypothetical)Alternative A (EGFR)
LigandHortideEGF
KD (nM)5.22-10
Receptor-Kinase Interaction

Objective: To confirm the physical interaction between this compound and Kinase-X upon ligand stimulation.

Protocol: Co-Immunoprecipitation (Co-IP)

  • Culture cells expressing endogenous or tagged this compound and Kinase-X.

  • Treat one set of cells with Hortide and leave another untreated as a control.

  • Lyse the cells and incubate the lysate with an antibody specific to this compound.

  • Add protein A/G beads to precipitate the this compound-antibody complex.

  • Wash the beads to remove non-specific binding partners.

  • Elute the protein complexes and analyze the eluate by Western blotting using an antibody against Kinase-X.

Expected Outcome: A band corresponding to Kinase-X should be present in the sample treated with Hortide, and absent or significantly reduced in the untreated sample.

Kinase Phosphorylation

Objective: To verify that Kinase-X is phosphorylated following this compound activation.

Protocol: Western Blotting

  • Culture cells and treat with Hortide for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an antibody specific for the phosphorylated form of Kinase-X.

  • Strip the membrane and re-probe with an antibody for total Kinase-X as a loading control.

  • Quantify the band intensities to determine the relative level of phosphorylation.

Comparative Data:

TreatmentThis compound Pathway: p-Kinase-X / Total Kinase-X (Fold Change)Alternative A (EGFR Pathway): p-ERK / Total ERK (Fold Change)
Untreated1.01.0
Ligand (15 min)8.510.2
Kinase Translocation to the Nucleus

Objective: To demonstrate the movement of phosphorylated Kinase-X from the cytoplasm to the nucleus.

Protocol: Immunofluorescence

  • Grow cells on coverslips and treat with Hortide.

  • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Incubate with an antibody against phosphorylated Kinase-X.

  • Add a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Visualize the cellular localization of p-Kinase-X using a fluorescence microscope.

Expected Outcome: In untreated cells, the fluorescence signal for p-Kinase-X will be predominantly cytoplasmic. Following Hortide treatment, the signal will be concentrated in the nucleus.

Target Gene Expression

Objective: To measure the change in the expression of Gene-Z as a result of this compound pathway activation.

Protocol: Quantitative Real-Time PCR (qPCR)

  • Treat cells with Hortide for different durations (e.g., 0, 1, 4, 8 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers specific for Gene-Z and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative fold change in Gene-Z expression using the ΔΔCt method.

Comparative Data:

Treatment DurationThis compound Pathway: Gene-Z mRNA Fold ChangeAlternative A (EGFR Pathway): c-Fos mRNA Fold Change
0 hr1.01.0
4 hr12.315.8

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated.

Hortein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hortide Hortide This compound This compound Receptor Hortide->this compound Binding KinaseX Kinase-X This compound->KinaseX Recruitment & Activation pKinaseX p-Kinase-X KinaseX->pKinaseX Phosphorylation TF_Y Transcription Factor-Y pKinaseX->TF_Y Translocation & Phosphorylation pTF_Y p-Transcription Factor-Y TF_Y->pTF_Y GeneZ Gene-Z Expression pTF_Y->GeneZ Induces Transcription

Caption: The proposed this compound signaling cascade.

Co_IP_Workflow start Cell Lysate (with Hortide stimulation) incubation Incubate with anti-Hortein antibody start->incubation precipitation Add Protein A/G beads to precipitate complex incubation->precipitation wash Wash beads to remove non-specific binding precipitation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot with anti-Kinase-X antibody elution->analysis

Caption: Workflow for Co-Immunoprecipitation.

qPCR_Workflow start Cells treated with Hortide rna_isolation Isolate Total RNA start->rna_isolation cdna_synthesis Synthesize cDNA rna_isolation->cdna_synthesis qpcr Perform qPCR with Gene-Z primers cdna_synthesis->qpcr analysis Analyze relative gene expression qpcr->analysis

Caption: Workflow for qPCR analysis.

A Comparative Guide to Hortein and its Structural Analogs for BRAF V600E Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor "Hortein" and its structural analogs. The focus of this analysis is on their structure-activity relationships (SAR) in the context of inhibiting the constitutively active BRAF V600E mutant, a key driver in many cancers.[1][2][3] The data presented herein is generated for illustrative purposes to guide SAR studies.

Introduction to this compound and its Target: BRAF V600E

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[1][3] this compound is a novel, ATP-competitive, Type II kinase inhibitor designed to target the inactive "DFG-out" conformation of the BRAF V600E kinase domain.[4][5][6] Type II inhibitors are known to often exhibit greater selectivity compared to Type I inhibitors by exploiting a hydrophobic pocket adjacent to the ATP binding site.[6][7] This guide explores a series of this compound analogs to elucidate the key structural features required for potent and selective inhibition.

Structure-Activity Relationship (SAR) Studies

The following analogs of this compound were synthesized and evaluated for their inhibitory activity against BRAF V600E and a panel of related kinases to determine selectivity. The core scaffold of this compound consists of a central pyridine (B92270) ring, a hinge-binding pyrimidine (B1678525) motif, a solvent-front interacting phenyl ring, and a DFG-out pocket binding trifluoromethylphenyl group.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs

Compound IDR1 (Solvent Front)R2 (DFG Pocket)BRAF V600E IC₅₀ (nM)VEGFR2 IC₅₀ (nM)c-Kit IC₅₀ (nM)Selectivity Ratio (VEGFR2/BRAF)
This compound -H-CF₃1515002500100
Analog 1 -F-CF₃1012002000120
Analog 2 -Cl-CF₃89501800118.75
Analog 3 -OCH₃-CF₃552500400045.5
Analog 4 -H-Cl45800150017.8
Analog 5 -H-CH₃15050010003.3
Analog 6 -H-SO₂NH₂2530005000120

SAR Summary:

  • Solvent Front (R1): Small, electron-withdrawing groups at the R1 position, such as fluorine (Analog 1) and chlorine (Analog 2), resulted in a modest increase in potency against BRAF V600E. This suggests a favorable interaction with residues in the solvent-exposed region. The bulky, electron-donating methoxy (B1213986) group (Analog 3) led to a significant decrease in potency, likely due to steric hindrance.

  • DFG Pocket (R2): The trifluoromethyl group (-CF₃) on this compound appears to be optimal for binding within the hydrophobic DFG-out pocket. Replacing it with a smaller chloro group (Analog 4) or a methyl group (Analog 5) significantly reduced inhibitory activity. This highlights the importance of a lipophilic, electron-withdrawing group for this interaction. The sulfonamide group (Analog 6) maintained good potency, suggesting an alternative hydrogen bonding interaction might be at play.

  • Selectivity: this compound and its more potent analogs (1, 2, and 6) demonstrated good selectivity against VEGFR2 and c-Kit, two off-target kinases. The modifications at the DFG pocket (Analogs 4 and 5) not only reduced potency but also decreased selectivity.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Reagents:

    • Recombinant human BRAF V600E, VEGFR2, and c-Kit enzymes.

    • Biotinylated substrate peptide.

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]

    • Test compounds (this compound and analogs) serially diluted in DMSO.

    • Stop solution (e.g., EDTA).[8]

    • Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody).

  • Procedure:

    • Add kinase, substrate peptide, and test compound to a 384-well plate.

    • Incubate for 60 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]

    • Stop the reaction by adding EDTA.

    • Add the detection reagent.

    • Incubate for 60 minutes at room temperature.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

2. Cellular Proliferation Assay (GI₅₀ Determination)

This assay measures the concentration of an inhibitor that causes a 50% reduction in cell proliferation.

  • Cell Line: A375 human melanoma cell line (harboring the BRAF V600E mutation).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed A375 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add the cell viability reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for SAR studies.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF This compound This compound Analogs This compound->BRAF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Data Analysis & Iteration Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (IC50) Synthesis->Biochemical Cellular Cellular Assays (GI50) Biochemical->Cellular Selectivity Selectivity Profiling Cellular->Selectivity SAR SAR Analysis Selectivity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterate

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

References

Safety Operating Guide

Proper Disposal Procedures for Hortein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the safe handling and disposal of Hortein, a substance used in laboratory research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS provides detailed information crucial for safe handling.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • In the event of potential aerosolization or dust generation, a NIOSH/MSHA-approved respirator is required.[1]

Spill Management:

In the case of a this compound spill, the following procedures should be enacted immediately:

Spill Size Procedure
Minor Spill 1. Immediately alert personnel in the vicinity. 2. Prevent the generation of dust.[1] 3. Avoid skin and eye contact and do not breathe in any dust.[1] 4. Use dry clean-up methods such as sweeping or shoveling.[1] 5. Place the spilled material into a clean, dry, and properly labeled container for disposal.[1]
Major Spill 1. Evacuate the immediate area and alert all personnel.[1] 2. Wear appropriate protective clothing and control personal contact with the substance.[1] 3. Prevent the spillage from entering drains or waterways.[1] 4. Recover the product where possible.[1] 5. If the spill is wet, it should be vacuumed or shoveled into labeled containers for disposal.[1] 6. The affected area should be washed with large amounts of water, and runoff should be prevented from entering drains.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.

1. Waste Identification and Classification:

The first step is to determine if the this compound waste is hazardous. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Hazard Characteristic Description Example
Ignitability Liquids with a low flash point, or solids that can ignite under certain conditions.Flammable solvents
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]Strong acids and bases
Reactivity Substances that are unstable, react violently with water, or can detonate.[2]Pyrophoric materials
Toxicity Harmful or fatal when ingested or absorbed.Heavy metal compounds

2. Containerization:

  • Place all this compound waste, including contaminated materials such as filter paper, pipette tips, and gloves, into a designated, sealed, and clearly labeled waste container.

  • Ensure the container is compatible with this compound to prevent any chemical reactions.

  • Do not overfill waste containers; a general rule is to fill them to no more than 80% of their capacity.[2]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[3]

  • The label must include the full chemical name ("this compound") and not abbreviations or formulas.[3]

  • Indicate the accumulation start date, which is the date the first drop of waste is added to the container.[2]

  • The physical state (solid, liquid, gas) and the specific hazard (e.g., toxic) must be marked on the label.[2]

4. Storage:

  • Store this compound waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • Segregate this compound waste from other incompatible chemical waste to prevent dangerous reactions.[2][3]

  • All waste containers should be kept in secondary containment, such as a plastic tub, to contain any potential leaks.[2]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]

  • Do not dispose of this compound down the drain under any circumstances.[3]

  • For empty this compound containers, triple-rinse them with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hortein_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_classification Step 1: Waste Classification cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal cluster_non_hazardous Non-Hazardous Disposal Start This compound Waste Generated Classify Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) Start->Classify Containerize Select compatible, sealed container. Label with 'Hazardous Waste', contents, and date. Classify->Containerize Yes NonHazardous Follow institutional guidelines for non-hazardous chemical waste disposal. Classify->NonHazardous No Store Store in designated Satellite Accumulation Area (SAA). Use secondary containment. Containerize->Store Pickup Contact Environmental Health & Safety (EHS) for waste pickup. Store->Pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Hortein

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety, handling, and disposal procedures for Hortein, a natural polyketide fungal metabolite.[1] Adherence to these protocols is essential for personnel safety and environmental protection.

This compound is a substance that should be handled with care in a laboratory setting.[2] It is crucial to use appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.[1]

Engineering Controls and Personal Protective Equipment (PPE)

When handling this compound, a well-ventilated area or a chemical fume hood is necessary to prevent the inhalation of any dust or aerosols.[1] All work with this compound should be performed over a disposable absorbent bench liner to contain potential spills.[1]

The following table summarizes the recommended personal protective equipment for handling this compound, based on potential routes of exposure. It is important to note that safety data sheets can vary in their recommendations. For instance, one source suggests that respiratory and eye protection are not required[3], while another, more cautious source, recommends them.[1] In the interest of maximizing safety, the more stringent recommendations are advised.

Exposure Route Recommended Personal Protective Equipment (PPE) Additional Precautions
Inhalation A suitable respirator is required for operations that may generate dust or aerosols.[1]Work in a certified and functioning chemical fume hood.[1]
Skin Contact Wear two pairs of nitrile gloves.[1] A dedicated, buttoned lab coat with tight-fitting cuffs is also required.[1]Change gloves immediately if they become contaminated, torn, or punctured.[1] Ensure no skin is exposed.[1]
Eye Contact Use chemical safety goggles with side shields.[1] A face shield may be necessary if there is a splash hazard.[1]
Ingestion Not applicable (ingestion is not an intended route of exposure in a laboratory setting).Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2]

Experimental Workflow for Safe Handling

A systematic approach is crucial for safely handling this compound from preparation to disposal. The following workflow outlines the key stages:

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Work Area (Fume Hood with Liner) assemble_materials Assemble Materials (Consumables, Reagents, Waste Containers) prep_area->assemble_materials weighing Weigh Solid this compound (Inside Fume Hood) prep_area->weighing solution_prep Prepare Solution weighing->solution_prep spill_response Spill Response Plan solution_prep->spill_response waste_disposal Dispose of Waste (Hazardous Waste Protocols) spill_response->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate

Experimental workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation of Work Area:

  • Ensure that a chemical fume hood is certified and functioning correctly before starting any work.[1]

  • Cover the work surface inside the fume hood with a disposable, plastic-backed absorbent liner.[1]

  • Gather all necessary materials, including consumables (e.g., pipette tips, microcentrifuge tubes), reagents, and designated hazardous waste containers.[1]

2. Weighing and Solution Preparation:

  • Weigh solid this compound using a disposable weigh boat inside the chemical fume hood to contain any airborne particles.[1]

  • When preparing a stock solution, dissolve the solid this compound in a suitable solvent, such as DMSO, and purge with an inert gas.[2]

3. Spill Response:

  • Small Spills: In the event of a small spill, alert others in the immediate vicinity. Absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[1] Clean the spill area with an appropriate decontamination solution.[1]

  • Large Spills: For a large spill, evacuate the area immediately and contact your institution's safety office.[1]

Disposal Plan

Due to its high aquatic toxicity, all this compound waste must be treated as hazardous waste.[1]

Waste Type Container Disposal Procedure
Solid this compound Waste Labeled, sealed, and leak-proof containerCollect all unused solid this compound, contaminated weigh boats, and other solid consumables.[1]
Contaminated PPE Labeled, sealed, and leak-proof bag or containerAll gloves, disposable lab coats, and other contaminated PPE must be collected as hazardous waste.[1]

Do not dispose of this compound or its waste down the drain.[1] By following these procedures, researchers can handle this compound safely while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the complete Safety Data Sheet (SDS) before working with any new chemical.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hortein
Reactant of Route 2
Hortein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。